Lawsone
説明
2-Hydroxy-1,4-naphthoquinone has been reported in Impatiens glandulifera, Impatiens parviflora, and other organisms with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCHIGAIXREVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68310-00-9 (hydrochloride salt) | |
| Record name | Lawsone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2025428 | |
| Record name | 2-Hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-hydroxy-1,4-naphthoquinone appears as yellow prisms or yellow powder. (NTP, 1992) | |
| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
83-72-7 | |
| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lawsone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lawsone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lawsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lawsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthalenedione, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAWSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLH4A6LV1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
378 °F (Decomposes) (NTP, 1992) | |
| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Biosynthesis of Lawsone in Lawsonia inermis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lawsone (2-hydroxy-1,4-naphthoquinone), the principal bioactive and coloring compound in Henna (Lawsonia inermis), has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Understanding its biosynthesis is pivotal for metabolic engineering strategies to enhance its production and for the development of novel therapeutics. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Lawsonia inermis, presenting key enzymes, intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for the study of this pathway, and visual diagrams to facilitate comprehension. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Lawsonia inermis, commonly known as henna, has been utilized for centuries in traditional medicine and cosmetics.[3] The therapeutic and dyeing properties of this plant are primarily attributed to a naphthoquinone derivative, this compound.[4] The concentration of this compound in dried henna leaves typically ranges from 0.5% to 2.0%.[5] The biosynthesis of this compound originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic compounds.[1][6] This guide delineates the multi-enzymatic conversion of primary metabolites into the specialized secondary metabolite, this compound.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a specialized branch of the shikimate pathway, commencing with the conversion of chorismate. The pathway proceeds through several key enzymatic steps, ultimately yielding the characteristic 2-hydroxy-1,4-naphthoquinone structure of this compound.[1][6]
The established pathway involves the following sequential enzymatic reactions:
-
Chorismate to Isochorismate: The pathway initiates with the isomerization of chorismate to isochorismate, a reaction catalyzed by isochorismate synthase (ICS) .[1][6]
-
Isochorismate to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC): This step is not explicitly detailed in the provided search results for this compound biosynthesis but is a known part of the menaquinone biosynthesis pathway from which the this compound pathway is derived.
-
SHCHC to o-Succinylbenzoate (OSB): 2-succinylbenzoate synthase (MenC) catalyzes the conversion of SHCHC to OSB.[1][3]
-
OSB to OSB-CoA: o-Succinylbenzoate-CoA ligase (MenE) then activates OSB by ligating it to Coenzyme A, forming OSB-CoA.[1]
-
OSB-CoA to 1,4-dihydroxy-2-naphthoate (DHNA): 1,4-dihydroxy-2-naphthoate synthase (MenB) , also known as naphthoate synthase, catalyzes the cyclization of OSB-CoA to form DHNA.[1][7]
-
DHNA to this compound: The final step is the conversion of DHNA to this compound, which is proposed to be catalyzed by a DHNA-CoA thioesterase , though the specific enzyme in Lawsonia inermis has not been fully characterized.[1]
Quantitative Data
This section presents available quantitative data related to the this compound biosynthesis pathway. Due to the limited research on the specific enzymes from Lawsonia inermis, data from homologous enzymes in other plant species and microorganisms are included for comparative purposes.
Table 1: Concentration of this compound in Lawsonia inermis Leaves
| Plant Material | Extraction Method | Quantification Method | This compound Content ( g/100g of dried crude drug) | Reference |
| Dried Leaves | Ethanolic Extraction | TLC-Densitometry | 0.76 ± 0.05 | [1] |
| Dried Leaves | Ethanolic Extraction | TLC Image Analysis | 0.87 ± 0.11 | [1] |
| Dried Leaves | Alkaline Extraction (1.0 M Na2CO3) | HPLC | 0.536 | [8][9] |
| Fresh Leaves | Hydro-alcoholic Extraction | HPTLC | 0.00053 | [10] |
| Dried Leaves | Hydro-alcoholic Extraction | HPTLC | 0.00069 | [10] |
| Dried Leaves | Diethyl ether Extraction | Gravimetric | 0.745 - 1.01 | [4] |
Table 2: Kinetic Parameters of Enzymes in the this compound Biosynthesis Pathway (and Homologs)
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |
| Isochorismate Synthase 1 (ICS1) | Arabidopsis thaliana | Chorismate | 34.3 ± 3.7 | 38.1 ± 1.5 | [11] |
| Isochorismate Synthase 2 (ICS2) | Arabidopsis thaliana | Chorismate | 28.8 ± 6.9 | 17.0 ± 1.2 | [11] |
| Isochorismate Synthase (MenF) | Escherichia coli | Chorismate | 195 ± 23 | 80 | [12] |
| o-Succinylbenzoate Synthase | Amycolatopsis | SHCHC | - | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Extraction and Quantification of this compound from Lawsonia inermis Leaves
Objective: To extract and quantify the this compound content from dried henna leaves.
Materials:
-
Dried and powdered Lawsonia inermis leaves
-
Hexane
-
Dichloromethane
-
95% Ethanol
-
Soxhlet apparatus
-
Rotary evaporator
-
This compound standard (Sigma-Aldrich)
-
TLC plates (silica gel 60 GF254)
-
HPLC system with a C18 column and DAD detector
-
Mobile phase for TLC: Toluene:Ethyl acetate:Acetic acid (8:1:1 v/v/v)[1]
Protocol:
-
Soxhlet Extraction:
-
Weigh 5 g of powdered L. inermis leaves and place it in a cellulose thimble.[1]
-
Sequentially extract the powder with hexane, dichloromethane, and 95% ethanol in a Soxhlet apparatus until the solvent runs clear for each.[1]
-
Collect the ethanolic extract, which contains the this compound.
-
Concentrate the ethanolic extract to dryness using a rotary evaporator under vacuum.[1]
-
Dissolve a known weight of the dried extract in ethanol for subsequent analysis.
-
-
Quantification by TLC-Densitometry:
-
Prepare a standard stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
Prepare a series of standard solutions with concentrations ranging from 5 to 60 µg/mL.[1]
-
Apply 5 µL of the sample extract and each standard solution onto a TLC plate.[1]
-
Develop the plate in a TLC chamber saturated with the mobile phase (Toluene:Ethyl acetate:Acetic acid, 8:1:1).[1]
-
After development, air dry the plate and scan it using a TLC scanner at a wavelength of 283 nm.[1]
-
Quantify the this compound content in the sample by comparing the peak area of the sample with the calibration curve generated from the standards.
-
-
Quantification by HPLC:
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Prepare a series of standard solutions for calibration.
-
Filter the sample extract and standard solutions through a 0.45 µm syringe filter.
-
Inject 20 µL of the sample and standards into the HPLC system.
-
Elute the compounds isocratically with a mobile phase of water:acetonitrile (60:40) at a flow rate of 1.2 mL/min.[8][9]
-
Set the column temperature to 30°C and the DAD detector to 260 nm.[8][9]
-
Identify and quantify the this compound peak in the sample by comparing its retention time and peak area to those of the standards.
-
Heterologous Expression and Purification of a this compound Biosynthesis Enzyme (General Protocol)
Objective: To produce and purify a recombinant enzyme from the this compound biosynthesis pathway (e.g., Isochorismate Synthase) for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable tag (e.g., pET vector with a His-tag)
-
Gene encoding the target enzyme synthesized and cloned into the expression vector
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
SDS-PAGE analysis equipment
Protocol:
-
Transformation and Expression:
-
Transform the expression plasmid into competent E. coli cells.
-
Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity of the protein.
-
Pool the fractions containing the purified protein and dialyze against the dialysis buffer to remove imidazole and for proper protein folding.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Enzyme Assay for Isochorismate Synthase (ICS)
Objective: To determine the kinetic parameters of recombinant Isochorismate Synthase.
Materials:
-
Purified recombinant ICS enzyme
-
Chorismate (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.7, 10 mM MgCl2)[11]
-
HPLC system
Protocol:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the assay buffer and varying concentrations of chorismate.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).[11]
-
Initiate the reaction by adding a known amount of the purified ICS enzyme.
-
Incubate the reaction for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.[11]
-
Stop the reaction by methods such as heat inactivation or by passing the mixture through a centrifugal filter to remove the enzyme.[11]
-
-
Product Detection by HPLC:
-
Inject an aliquot of the reaction mixture (the flow-through from the centrifugal filter) onto a reverse-phase HPLC column.[11]
-
Monitor the elution of the substrate (chorismate) and the product (isochorismate) by absorbance at 274 nm.[11]
-
Quantify the amount of isochorismate formed based on a standard curve.
-
-
Kinetic Analysis:
-
Determine the initial velocity of the reaction at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat from the Vmax and the enzyme concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthesis pathway and key experimental workflows.
Caption: The biosynthetic pathway of this compound from primary metabolites.
Caption: Workflow for the extraction and quantification of this compound.
Caption: General workflow for heterologous expression and purification of an enzyme.
Conclusion
The biosynthesis of this compound in Lawsonia inermis represents a significant area of research with implications for the pharmaceutical and cosmetic industries. This technical guide has provided a comprehensive overview of the pathway, compiling the current knowledge on its enzymatic steps, available quantitative data, and detailed experimental protocols. The provided visualizations aim to enhance the understanding of the complex biochemical processes involved. Further research is warranted to fully characterize the enzymes from Lawsonia inermis and to elucidate the regulatory mechanisms governing this compound production. Such knowledge will be instrumental in developing strategies for the sustainable and enhanced production of this valuable natural product.
References
- 1. Pharmacognostic Specifications and this compound Content of Lawsonia inermis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.umt.edu.pk [journals.umt.edu.pk]
- 5. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]
- 7. Naphthoate synthase - Wikipedia [en.wikipedia.org]
- 8. HPLC determination of this compound in alkaline extracts of henna leaves (lawsonia inermis)/ Nurul Fasihah Idaham - UiTM Institutional Repository [ir.uitm.edu.my]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. [PDF] DETERMINATION OF this compound CONTENT IN FRESH AND DRIED LEAVES OF LAWSONIA INERMIS LINN. AND ITS QUANTITATIVE ANALYSIS BY HPTLC | Semantic Scholar [semanticscholar.org]
- 11. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Hydroxy-1,4-Naphthoquinone (Lawsone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-1,4-naphthoquinone, commonly known as Lawsone or hennotannic acid, is a naturally occurring red-orange pigment extracted from the leaves of the henna plant (Lawsonia inermis).[1] Beyond its traditional use as a dye, this compound has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its versatile chemical structure serves as a valuable scaffold for the synthesis of numerous biologically active compounds and materials. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological activities of 2-hydroxy-1,4-naphthoquinone, tailored for professionals in research and drug development.
Chemical and Physical Properties
2-Hydroxy-1,4-naphthoquinone is a yellow crystalline solid.[3] It is sparingly soluble in water but soluble in many organic solvents.[4][5] The presence of both a hydroxyl group and a quinone moiety contributes to its unique chemical reactivity and biological functions.
Table 1: Physicochemical Properties of 2-Hydroxy-1,4-Naphthoquinone
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxy-1,4-naphthoquinone | |
| Synonyms | This compound, Henna, Natural Orange 6 | [6] |
| CAS Number | 83-72-7 | [6] |
| Molecular Formula | C₁₀H₆O₃ | [6] |
| Molecular Weight | 174.15 g/mol | [6] |
| Appearance | Yellow prisms or powder | [3] |
| Melting Point | 192-195 °C (decomposes) | [6] |
| Boiling Point | 339.9 °C at 760 mmHg (estimated) | [7] |
| Solubility in Water | 2 g/L at 20 °C | [6] |
| Solubility in Organic Solvents | Soluble in acetonitrile (slightly), chloroform (slightly), methanol (slightly), and glacial acetic acid. | [1][8] |
| Density | ~1.46 g/cm³ | [7] |
| pKa | 4.31 (predicted) | [1] |
| LogP | 1.380 | [1] |
| λmax | 333 nm (in acetonitrile), 452 nm, 478 nm (in aqueous solution) | [4][9] |
Spectroscopic Data
The structural characterization of 2-hydroxy-1,4-naphthoquinone is well-documented through various spectroscopic techniques.
Table 2: Spectroscopic Data for 2-Hydroxy-1,4-Naphthoquinone
| Technique | Solvent/Method | Key Peaks/Signals | Reference(s) |
| UV-Vis | Acetonitrile | 333 nm | [9] |
| Aqueous solution | 478 nm | [9] | |
| 452 nm | [9] | ||
| FTIR (KBr disc) | KBr | ~3426 cm⁻¹ (O-H stretch), ~1661-1646 cm⁻¹ (C=O stretch), ~1587 cm⁻¹ (C=C stretch) | [10] |
| ¹H NMR | DMSO-d₆ | Signals corresponding to aromatic protons and the hydroxyl proton. | [3] |
| ¹³C NMR | DMSO-d₆ | Signals for carbonyl carbons and aromatic carbons. | [3] |
| Mass Spectrometry (EI) | - | Molecular ion peak at m/z 174. | [11] |
Experimental Protocols
Synthesis of 2-Hydroxy-1,4-Naphthoquinone from 1-Naphthol
This one-pot synthesis method provides an efficient route to this compound.[3]
Materials:
-
1-Naphthol
-
Urea-hydrogen peroxide
-
Potassium tert-butoxide (t-BuOK)
-
Alcohol (e.g., methanol or ethanol)
-
Oxygen source (e.g., air)
Procedure:
-
Dissolve 1-naphthol in the chosen alcohol in a reaction vessel.
-
Add potassium tert-butoxide to the solution to create a basic medium.
-
Introduce urea-hydrogen peroxide as the catalyst.
-
Sparge the reaction mixture with oxygen (or leave open to the air) and stir at room temperature. The reaction is typically carried out without external heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-hydroxy-1,4-naphthoquinone by recrystallization or column chromatography.
Purification by Column Chromatography
Materials:
-
Crude 2-hydroxy-1,4-naphthoquinone
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of ethanol and ethyl acetate)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with the eluent, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified 2-hydroxy-1,4-naphthoquinone.
Spectroscopic Analysis
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[12]
-
Data Acquisition: Record the absorbance spectrum from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer, with the solvent as a blank.[12]
FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Obtain the infrared spectrum using an FTIR spectrometer.
NMR Spectroscopy:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3][13]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[3][13]
Chemical Reactivity
2-Hydroxy-1,4-naphthoquinone exhibits reactivity characteristic of both phenols and quinones. It behaves as a weak organic acid and is incompatible with strong oxidizing and reducing agents.[14] The quinone ring is susceptible to nucleophilic addition reactions, and the hydroxyl group can undergo reactions such as etherification.
A key reaction for synthesizing derivatives is the Mannich reaction , where this compound reacts with an aldehyde and a primary or secondary amine to form 3-substituted aminomethyl derivatives.[15]
Biological Activities and Signaling Pathways
2-Hydroxy-1,4-naphthoquinone's biological effects are largely attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress.[6] This mechanism is central to its antimicrobial and anticancer activities.
Antimicrobial Mechanism
The antimicrobial action of this compound is believed to involve multiple mechanisms:
-
Redox Cycling and ROS Production: this compound can be reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals and other ROS. These ROS can damage cellular components like DNA, proteins, and lipids, leading to cell death.[6]
-
Interaction with Cell Membranes: this compound and its derivatives can interact with bacterial cell membranes, disrupting their integrity and function.[16]
-
Enzyme Inhibition: The naphthoquinone scaffold can interact with the active sites of various enzymes, inhibiting their function.[16]
Antioxidant Activity and Interaction with Signaling Pathways
Paradoxically, while this compound can induce oxidative stress, it also exhibits antioxidant properties. This dual role depends on the cellular context and concentration. At lower concentrations, it may act as an antioxidant by scavenging free radicals.[17]
Recent studies suggest that the biological effects of naphthoquinones, including this compound derivatives, can be mediated through the modulation of key signaling pathways. The production of ROS can trigger downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are crucial in regulating cell proliferation, apoptosis, and inflammation.[18] For instance, ROS can activate pro-apoptotic pathways like JNK and p38 MAPK, while inhibiting pro-survival pathways like Akt.[18]
Conclusion
2-Hydroxy-1,4-naphthoquinone is a molecule of significant interest with a rich chemical and biological profile. Its readily available natural source and versatile reactivity make it an attractive starting material for the development of new therapeutic agents. A thorough understanding of its properties, reaction mechanisms, and interactions with biological systems is crucial for harnessing its full potential in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this promising natural product.
References
- 1. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antifungal Activity of Naphthoquinones Dimeric Derived from this compound [scirp.org]
- 3. One-pot Synthesis of 2-Hydroxy-1,4-Naphthoquinone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. This compound, a 2-hydroxy-1,4-naphthoquinone from Lawsonia inermis (henna), produces mitochondrial dysfunctions and triggers mitophagy in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF this compound AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. astrobiology.nasa.gov [astrobiology.nasa.gov]
- 10. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (this compound) as Novel Antiplatelet Agents [frontiersin.org]
- 11. 1,4-Naphthalenedione, 2-hydroxy- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant Activity of this compound and Prediction of its Activation Property on Superoxide Dismutase [imrpress.com]
- 18. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Lawsone for Researchers
For Immediate Release
This technical guide provides an in-depth overview of lawsone (2-hydroxy-1,4-naphthoquinone), a valuable naphthoquinone with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its natural origins and the methodologies for its extraction.
Executive Summary
This compound, a red-orange pigment, is a naturally occurring compound most famously derived from the henna plant (Lawsonia inermis). Beyond its traditional use as a dye, this compound exhibits a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making it a compound of interest for modern therapeutic applications. This guide details the primary and secondary botanical sources of this compound and critically reviews various extraction techniques, providing quantitative data and detailed experimental protocols to aid in research and development.
Natural Sources of this compound
This compound is synthesized by a select number of plant species. The concentration of this compound can vary significantly based on the plant species, geographical location, climate, and the specific part of the plant harvested.
Primary Source: Lawsonia inermis (Henna)
The most abundant and commercially significant source of this compound is the leaves of Lawsonia inermis, a flowering plant belonging to the Lythraceae family.[1] The concentration of this compound in dried henna leaves typically ranges from 0.5% to over 2.0% by dry weight.[2][3] Several factors influence this concentration, including the cultivar, age of the plant, and environmental conditions.[1][4] Mature plants with spines tend to have a higher this compound content than younger plants.[1] Geographically, henna from warmer regions is often reported to have higher this compound levels.[4]
Other Notable Sources
While henna is the primary source, this compound has also been identified in other plant species, though generally in lower concentrations.
-
Impatiens balsamina (Balsam): Commonly known as garden balsam, the leaves and flowers of this plant contain this compound and its derivatives, such as this compound methyl ether.[5][6] One study detected a maximal content of 0.8-1.1% of 2-hydroxy-1,4-naphthoquinone and its 2-methylated derivative in the flowers of Impatiens glandulifera collected between July and August.[7]
-
Eichhornia crassipes (Water Hyacinth): The flowers of the water hyacinth have been identified as a source of this compound.[8] However, detailed quantitative data on the concentration of this compound in this plant is not widely available.
-
Juglans regia (Common Walnut): This species is known to contain juglone (5-hydroxy-1,4-naphthoquinone), an isomer of this compound.[9] While some sources mention the presence of this compound in Juglans regia, quantitative data is scarce, and it is not considered a primary source for this compound extraction.
The following table summarizes the known natural sources of this compound and the reported concentrations in various plant parts.
| Botanical Source | Family | Plant Part(s) | Reported this compound Concentration (% of dry weight) |
| Lawsonia inermis (Henna) | Lythraceae | Leaves | 0.5% - >2.0%[2][3] |
| Flowers | ~0.012% (116.9 µg/g)[10] | ||
| Branches | ~0.0005% (5.4 µg/g)[10] | ||
| Impatiens balsamina (Balsam) | Balsaminaceae | Leaves, Flowers | Data not consistently reported, but present.[5][6] |
| Impatiens glandulifera | Balsaminaceae | Flowers | 0.8% - 1.1% (this compound and its 2-methylated derivative)[7] |
| Eichhornia crassipes (Water Hyacinth) | Pontederiaceae | Flowers | Presence reported, but quantitative data is limited.[8] |
| Juglans regia (Common Walnut) | Juglandaceae | Leaves, Husks | Primarily contains the isomer juglone; this compound presence is not well-quantified.[9] |
Extraction Methodologies for this compound
The extraction of this compound from its natural sources is a critical step in its isolation for research and commercial purposes. A variety of methods have been employed, ranging from traditional solvent extraction to more modern, enhanced techniques. The choice of method can significantly impact the yield and purity of the extracted this compound.
Conventional Extraction Methods
3.1.1 Maceration: This simple technique involves soaking the plant material in a solvent for a specified period. While straightforward, it is often less efficient than other methods.
3.1.2 Soxhlet Extraction: A classical method that uses a specialized apparatus to continuously wash the plant material with a heated solvent. This technique is generally more efficient than maceration and has been shown to yield significant amounts of this compound.[11]
Advanced Extraction Techniques
3.2.1 Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing cell disruption and improving solvent penetration.[12] UAE is often faster and can provide higher yields than conventional methods.[13]
3.2.2 Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and the release of target compounds. This technique is known for its high speed and efficiency.
The table below provides a comparative overview of different extraction methods for this compound, primarily from Lawsonia inermis, with details on solvents, conditions, and resulting yields.
| Extraction Method | Plant Material | Solvent(s) | Key Parameters | Yield/Purity |
| Solvent Extraction | L. inermis leaves | Ethyl Acetate | - | 1.20% crude yield (32% purity) |
| Toluene | - | 1.125% crude yield (75% purity) | ||
| Chloroform | - | 80% purity | ||
| Soxhlet Extraction | L. inermis leaves | Methanol | 10 hours | High yield reported[14] |
| L. inermis leaves | Water | 8 hours | Comparable to commercial powder[11] | |
| Ultrasound-Assisted Extraction (UAE) | L. inermis leaves | 75.15% Methanol | Temp: 50.24°C, Time: 15.70 min, L/M ratio: 24.16 mL/g | 16.98 g from a specified quantity (optimized)[13] |
| L. inermis leaves | 60% Ethanol | Time: 15 min, L/M ratio: 0.02 g/g | 15.49% extract yield | |
| Microwave-Assisted Hydrothermal Extraction | L. inermis leaves | Water | Temp: 120°C, Time: 30 min | 76.2% recovery |
Detailed Experimental Protocols
This section provides standardized protocols for the extraction of this compound, primarily from Lawsonia inermis leaves, based on established methodologies.
Protocol for Soxhlet Extraction
-
Preparation of Plant Material: Dry the leaves of Lawsonia inermis at 40-60°C and grind them into a fine powder.
-
Extraction: Place approximately 20 g of the powdered leaves into a cellulose thimble and position it in the Soxhlet extractor.
-
Solvent Addition: Add 250 mL of methanol to the round-bottom flask.
-
Extraction Process: Heat the solvent to its boiling point and allow the extraction to proceed for 8-10 hours, ensuring continuous siphoning of the solvent over the plant material.[14]
-
Solvent Evaporation: After extraction, concentrate the methanolic extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography with a silica gel stationary phase and an appropriate mobile phase, such as a mixture of ethanol and ethyl acetate.[15]
Protocol for Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Use finely powdered, dried leaves of Lawsonia inermis.
-
Sample Preparation: Mix a known quantity of the powdered leaves with the chosen solvent (e.g., 75% methanol) at a specific liquid-to-material ratio (e.g., 24 mL/g).[13]
-
Ultrasonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Extraction Conditions: Apply ultrasound at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 16 minutes) and temperature (e.g., 50°C).[13]
-
Separation: After sonication, separate the extract from the plant residue by filtration or centrifugation.
-
Solvent Removal: Evaporate the solvent from the extract to obtain the crude this compound.
Visualizations
The following diagrams illustrate the general workflow for this compound extraction and the factors influencing its natural concentration.
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Factors influencing the natural concentration of this compound in plants.
Conclusion
This compound remains a compound of significant scientific interest due to its diverse biological activities. While Lawsonia inermis is the most prolific natural source, further quantitative analysis of other plant species like Impatiens balsamina and Eichhornia crassipes could unveil alternative or complementary sources. The choice of extraction methodology is paramount in achieving high yields and purity. Modern techniques such as Ultrasound-Assisted and Microwave-Assisted Extraction offer considerable advantages in terms of efficiency and reduced processing times. The data and protocols presented in this guide are intended to serve as a foundational resource for the scientific community to advance the research and development of this compound-based therapeutics.
References
- 1. ijpsm.com [ijpsm.com]
- 2. curavisoecapelli.it [curavisoecapelli.it]
- 3. tandfonline.com [tandfonline.com]
- 4. satthwa.com [satthwa.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Simultaneous determination of three naphthoquinones in the leaves of Impatiens balsamina L. by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. About: this compound [dbpedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of this compound contents among Lawsonia inermis plant parts and neurite outgrowth accelerators from branches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ejmjih.com [ejmjih.com]
- 12. journalwjarr.com [journalwjarr.com]
- 13. phcog.com [phcog.com]
- 14. mdpi.com [mdpi.com]
- 15. sphinxsai.com [sphinxsai.com]
The Therapeutic Potential of Lawsone: A Comprehensive Technical Guide on its History, Traditional Uses, and Modern Pharmacological Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lawsone (2-hydroxy-1,4-naphthoquinone), the primary bioactive constituent of the henna plant (Lawsonia inermis), has a rich history of use in traditional medicine spanning millennia. Revered in ancient cultures for its therapeutic properties, this remarkable molecule is now the subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the historical and traditional medicinal applications of this compound, juxtaposed with a detailed exploration of its modern pharmacological validation. We delve into the molecular mechanisms underpinning its diverse bioactivities, including its anti-inflammatory, antioxidant, antimicrobial, and wound healing properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering a synthesis of traditional knowledge and contemporary scientific evidence to unlock the full therapeutic potential of this compound.
A Journey Through Time: The History and Traditional Uses of this compound
The use of Lawsonia inermis, commonly known as henna, dates back over 5,000 years, with its roots deeply embedded in the cultures of ancient Egypt, the Middle East, the Indian subcontinent, and Africa.[1][2] Initially recognized for its cooling properties in arid desert climates, the application of a paste made from henna leaves to the palms and soles of the feet was a common practice for heat relief.[1][3] The discovery that this paste left a temporary reddish-orange stain on the skin, a result of the this compound molecule binding to keratin, led to its widespread use in body art and cosmetics.[1]
Beyond its cosmetic applications, henna has been a cornerstone of traditional medicine systems for centuries, including Ayurveda and Traditional Persian Medicine.[4] The Ebers Papyrus, one of the oldest and most significant medical papyri from ancient Egypt, documents the use of henna for treating ailments such as ringworm.[3]
Traditional medicinal applications of various parts of the henna plant are extensive and varied:
-
Dermatological Conditions: Henna has been traditionally applied as a poultice to soothe burns, eczema, and skin inflammation.[4][5] Its antiseptic properties were utilized for treating fungal and bacterial skin infections, including ringworm.[5]
-
Wound Healing: Used as a coagulant for open wounds, henna paste was believed to promote faster healing and prevent infection.[4][5]
-
Anti-inflammatory and Analgesic: A plaster made from henna flowers soaked in vinegar was traditionally applied to the forehead to relieve headaches caused by sun exposure.[5] It was also used to alleviate the pain and inflammation associated with arthritis.[4][5]
-
Fever Reduction: Rolling henna leaves into a ball with water and placing it in the hand was a traditional method for reducing fever.[5]
-
Internal Ailments: The consumption of henna water or seeds was linked to improved liver and spleen health and was believed to have a hypotensive effect, lowering blood pressure.[5] Crushed henna seeds mixed with ghee were used to treat dysentery.[5] Chewing on henna leaves was practiced to prevent gum disease and treat mouth ulcers.[5]
The versatility of henna in traditional medicine underscores a deep-rooted empirical understanding of its therapeutic benefits, which modern science is now beginning to unravel and validate.
Modern Pharmacological Validation: Unveiling the Mechanisms of Action
In recent years, scientific research has focused on elucidating the pharmacological properties of this compound, the principal bioactive compound in henna. These studies have provided empirical evidence for many of its traditional uses and have uncovered new therapeutic potentials.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, which are primarily attributed to its ability to modulate key inflammatory pathways. A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.
dot
Caption: this compound's Anti-inflammatory Mechanism via NF-κB Inhibition.
By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[6] Studies have shown that this compound significantly reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5]
Table 1: Anti-inflammatory Activity of this compound
| Experimental Model | Dosage | Parameter Measured | Percentage Inhibition | Reference |
| Carrageenan-induced paw edema in rats | 500 mg/kg | Paw edema volume | Not significantly different from phenylbutazone (100 mg/kg) | [8] |
| Carrageenan-induced hind paw edema in mice | 80 mg/kg | Paw thickness | Equipotent to aspirin | [9] |
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals and modulating the activity of antioxidant enzymes. Its ability to donate a hydrogen atom from its hydroxyl group makes it an effective scavenger of reactive oxygen species (ROS).
Table 2: In Vitro Antioxidant Activity of this compound and its Derivatives
| Assay | Compound | IC50 Value | Reference |
| DPPH radical scavenging | This compound derivative (3d) | 75.39 ± 4.12 µg/mL | [10] |
| DPPH radical scavenging | Ascorbic acid (Standard) | 45.54 ± 3.06 µg/mL | [10] |
| FRAP assay (in A431 cells) | This compound | 94.41 ± 1.21 µM | [11][12] |
| FRAP assay (in 3T3 cells) | This compound | 93.50 ± 8.48 µM | [11][12] |
dot
Caption: Workflow for DPPH Radical Scavenging Assay.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi, validating its traditional use in treating infections. Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
Table 3: Antimicrobial Activity of this compound and its Derivatives (MIC Values)
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | This compound derivative (with chloride substituent) | 16-32 | [9] |
| Staphylococcus aureus ATCC 25923 | This compound derivative (with nitro substituent) | 32-64 | [9] |
| Candida albicans ATCC 26790 | This compound | 64 | [13] |
| Candida albicans | This compound methyl ether | 23.4 | [7] |
| Various bacteria | Methanol extract of L. inermis | 4380 | [13] |
Wound Healing Activity
The traditional use of henna for wound healing is strongly supported by modern scientific evidence. This compound promotes wound healing through a multi-faceted mechanism that includes enhancing wound contraction, increasing collagen deposition, and promoting re-epithelialization.
dot
Caption: Experimental Workflow for Excision Wound Healing Model.
Table 4: In Vivo Wound Healing Activity of this compound
| Formulation | Measurement Day | Percentage Wound Contraction | Reference |
| This compound Ointment (OLA-6) | Day 6 | 57% | [4][14] |
| Active Drug (this compound) | Day 6 | 71% | [14] |
| Topical this compound Gel (LT3) | - | 85.30 ± 1.56% | [15] |
| Topical this compound Gel (LT4) | - | 99.21 ± 1.32% | [15] |
Experimental Protocols
Extraction and Isolation of this compound from Lawsonia inermis
A common method for the extraction and isolation of this compound from henna leaves involves the following steps:
-
Powdering: Dried leaves of Lawsonia inermis are finely powdered.
-
Extraction: The powdered leaves are subjected to solvent extraction, often using a Soxhlet apparatus, with a non-polar solvent such as diethyl ether or chloroform.
-
Alkaline Treatment: The extract is made alkaline by the addition of sodium bicarbonate, which converts this compound into its water-soluble salt.
-
Acidification: The aqueous layer is separated and then acidified (e.g., with hydrochloric acid to pH 3) to precipitate the this compound.
-
Re-extraction: The precipitated this compound is then re-extracted using an organic solvent like diethyl ether.
-
Purification: The solvent is evaporated, and the resulting crude this compound can be further purified using techniques such as column chromatography.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of a compound.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound (this compound) is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of a compound.
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin or aspirin), and test groups (treated with this compound at various doses).
-
Drug Administration: The test compound and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Excision Wound Healing Model in Rats
This model is used to evaluate the effect of a substance on wound contraction and epithelialization.
-
Wound Creation: Under anesthesia, a circular piece of skin is excised from the dorsal thoracic region of the rat.
-
Treatment: The wound is topically treated with the test substance (e.g., this compound ointment) daily. The control group receives a placebo or no treatment.
-
Measurement of Wound Area: The wound area is traced on a transparent sheet and measured using a graph paper at regular intervals until the wound is completely healed.
-
Calculation of Wound Contraction: The percentage of wound contraction is calculated as: % Wound Contraction = [(Initial Wound Area - Wound Area on a Specific Day) / Initial Wound Area] x 100
-
Epithelialization Period: The number of days required for the complete closure of the wound is recorded as the period of epithelialization.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The antimicrobial agent (this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
The journey of this compound from a traditional remedy to a scientifically validated therapeutic agent is a testament to the value of ethnobotanical knowledge. The convergence of historical use and modern pharmacological evidence strongly suggests that this compound and its derivatives hold significant promise for the development of new drugs for a range of conditions, particularly those with an inflammatory or microbial etiology.
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of this compound-based formulations in humans for various conditions, including skin disorders, inflammatory diseases, and wound healing.
-
Bioavailability and Drug Delivery: Studies to enhance the bioavailability of this compound through novel drug delivery systems, such as nanoformulations, could improve its therapeutic efficacy.
-
Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic effects and may reveal new applications.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other phytochemicals in henna or with conventional drugs could lead to the development of more effective combination therapies.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Antibacterial and antifungal activity of this compound and novel naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of anti-inflammatory and immunomodulatory potential of this compound (2-hydroxy-1,4-naphthoquinone) using pre-clinical rodent model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. media.neliti.com [media.neliti.com]
- 10. asianjpr.com [asianjpr.com]
- 11. scialert.net [scialert.net]
- 12. article.imrpress.com [article.imrpress.com]
- 13. eajse.tiu.edu.iq [eajse.tiu.edu.iq]
- 14. primescholars.com [primescholars.com]
- 15. ijpsr.com [ijpsr.com]
spectroscopic characterization of lawsone (UV-Vis, NMR, FT-IR)
Spectroscopic Characterization of Lawsone: A Technical Guide
Introduction: this compound (2-hydroxy-1,4-naphthoquinone), the primary bioactive pigment isolated from the leaves of the henna plant (Lawsonia inermis), is a subject of significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and antitumor properties. A thorough understanding of its molecular structure and electronic properties is crucial for its application in drug development and materials science. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption maxima (λmax) are highly dependent on the solvent and pH, reflecting the molecule's ability to exist in different ionic states.
UV-Vis Absorption Data
The electronic absorption spectra of this compound have been recorded in various solvents, demonstrating characteristic bands corresponding to π→π* and n→π* transitions within the naphthoquinone chromophore. The position of these bands is sensitive to solvent polarity and pH.[1][2]
| Solvent/Condition | Absorption Maxima (λmax) in nm | Reference(s) |
| Methanol | 208, 243, 279, 334 | [1][3] |
| Acetonitrile | 333 | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 296, 339, 416, 448 | [1] |
| 0.1 M HCl (acidic) | 334 | [4] |
| 0.1 M NaOH (basic) | 453 | [4] |
| Water:Acetonitrile (95:5 v/v) | 478 | [2] |
| Ethanol | 300-375, 400-525 | [5] |
In acidic and neutral solutions, this compound typically exhibits a yellowish color, with a primary absorption band around 334 nm attributed to the C=O and OH groups.[1][4] Upon increasing the pH, the solution turns orange, and a new absorption band appears at a longer wavelength (around 450-480 nm), indicating the deprotonation of the hydroxyl group.[1][2][4]
Experimental Protocol: UV-Vis Spectroscopy
A standard procedure for obtaining the UV-Vis spectrum of this compound is outlined below.
-
Sample Preparation:
-
Prepare a stock solution of this compound by accurately weighing approximately 10 mg of pure this compound and dissolving it in a 100 mL volumetric flask with the chosen solvent (e.g., methanol, acetonitrile, DMSO).[6]
-
Perform serial dilutions to obtain a final concentration suitable for measurement, typically in the micromolar range (e.g., 5 x 10⁻⁴ M).[2]
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Turn on the instrument and allow the lamps to warm up for at least 15-20 minutes for stabilization.[7]
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference holder and another cuvette with the this compound solution in the sample holder.
-
Perform a baseline correction or "zero" the instrument with the blank solvent across the desired wavelength range (e.g., 200-700 nm).[7][8]
-
Acquire the absorption spectrum of the this compound sample. The data is typically collected at a 1 nm interval with an average time of 0.1 seconds per point.[6]
-
Experimental Workflow: UV-Vis Analysis
Caption: Workflow for UV-Vis spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
NMR Spectroscopic Data
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Reference(s) |
| H-3 | ~6.2 - 6.4 | s | [9] |
| H-5 | 8.11 | dd, J = 6.3, 1.5 | [5] |
| H-6 | ~7.73 | t | [10] |
| H-7 | ~7.64 | t | [10] |
| H-8 | 8.11 | dd, J = 6.3, 1.5 | [5] |
Note: Specific chemical shifts can vary slightly depending on the deuterated solvent used (e.g., CDCl₃, DMSO-d₆, MeOD).[2][11][12]
¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm (Experimental) | Reference(s) |
| C-1 | 184.6 | [13] |
| C-2 | 161.4 | [13] |
| C-3 | 110.1 | [13] |
| C-4 | 181.8 | [13] |
| C-4a | 131.6 | [13] |
| C-5 | 126.3 | [13] |
| C-6 | 133.5 | [13] |
| C-7 | 134.8 | [13] |
| C-8 | 126.9 | [13] |
| C-8a | 132.3 | [13] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of pure, dry this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2][14][15]
-
Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][14][15]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube securely.
-
-
Instrumentation and Measurement:
-
Place the NMR tube into a spinner turbine and adjust its position using a depth gauge.
-
Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).[16]
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are used for data acquisition.
-
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
FT-IR Spectroscopic Data
The FT-IR spectrum of this compound shows characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |
| 3368 - 3250 | O-H Stretch (H-bonded) | Phenolic -OH | [17][18] |
| 2953 - 2926 | C-H Stretch | Aromatic C-H | [3][18] |
| 1730 - 1637 | C=O Stretch | Naphthoquinone Carbonyls | [9][19] |
| 1655 | C=C Stretch | Naphthoquinone C=C | [3] |
| 1458 - 1317 | C=C Stretch | Aromatic Ring | [9][18] |
| 1244 | C-H In-plane Bend | Naphthalene Skeleton | [9] |
| ~1090 | C-O Stretch | Phenolic C-O | [9] |
| 1024 | O-H Bend | Phenolic -OH | [20] |
| 885, 759 | C-H Out-of-plane Bend | Aromatic Ring | [20] |
The broad band above 3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group. The strong absorptions between 1630 and 1730 cm⁻¹ are indicative of the two distinct carbonyl groups in the quinone ring.[9][19]
Experimental Protocol: FT-IR Spectroscopy
The KBr pellet method is a common technique for analyzing solid samples like this compound.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) powder in an oven to remove moisture.[4][17]
-
In an agate mortar, grind 1-2 mg of pure this compound into a very fine powder.[21]
-
Add approximately 100-200 mg of the dry KBr powder to the mortar (sample-to-KBr ratio of roughly 1:100).[1][21]
-
Mix and grind the sample and KBr together rapidly to ensure a homogeneous mixture and minimize moisture absorption.[21]
-
Transfer the mixture to a pellet-forming die.
-
Place the die in a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[4]
-
-
Instrumentation and Measurement:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the ambient atmosphere (or a blank KBr pellet).
-
Collect the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Experimental Workflow: FT-IR Analysis
References
- 1. Why Kbr Is Used In Ftir Sample Preparation? Achieve Clear, Accurate Ir Spectra With Proper Pellet Technique - Kintek Solution [kindle-tech.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cbic.yale.edu [cbic.yale.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. pakbs.org [pakbs.org]
- 12. mason.gmu.edu [mason.gmu.edu]
- 13. researchgate.net [researchgate.net]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. rsc.org [rsc.org]
- 17. eng.uc.edu [eng.uc.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. shimadzu.com [shimadzu.com]
Tautomeric Forms of Lawsone and Their Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lawsone (2-hydroxy-1,4-naphthoquinone), the principal bioactive constituent of the henna plant (Lawsonia inermis), is a molecule of significant interest in medicinal chemistry and drug development. Its diverse pharmacological activities, including anticancer, antifungal, and antibacterial properties, are intrinsically linked to its chemical structure and reactivity. A key aspect of this compound's chemistry is its existence in multiple tautomeric forms, which can influence its biological activity, solubility, and stability. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, their relative stability, and the experimental and computational methodologies used to study them.
Tautomeric Forms of this compound
This compound primarily exists in an equilibrium between three tautomeric forms: the 1,4-naphthoquinone, 1,2-naphthoquinone, and 1,2,4-naphthotrione forms.[1][2]
-
1,4-Naphthoquinone Tautomer (2-hydroxy-1,4-naphthoquinone): This is the most stable and predominant tautomeric form of this compound.[1][2] Its enhanced stability is attributed to the cancellation of the dipolar moments of the carbonyl groups and the presence of an intramolecular hydrogen bond between the hydroxyl group at position 2 and the carbonyl group at position 1.
-
1,2-Naphthoquinone Tautomer (4-hydroxy-1,2-naphthoquinone): This tautomer is less stable than the 1,4-naphthoquinone form but is believed to co-exist in equilibrium in solution.
-
1,2,4-Naphthotrione Tautomer (naphthalene-1,2,4-trione): This is the least stable of the three tautomers.[2] Despite its lower stability, it is likely to be present in the tautomeric equilibrium in solution.[2]
The tautomeric equilibrium of this compound is dynamic and can be influenced by environmental factors such as solvent polarity and pH.
Visualization of this compound Tautomerism
The equilibrium between the different tautomeric forms of this compound can be visualized as follows:
Caption: Tautomeric equilibrium of this compound.
Stability of this compound Tautomers
The relative stability of the this compound tautomers has been investigated through both experimental and computational methods. The established order of stability is:
1,4-Naphthoquinone > 1,2-Naphthoquinone > 1,2,4-Naphthotrione [1][2]
Computational Studies
A DFT study on this compound itself, focused on its application in dye-sensitized solar cells, has provided the optimized geometry of the most stable 1,4-naphthoquinone tautomer.[3] However, a comparative energetic analysis of all three tautomers was not the focus of this study.
The general workflow for a computational study on this compound tautomerism is outlined below:
Caption: Computational workflow for tautomer stability.
Table 1: Summary of Expected Computational Data for this compound Tautomers
| Tautomer | Point Group | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) |
| 1,4-Naphthoquinone | C | 0 (Reference) | Value |
| 1,2-Naphthoquinone | C | Positive Value | Value |
| 1,2,4-Naphthotrione | C | Higher Positive Value | Value |
| Note: Specific values are not available from the reviewed literature and would require a dedicated computational study. |
Experimental Protocols for Studying this compound Tautomerism
The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques. The choice of method depends on the specific information required, such as the qualitative identification of tautomers, quantitative determination of their ratios, and the influence of environmental factors.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectroscopy is a valuable tool for monitoring the tautomeric equilibrium of this compound, particularly as a function of pH. The different tautomers are expected to have distinct absorption spectra.
Protocol for Investigating the Effect of pH on this compound Tautomerism:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).
-
Sample Preparation: For each pH value, add a small aliquot of the this compound stock solution to the buffer solution to achieve a final concentration suitable for UV-Vis analysis. Ensure the percentage of the organic solvent is low to minimize its effect on the pH.
-
Spectral Acquisition: Record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis: Analyze the changes in the absorption maxima and intensities as a function of pH. The appearance of isosbestic points can indicate a two-component equilibrium. The relative concentrations of the tautomers at each pH can be estimated using the Beer-Lambert law if the molar absorptivities of the individual tautomers are known or can be determined.
The workflow for this experimental setup is as follows:
Caption: UV-Vis experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for the structural elucidation of tautomers and the determination of their equilibrium ratios in solution. Different tautomers will exhibit distinct sets of chemical shifts and coupling constants.
Protocol for NMR Analysis of this compound Tautomerism:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture to study solvent effects).
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the signals corresponding to the aromatic protons and the hydroxyl proton for each tautomer.
-
Integrate the signals corresponding to each tautomer to determine their relative concentrations. The ratio of the integrals of non-exchangeable protons will give the tautomeric ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum (proton-decoupled).
-
Identify the signals for the carbonyl carbons and other carbons in the naphthoquinone ring for each tautomer. The chemical shifts of the carbonyl carbons are particularly sensitive to the tautomeric form.
-
-
2D NMR Spectroscopy:
-
Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign the proton and carbon signals to the correct tautomers, especially in complex spectra.
-
-
Variable Temperature (VT) NMR:
-
Acquiring NMR spectra at different temperatures can provide information on the thermodynamics of the tautomeric equilibrium and the kinetics of interconversion.
-
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Tautomers
| Tautomer | Key ¹H Signals | Key ¹³C Signals |
| 1,4-Naphthoquinone | Aromatic protons, enolic -OH | C1=O, C4=O, C2-OH, aromatic carbons |
| 1,2-Naphthoquinone | Aromatic protons, enolic -OH | C1=O, C2=O, C4-OH, aromatic carbons |
| 1,2,4-Naphthotrione | Aromatic protons | C1=O, C2=O, C4=O, aromatic carbons |
| Note: Specific chemical shifts will be solvent-dependent. |
Conclusion
This compound exists as a mixture of at least three tautomeric forms, with the 1,4-naphthoquinone tautomer being the most stable. The tautomeric equilibrium is a critical factor to consider in drug development and biological studies, as it can significantly impact the molecule's properties and interactions with biological targets. While the qualitative understanding of this compound tautomerism is well-established, further quantitative computational and experimental studies are needed to precisely determine the relative energies of the tautomers and the influence of various environmental factors on their equilibrium. The protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for unlocking the full therapeutic potential of this versatile natural product.
References
The Electrochemical Behavior of Lawsone: A Technical Guide for Sensor Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electrochemical properties of lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring redox-active molecule, and its burgeoning application in the field of electrochemical sensor development. The unique electrochemical signature of this compound, coupled with its ability to interact with various analytes, makes it a compelling candidate for the fabrication of sensitive and selective sensing platforms. This document provides a comprehensive overview of its electrochemical behavior, detailed experimental protocols, and a summary of key performance metrics from recent studies.
Core Electrochemical Principles
This compound, a derivative of 1,4-naphthoquinone, undergoes reversible redox reactions, making it electrochemically active. The core of its electrochemical behavior lies in the reduction and oxidation of its quinone moiety. The electrochemical process is often pH-dependent and can be influenced by the electrode material and the presence of other chemical species.
The electrochemical reduction of this compound can proceed through a two-electron, two-proton process to form 1,2,4-trihydroxynaphthalene. However, depending on the conditions, it can also undergo successive one-electron reductions.[1][2] This redox activity provides a distinct signal that can be harnessed for analytical purposes. For instance, this compound exhibits a well-defined, irreversible, and diffusion-controlled oxidation peak at approximately +0.19 V in a phosphate buffer solution (pH 2.5) when analyzed using cyclic voltammetry.[3][4][5][6]
Quantitative Analysis of this compound-Based Sensors
The performance of electrochemical sensors utilizing this compound is evaluated based on several key parameters, including linear range, detection limit, and sensitivity. The choice of electrochemical technique and electrode material significantly impacts these metrics. The following tables summarize quantitative data from various studies on this compound detection.
| Electrode Material | Electrochemical Technique | Linear Range (µM) | Detection Limit (LOD) (µM) | Supporting Electrolyte | Reference |
| Anodically Pretreated Boron-Doped Diamond (BDD) | Square-Wave Voltammetry (SWV) | 0.1 - 5.0 | 0.029 | 0.1 M PBS (pH 2.5) with 0.1 mM CTAB | [3][4][5] |
| Glassy Carbon Electrode (GCE) | Differential Pulse Anodic Stripping Voltammetry (DPASV) | 0.60 - 1.40 | 0.006 | Mcllavnie's buffer (pH 3.0) | [7] |
| Graphite Supported this compound-Imprinted Poly(methyl acrylate) | Differential Pulse Voltammetry (DPV) | 0.05 - 1.0 and 1.0 - 300 | 0.001 | Phosphate buffer solution (pH 6.0) | [8][9] |
Experimental Protocols
The successful development of this compound-based electrochemical sensors relies on meticulous experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Voltammetric Detection of this compound using a Boron-Doped Diamond Electrode
This protocol is adapted from studies utilizing an anodically pretreated BDD electrode for the quantification of this compound.[3][4]
1. Electrode Pretreatment:
- Anodically pretreat the BDD electrode to enhance its sensitivity.
2. Preparation of Solutions:
- Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (PBS) and adjust the pH to 2.5.
- Surfactant Solution: Prepare a 0.1 mM solution of cetyltrimethylammonium bromide (CTAB) in the PBS.
- This compound Standard Solutions: Prepare a stock solution of this compound and perform serial dilutions to obtain standard solutions within the desired concentration range (e.g., 0.1 to 5.0 µM) in the supporting electrolyte containing CTAB.
3. Electrochemical Measurement (Square-Wave Voltammetry):
- Use a three-electrode system with the pretreated BDD electrode as the working electrode, a platinum wire as the auxiliary electrode, and Ag/AgCl as the reference electrode.
- Record the square-wave voltammograms of the this compound standard solutions.
- Optimized SWV parameters may include a frequency of 75 Hz, a step potential of 14 mV, and a pulse amplitude of 60 mV.[5]
4. Data Analysis:
- Construct a calibration curve by plotting the peak current against the this compound concentration.
- Determine the linear range, detection limit, and sensitivity from the calibration plot.
Protocol 2: Analysis of this compound using a Glassy Carbon Electrode
This protocol is based on the use of a GCE with DPASV for sensitive this compound detection.[7]
1. Electrode Preparation:
- Polish the GCE surface to a mirror finish using alumina slurry and sonicate in appropriate solvents to ensure a clean surface.
2. Preparation of Solutions:
- Supporting Electrolyte: Prepare Mcllavnie's buffer and adjust the pH to 3.0.
- This compound Standard Solutions: Prepare a series of this compound standard solutions in the Mcllavnie's buffer.
3. Electrochemical Measurement (Differential Pulse Anodic Stripping Voltammetry):
- Employ a three-electrode setup with the GCE as the working electrode.
- Deposition Step: Accumulate this compound on the electrode surface by holding the potential at a specific value for a set duration.
- Stripping Step: Scan the potential in the positive direction using a differential pulse waveform and record the resulting current.
4. Data Analysis:
- Generate a calibration plot of the stripping peak current versus the this compound concentration.
- Calculate the analytical figures of merit.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core electrochemical reaction of this compound and a typical experimental workflow for sensor development.
Caption: Electrochemical redox reaction of this compound.
Caption: General workflow for electrochemical sensor development.
Applications in Sensor Development
The electrochemical properties of this compound have been leveraged for various sensing applications:
-
Quantification of this compound: A primary application is the determination of this compound content in commercial products like henna dyes, ensuring quality control.[3][8]
-
Anion Sensing: this compound has been demonstrated as a sensitive colorimetric and electrochemical sensor for anions such as cyanide and acetate.[1][2][10] The interaction of these anions with this compound leads to a measurable change in its electrochemical signal.[2]
-
Biosensors: The redox activity of this compound can be modulated by its interaction with biological molecules, opening avenues for the development of biosensors. For instance, its interaction with DNA has been studied electrochemically.[11] Furthermore, this compound has been encapsulated in films on electrode surfaces for the detection of ascorbic acid.[12]
Conclusion and Future Outlook
This compound presents a versatile and promising platform for the development of electrochemical sensors. Its well-defined redox behavior, coupled with the ability to modify its properties and immobilize it on various electrode surfaces, provides a rich area for further research. Future work could focus on the development of novel composite materials incorporating this compound for enhanced sensitivity and selectivity, as well as the exploration of its application in detecting a wider range of analytes relevant to pharmaceutical and biomedical fields. The use of advanced techniques like electrochemical impedance spectroscopy and the integration of this compound-based sensors into portable analytical devices are also promising directions for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. astrobiology.nasa.gov [astrobiology.nasa.gov]
- 3. Square-wave voltammetric sensing of this compound (2-hydroxy-1,4-naphthoquinone) based on the enhancement effect of cationic surfactant on anodically pretreated boron-doped diamond electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acsi-journal.eu [acsi-journal.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. astrobiology.nasa.gov [astrobiology.nasa.gov]
- 11. electrochemsci.org [electrochemsci.org]
- 12. bepls.com [bepls.com]
Solubility Profile of Lawsone: A Technical Guide for Researchers
An In-depth Analysis of the Solubility of 2-Hydroxy-1,4-naphthoquinone in Aqueous and Organic Solvents
This technical guide provides a comprehensive overview of the solubility of lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring bioactive molecule with significant interest in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative solubility data, detailed experimental methodologies, and visual representations of key concepts to support formulation development and research applications.
Quantitative Solubility Data
The solubility of this compound is a critical parameter influencing its bioavailability and formulation design. A summary of its solubility in various aqueous and organic solvents is presented below. It is generally characterized as being sparingly soluble in water and more soluble in organic solvents.
Table 1: Solubility of this compound in Aqueous Solutions
| Solvent System | Temperature (°C) | Solubility |
| Water | 20 | 2 g/L[1] |
| 0.1 M HCl | 40 | 0.02% w/v |
| 0.001 M HCl | 40 | 0.02% w/v |
| 0.001 M NaOH | 40 | 0.05% w/v |
| 0.1 M NaOH | 40 | 2.0% w/v |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | 25 | 34 mg/mL[2] |
| 95% Ethanol | Room Temperature | 0.5% (practically insoluble) |
| Methanol | Room Temperature | 1% (soluble) |
| Acetone | Not Specified | Soluble[3] |
| Dichloromethane | Not Specified | Soluble |
| Acetonitrile | Not Specified | Slightly Soluble |
| Chloroform | Not Specified | Slightly Soluble |
| Glacial Acetic Acid | Not Specified | Soluble |
Factors Influencing this compound Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: As an acidic compound, the aqueous solubility of this compound is highly dependent on the pH of the solution. Its solubility increases in alkaline conditions due to the deprotonation of the hydroxyl group, leading to the formation of a more soluble salt.[3]
-
Temperature: The solubility of this compound in most solvents generally increases with a rise in temperature.[3] However, specific quantitative data on the temperature-dependent solubility in various organic solvents is limited in publicly available literature.
-
Solvent Polarity: this compound, a moderately polar molecule, exhibits higher solubility in polar organic solvents such as alcohols and DMSO compared to non-polar solvents.
Experimental Protocols for Solubility Determination
The most common method for determining the equilibrium solubility of a compound is the shake-flask method . This technique involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Shake-Flask Method: A Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker bath or a magnetic stirrer in a temperature-controlled environment is recommended.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the undissolved solid to sediment.
-
Separate the saturated solution from the excess solid. This can be achieved by either centrifugation followed by careful collection of the supernatant or by filtration through a fine-pore filter (e.g., a 0.22 µm syringe filter) that does not interact with the solute or solvent.
-
-
Quantification of Dissolved this compound:
-
The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Analytical Methods for Quantification
HPLC is a precise and specific method for quantifying this compound.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.02 M Trifluoroacetic Acid, pH 2) and an organic solvent (e.g., methanol or acetonitrile) is typical. A common mobile phase composition is a 50:50 (v/v) mixture of water (pH adjusted to 2 with Trifluoroacetic Acid) and methanol.[4] Another reported mobile phase is a 60:40 (v/v) mixture of water and acetonitrile.[5]
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength of approximately 267 nm[4] or 260 nm[5] is suitable for this compound.
-
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations. The concentration of this compound in the saturated sample is then determined by comparing its peak area to the calibration curve.
UV-Vis spectrophotometry offers a simpler and faster method for quantification, although it may be less specific than HPLC.
-
Procedure:
-
Measure the absorbance of the diluted saturated solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. The λmax for this compound is often reported to be around 452 nm.
-
A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations.
-
-
Quantification: The concentration of this compound in the sample is calculated using the Beer-Lambert law and the standard calibration curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams are provided.
Experimental workflow for determining this compound solubility.
This compound solubility relationships with solvent properties.
References
- 1. 2-Hydroxy-1,4-naphthoquinone, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. selleckchem.com [selleckchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. HPLC determination of this compound in alkaline extracts of henna leaves (lawsonia inermis)/ Nurul Fasihah Idaham - UiTM Institutional Repository [ir.uitm.edu.my]
Quantum Chemical Calculations of Lawsone and Its Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lawsone (2-hydroxy-1,4-naphthoquinone), the primary bioactive compound in the henna plant (Lawsonia inermis), has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, antifungal, antibacterial, and antioxidant properties.[1][2][3][4] The therapeutic potential of this compound has prompted extensive research into its derivatives to enhance efficacy and selectivity. Quantum chemical calculations have emerged as a powerful tool in this endeavor, providing invaluable insights into the electronic structure, reactivity, and biological activity of these compounds at the molecular level. This technical guide provides an in-depth overview of the application of quantum chemical methods in the study of this compound and its derivatives, focusing on methodologies, data interpretation, and their implications for drug design and development.
Core Concepts in Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the structure-activity relationships (SAR) of this compound derivatives.[5][6] These computational methods allow for the prediction of various molecular properties that are crucial for understanding and modulating biological activity.
Key Molecular Descriptors:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.[7][8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for understanding intermolecular interactions, such as drug-receptor binding.
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, provide further insights into the molecule's reactivity and stability.
Methodologies in Quantum Chemical Calculations of this compound Derivatives
The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The following protocols are commonly employed in the study of this compound and its derivatives.
Computational Details
A significant portion of the research on this compound and its derivatives utilizes Density Functional Theory (DFT) for geometry optimization and electronic structure calculations.[6][9][10] Time-Dependent DFT (TD-DFT) is often employed for predicting electronic absorption spectra.[7][9]
Commonly Used Functionals and Basis Sets:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost in studying organic molecules like this compound.[6][7] Other functionals such as M06-2X and HSE2PBE have also been evaluated.[7]
-
Basis Set: The 6-31G(d) and 6-311+G(d,p) basis sets are frequently chosen for these calculations, providing a good compromise between accuracy and computational resources.[6][7]
Software
The Gaussian suite of programs is a standard software package for performing these types of quantum chemical calculations.[11]
Molecular Docking
To investigate the interaction of this compound derivatives with biological targets, molecular docking simulations are often performed.[1][2][5][6] This computational technique predicts the preferred binding orientation of a ligand to a receptor and estimates the binding affinity. The crystal structures of target proteins are often obtained from the Protein Data Bank (PDB).
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum chemical calculations of this compound and its derivatives reported in various studies.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for this compound and Its Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| This compound | -7.36 | - | - | [7] |
| Thiophenyl Derivative 2 | - | - | Lower than this compound | [7] |
| Thiophenyl Derivative 3 | - | - | Lower than this compound | [7] |
Note: A lower energy gap suggests higher reactivity.
Table 2: Calculated Absorption Wavelengths for this compound and Its Derivatives
| Compound | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| This compound | Methanol | - | 334 | [7] |
| Thiophenyl Derivatives | Methanol | - | 450-478 | [7] |
Note: The bathochromic shift (shift to longer wavelengths) in the derivatives indicates altered electronic properties.
Table 3: Binding Energies of this compound Derivatives with Biological Targets
| Derivative | Target | Binding Energy (kcal/mol) | Reference |
| This compound | E. Coli DNA Gyrase (3G7B) | -5.7 | [6] |
| HNQ-2 | Cytochrome bo3 ubiquinol oxidase | Lower than HQNO | [12] |
| HNQ-6 | Cytochrome bo3 ubiquinol oxidase | Lower than HQNO | [12] |
| HNQ-7 | Cytochrome bo3 ubiquinol oxidase | Lower than HQNO | [12] |
Note: More negative binding energies indicate stronger binding interactions.
Experimental Protocols
General Computational Protocol for DFT Calculations
-
Structure Drawing and Initial Optimization: The 2D structure of the this compound derivative is drawn using a molecular editor and converted to a 3D structure. An initial geometry optimization is performed using a lower level of theory, such as a molecular mechanics force field.
-
Quantum Chemical Geometry Optimization: The final geometry optimization is performed using DFT, typically with the B3LYP functional and a basis set such as 6-31G(d) or 6-311+G(d,p).[6][7] The absence of imaginary frequencies in the vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
-
Calculation of Molecular Properties: Following optimization, various molecular properties are calculated, including HOMO and LUMO energies, MEP, and other electronic descriptors.
-
TD-DFT for Excited States: To study the electronic absorption properties, single-point TD-DFT calculations are performed on the optimized ground-state geometry.
General Protocol for Molecular Docking
-
Ligand Preparation: The 3D structure of the this compound derivative is optimized using quantum chemical methods as described above.
-
Receptor Preparation: The crystal structure of the target protein is obtained from the PDB. Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Docking Simulation: A docking program is used to predict the binding poses of the ligand within the active site of the receptor. The program samples a large number of possible conformations and orientations and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding.[1][2]
Visualizing Molecular Interactions and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of computational studies and the nature of molecular interactions.
Caption: A typical workflow for the computational and experimental investigation of this compound derivatives.
Caption: A schematic illustrating the key intermolecular interactions between a this compound derivative and its biological target.
Conclusion and Future Directions
Quantum chemical calculations have proven to be an indispensable tool in the study of this compound and its derivatives, offering profound insights that guide the synthesis and evaluation of new therapeutic agents. By predicting molecular properties and simulating interactions with biological targets, these computational methods accelerate the drug discovery process, enabling a more rational design of compounds with enhanced activity and specificity. Future research will likely focus on the integration of these methods with machine learning and artificial intelligence to develop predictive models for the biological activity of novel this compound derivatives, further streamlining the path from computational design to clinical application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural basis of multi-target interactions of Henna Dye this compound: an experimental and theoretical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. Molecular Docking and Quantum Studies of this compound Dimers Derivatives: New Investigation of Antioxidant Behavior and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An Experimental and Theoretical Study of Dye Properties of Thiophenyl Derivatives of 2-Hydroxy-1,4-naphthoquinone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Derivatives as Efficient Photopolymerizable Initiators for Free-Radical, Cationic Photopolymerizations, and Thiol—Ene Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Screening of New Lawson Derivatives as Selective Substrate‐Based Inhibitors of Cytochrome bo3 Ubiquinol Oxidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Luminescent World of Lawsone: A Technical Guide to its Photophysical and Fluorescent Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring red-orange pigment extracted from the leaves of the henna plant (Lawsonia inermis), has garnered significant scientific interest beyond its traditional use as a dye.[1][2][3] Its unique molecular structure endows it with intriguing photophysical and fluorescent properties, making it a valuable tool in diverse fields ranging from forensic science to biomedical research.[2][3][4] This technical guide provides an in-depth exploration of the core photophysical and fluorescent characteristics of this compound and its derivatives, offering a comprehensive resource for researchers and professionals in drug development and related scientific disciplines. We will delve into its spectral properties, quantum yield, and fluorescence lifetime, supported by detailed experimental protocols and visual workflows to facilitate a deeper understanding and practical application of this versatile molecule.
Core Photophysical and Fluorescent Properties
The fluorescence of this compound is intrinsically linked to its chemical structure, a 1,4-naphthoquinone derivative.[2] The presence of a hydroxyl group and a conjugated system of double bonds is fundamental to its electronic transitions and subsequent emission of light. The photophysical properties of this compound can be significantly influenced by its environment, including solvent polarity, pH, and interaction with other molecules.[5][6][7]
Spectral Properties
This compound exhibits distinct absorption and emission spectra that are crucial for its application as a fluorescent probe. In its protonated state, typically in acidic or neutral solutions, this compound has an absorption maximum in the UV region, around 330-334 nm, which is attributed to π → π* transitions within the benzenoid ring.[5][6][8] This absorption gives this compound a characteristic yellowish color.[6][9] Upon deprotonation in a more alkaline medium, a bathochromic shift is observed, with the absorption maximum moving to approximately 450-453 nm, resulting in a distinct orange-colored solution.[6][9][10]
The fluorescence of pure this compound is generally weak.[8] However, its emission properties can be significantly enhanced through chemical modification or incorporation into nanostructures. For instance, this compound polymer dots (LPDs) have been synthesized that exhibit a strong emission maximum at 527 nm with a quantum yield of 37%.[8][11] Furthermore, the reaction of this compound with amino acids, a key principle in its use for latent fingerprint detection, yields a purple-brown product with fluorescent properties, showing an emission maximum at around 640 nm when excited at 590 nm.[2][4]
Quantitative Photophysical Data
The following tables summarize the key quantitative photophysical data for this compound and its derivatives as reported in the literature.
| Compound/System | Solvent/Medium | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference(s) |
| This compound | Acetonitrile | 333 | - | [7] |
| This compound | 0.1 M HCl | 334 | - | [6] |
| This compound | 0.1 M NaOH | 453 | - | [6] |
| This compound | Dimethyl sulfoxide | 296, 339, 416, 448 | - | [5][12] |
| This compound Polymer Dots (LPDs) | Ethanol | 450, 480, 515 | 527 | [8] |
| Nitrogen-doped LPDs (N-LPDs) | - | - | - | [8] |
| This compound-amino acid adduct | - | - | ~640 (excitation at 590 nm) | [4] |
| Compound/System | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference(s) |
| This compound | Low (implied) | 8 ps (singlet excited state) | [8] |
| This compound Polymer Dots (LPDs) | 37% | 5.1 | [8] |
| Nitrogen-doped LPDs (N-LPDs) | - | 9.9 | [8] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the study of this compound's photophysical and fluorescent properties.
Synthesis of this compound
A one-pot synthesis method provides an efficient and cost-effective way to produce this compound and its derivatives.[13]
Materials:
-
1-naphthol
-
Urea hydrogen peroxide (catalyst)
-
Potassium tert-butoxide (t-BuOK) (base)
-
Alcohol (solvent)
-
Oxygen
Procedure:
-
Dissolve 1-naphthol in an appropriate alcohol.
-
Add urea-hydrogen peroxide as a catalyst and potassium tert-butoxide as a base to the solution.
-
Carry out the reaction in the presence of oxygen.
-
The reaction proceeds without the need for external heating.
-
After the reaction is complete, purify the product.
-
Analyze the synthesized this compound using FT-IR, 1H NMR, and 13C NMR for structural confirmation.[13]
Characterization of Photophysical Properties
UV-Visible Absorption Spectroscopy:
-
Prepare solutions of this compound or its derivatives in the desired solvent (e.g., methanol, acetonitrile, DMSO, or buffered aqueous solutions of varying pH).[5][6][7]
-
Use a standard UV-Vis spectrophotometer.
-
Record the absorption spectra over a relevant wavelength range (e.g., 200-700 nm).
-
Identify the wavelength of maximum absorbance (λ_max).
Fluorescence Spectroscopy:
-
Prepare dilute solutions of the sample in a suitable solvent in a quartz cuvette.
-
Use a spectrofluorometer.
-
To determine the emission spectrum, excite the sample at its absorption maximum (or a suitable wavelength in the absorption band).
-
Scan a range of wavelengths longer than the excitation wavelength to record the emission spectrum and identify the emission maximum.
-
To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan a range of excitation wavelengths.
Quantum Yield Determination: The quantum yield can be measured using an integrating sphere method.[8]
-
Adjust the absorbance of the sample at the excitation wavelength to be between 0.095 and 0.100 to minimize inner filter effects.
-
Place the sample in a quartz cuvette within the integrating sphere accessory of the spectrofluorometer.
-
Measure the fluorescence emission spectrum.
-
The quantum yield is calculated by the instrument's software, which compares the number of emitted photons to the number of absorbed photons.
Fluorescence Lifetime Measurement: Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).
-
Excite the sample with a pulsed light source (e.g., a laser diode).
-
Detect the emitted single photons using a sensitive detector.
-
Measure the time delay between the excitation pulse and the arrival of the photon.
-
Construct a histogram of these delay times, which represents the fluorescence decay curve.
-
Fit the decay curve to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).[8]
Visualizing Workflows and Interactions
The following diagrams, created using the DOT language, illustrate key experimental workflows and molecular interactions involving this compound.
Applications in Research and Development
The unique fluorescent properties of this compound and its derivatives have paved the way for their use in several advanced applications.
-
Forensic Science: The reaction of this compound with amino acids present in sweat is the basis for its use as a reagent for the visualization of latent fingerprints on porous surfaces.[2][4] The resulting fluorescent product offers high contrast and avoids background interference, making it a promising alternative to traditional methods.[2][3]
-
Cellular Imaging: Water-soluble derivatives of this compound polymer dots have been successfully employed as fluorescent dyes for imaging cancer cells.[8][11] Their bright and stable fluorescence allows for high-resolution visualization of cellular structures and processes.
-
Biosensing: The sensitivity of this compound's spectral properties to its local environment, including pH and the presence of metal ions, suggests its potential for the development of novel fluorescent sensors.[7][14][15]
-
Drug Development: this compound serves as a versatile scaffold for the synthesis of new bioactive compounds with a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor effects.[1][10][16][17][18] Its intrinsic fluorescence can be harnessed for studying drug-target interactions and cellular uptake mechanisms.
Conclusion
This compound, a molecule with a rich history, is proving to be a valuable asset in modern scientific research and development. Its accessible synthesis, tunable photophysical properties, and demonstrated utility in various applications underscore its potential. This guide provides a foundational understanding of the fluorescent and photophysical characteristics of this compound, offering researchers and drug development professionals the necessary knowledge to explore and exploit its luminescent properties in their respective fields. The continued investigation into the modification of the this compound scaffold is expected to yield even more sophisticated fluorescent probes and therapeutic agents in the future.
References
- 1. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF this compound AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ijpsm.com [ijpsm.com]
- 4. researchgate.net [researchgate.net]
- 5. An Experimental and Theoretical Study of Dye Properties of Thiophenyl Derivatives of 2-Hydroxy-1,4-naphthoquinone (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. astrobiology.nasa.gov [astrobiology.nasa.gov]
- 8. Synthesis and Characterization of Amorphous this compound Polymer Dots for Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
- 12. mdpi.com [mdpi.com]
- 13. One-pot Synthesis of 2-Hydroxy-1,4-Naphthoquinone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (this compound) as Novel Antiplatelet Agents [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel Lawsone Derivatives for Anticancer Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel lawsone (2-hydroxy-1,4-naphthoquinone) derivatives as potential anticancer agents. This compound, a naturally occurring naphthoquinone from the henna plant (Lawsonia inermis), serves as a versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis and modulation of key signaling pathways.
Overview of this compound Derivatives and their Anticancer Potential
This compound and its synthetic derivatives are of great interest in cancer research due to their ability to induce programmed cell death and inhibit cell proliferation in tumor cells.[1] Modifications to the this compound structure have led to the development of several classes of derivatives with enhanced anticancer activity, including Mannich bases, bis-lawsone derivatives, and 2-substituted analogs. These compounds have been shown to target various cancer cell lines, including those of the breast, lung, colon, and brain.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of Mannich Bases of this compound
| Compound Reference | Cancer Cell Line | IC50 (µM) |
| Compound 1 | HepG2 (Liver) | 1.68 |
| Compound 7 | HepG2 (Liver) | 3.68 |
| Compound 8 | HepG2 (Liver) | 1.64 |
| Compound 13 | HepG2 (Liver) | < 5 |
| Compound 14 | HepG2 (Liver) | < 5 |
| MB-6a | SCC-9 (Oral) | 56.74 |
| MB-6a | HT-29 (Colorectal) | 129.0 |
| MB-6a | Hep-G2 (Hepatocellular) | 76.69 |
| MB-6a | B16-F10 (Melanoma) | 66.42 |
Data sourced from Nariya et al. (2020) and a study on Mannich base MB-6a.[2][3]
Table 2: Anticancer Activity of 2-Benzylthis compound and Bis-lawsone Derivatives
| Compound Reference | Cancer Cell Line | IC50 (µM) |
| 2-Benzylthis compound (Compound 21a) | FaDu (Pharyngeal) | 5.2 |
| Bis-lawsone derivative 5 | A549 (Lung) | 10.67 |
| Bis-lawsone derivative 5 | C6 (Glioma) | 4.33 |
| Bis-lawsone derivative 10 | A549 (Lung) | 29.67 |
| Bis-lawsone derivative 10 | C6 (Glioma) | 12.33 |
Data sourced from Kumar et al. (2017) and a study on bis-lawsone derivatives.[4][5]
Experimental Protocols
General Synthesis of Mannich Bases of this compound
This protocol describes a one-pot, three-component Mannich reaction for the synthesis of aminonaphthoquinones derived from this compound.[2][6]
Materials:
-
This compound (2-hydroxy-1,4-naphthoquinone)
-
Appropriate aromatic or aliphatic aldehyde
-
Appropriate primary or secondary amine
-
Ethanol
-
Stirring apparatus
-
Round bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol at room temperature.
-
To this solution, add the aldehyde (1 equivalent) and the amine (1 equivalent).
-
Stir the reaction mixture at room temperature for 2-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Bis-lawsone Derivatives
This protocol outlines the synthesis of 3,3'-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives.
Materials:
-
This compound (2-hydroxy-1,4-naphthoquinone)
-
Appropriate aromatic or aliphatic aldehyde
-
Triethylamine
-
Ethanol
-
Reflux apparatus
-
Stirring apparatus
-
Round bottom flask
Procedure:
-
To a solution of this compound (2 equivalents) in ethanol in a round-bottom flask, add the aromatic aldehyde (1 equivalent).
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture for 6 hours, with constant stirring.
-
After cooling to room temperature, the solid product precipitates out of the solution.
-
Collect the precipitate by filtration and wash with ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure bis-lawsone derivative.
-
Confirm the structure of the synthesized compound by spectroscopic methods.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and inhibiting critical cell signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Many this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This is often mediated through the activation of caspases, a family of cysteine proteases that play essential roles in the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Caption: Induction of apoptosis by this compound derivatives via ROS generation.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Dysregulation of this pathway is a common feature in many types of cancer. Some this compound derivatives have been found to inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of novel this compound derivatives and the subsequent evaluation of their anticancer activity.
Caption: Workflow for synthesis and anticancer evaluation.
Conclusion
The synthesis of novel this compound derivatives presents a promising avenue for the discovery of new anticancer agents. The protocols and data provided herein offer a foundation for researchers to design, synthesize, and evaluate new compounds with improved efficacy and selectivity. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of clinically viable cancer therapeutics.
References
- 1. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mannich Base Derived from this compound Inhibits PKM2 and Induces Neoplastic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pharmacologically important naphthoquinones and anticancer activity of 2-benzylthis compound through DNA topoisomerase-II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of Mannich bases of this compound and their anticancer activity | Semantic Scholar [semanticscholar.org]
- 7. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Lawsone as a Natural Dye in Textile and Food Industries
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lawsone (2-hydroxy-1,4-naphthoquinone), the principal coloring compound from the henna plant (Lawsonia inermis), is a red-orange pigment with a long history of use in cosmetics and textiles.[1][2] Its ability to bind with proteins like keratin makes it a substantive dye for natural fibers.[3][4] This document provides detailed protocols for the extraction of this compound and its application in textile dyeing. It also explores the potential use of this compound in the food industry, focusing on its antimicrobial properties and the significant regulatory and safety hurdles, particularly concerns regarding genotoxicity, that currently prevent its use as a food additive.[3][5][6]
Part 1: Application in the Textile Industry
This compound is an effective natural dye for various textiles, including protein fibers (wool, silk) and cellulosic fibers (cotton).[7][8] The final color and its fastness are highly dependent on the extraction method, dyeing conditions, and the use of mordants.
Extraction of this compound from Lawsonia inermis
The yield and purity of the extracted this compound depend significantly on the solvent and method used.[4]
| Extraction Solvent | Purity of this compound | Crude Extract Yield | Reference |
| Chloroform | ~80% | Moderate | [4][5] |
| Carbon Tetrachloride | ~76% | Moderate | [4][5] |
| Toluene | ~75% | High | [4][5] |
| Ethyl Acetate | ~32% | High | [4][5] |
| Ethanol | Not specified | High | [6] |
| Water (Aqueous) | Not specified | Low | [6][9] |
| Alkaline (NaOH) | Not specified | High color strength | [9] |
Experimental Protocols: Extraction
Protocol 1.1: Solvent Extraction (Soxhlet Method)
This method is suitable for obtaining a high yield of crude extract. Ethanol is often a preferred solvent.[6]
-
Preparation: Weigh 10 g of dried, powdered henna leaves.
-
Extraction: Place the powder into a thimble and insert it into a Soxhlet extractor.
-
Solvent Addition: Add 200 mL of ethanol to the distillation flask.[6]
-
Reflux: Heat the flask to the boiling point of ethanol and allow the system to reflux for 3 hours, or until the solvent in the extractor becomes colorless.[6]
-
Concentration: After extraction, cool and filter the brown extract. Concentrate the filtrate by evaporating the solvent using a rotary evaporator.
-
Drying: Dry the resulting crude extract to obtain a brown powder.
Protocol 1.2: Alkaline Extraction
This method is effective for achieving high color strength in the dye extract.[9]
-
Preparation: Weigh 10 g of dried, powdered henna leaves.
-
Solution Preparation: Prepare 100 mL of an aqueous sodium hydroxide (NaOH) solution (e.g., 3M for maximum color intensity).[9]
-
Extraction: Add the henna powder to the NaOH solution and boil at 100°C for 30 minutes.[9]
-
Filtration: Cool the mixture and filter it to separate the dye solution from the plant residue.
-
Acidification (Optional): To precipitate the this compound, the filtrate can be acidified with an acid like 1M HCl to a pH of 2.5-3.0. The precipitate can then be collected.
Experimental Workflow: Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Textile Dyeing with this compound
The affinity of this compound varies for different fibers, with higher color strength generally observed on protein-based fibers like silk and wool compared to cellulosic fibers like cotton.[6][7] Mordants are crucial for improving dye uptake and color fastness.[6][9]
| Fabric | Optimal pH | Optimal Temperature | Optimal Time | Dye Concentration (owf) | Reference |
| Cotton | 7.0 | 90°C | 60 min | 4% - 8% | [6] |
| Silk | 7.0 | 90°C | 60 min | 4% - 8% | [6] |
| Wool | 7.0 | 60°C | 45 min | 2% | [2] |
| Wool | 3.0 | Not specified | Not specified | Not specified | [7] |
| owf: on the weight of fabric |
Experimental Protocol: Exhaust Dyeing
This protocol describes a general procedure for dyeing cotton, silk, or wool.
-
Fabric Preparation:
-
Cotton: Scour and bleach the fabric to remove impurities.
-
Silk/Wool: Degum (for silk) or scour the fabric.
-
Weigh the dry fabric before wetting it thoroughly in water.
-
-
Mordanting (Pre-mordanting Method):
-
Prepare a mordant bath with a selected metallic salt (e.g., 2-10 g/L of alum or copper sulfate).[6][9]
-
Maintain a material-to-liquor ratio (MLR) of 1:20.
-
Introduce the wetted fabric into the mordant bath.
-
Raise the temperature to 80°C and hold for 30-60 minutes.[9]
-
Remove the fabric, squeeze gently, and proceed to dyeing without rinsing.
-
-
Dye Bath Preparation:
-
Dyeing:
-
Introduce the mordanted fabric into the dye bath.
-
Raise the temperature to the optimal level (see Table 2) and maintain for the optimal duration (e.g., 60 minutes).[6]
-
Stir the bath periodically to ensure even dyeing.
-
-
Washing and Drying:
-
After dyeing, remove the fabric and wash it with cold water.[9]
-
Perform a soaping wash if required (e.g., 5 g/L soap powder at 60°C for 30 min).
-
Rinse thoroughly and air-dry the fabric away from direct sunlight.
-
Fastness is typically rated on a scale of 1 (poor) to 5 (excellent).
| Fabric | Mordant | Wash Fastness | Rubbing Fastness | Light Fastness | Reference |
| Wool | None | 4-5 | Not specified | 3 | [2] |
| Cotton | Various Metals | Good | Good | Good | [9] |
| Silk | Various Metals | Good | Good | Good | [6] |
| Wool | Alum (pre-mordant) | Good | Good | Good | [10] |
Experimental Workflow: Textile Dyeing Process
Caption: General Workflow for Textile Dyeing with this compound.
Part 2: Application in the Food Industry
While some natural dyes have found applications in the food industry, the use of this compound is not permitted in major regulatory markets such as the United States and the European Union.[11][12][13] This restriction is primarily due to significant safety concerns.
Regulatory Status and Safety Concerns
The primary barrier to the use of this compound as a food additive is its toxicological profile. Multiple studies and regulatory reviews have highlighted its potential for genotoxicity (damage to genetic material).[3][5][14]
-
European Commission: The Scientific Committee on Consumer Safety (SCCS) has repeatedly opined that this compound has genotoxic and/or mutagenic potential in vitro and in vivo, and consequently, a safe threshold for consumption cannot be established.[6][15]
-
U.S. FDA: In the United States, any substance that imparts color to food is regulated as a color additive and requires pre-market approval.[12] There is no "Generally Recognized as Safe" (GRAS) exemption for color additives.[10][12] this compound is not on the FDA's list of approved food additives.[16][17]
These findings effectively preclude its use as a direct food colorant.
Potential as a Food Preservative (Antimicrobial Properties)
This compound has demonstrated significant in vitro antimicrobial properties, which suggests a theoretical potential for use in food preservation.
| Organism Type | Examples of Susceptible Organisms | Reference(s) |
| Gram-positive Bacteria | Staphylococcus aureus, Enterococcus faecalis | [5][7] |
| Fungi / Molds | Candida albicans, Aspergillus flavus, Fusarium oxysporum | [5][9] |
Despite these promising antimicrobial activities, the application of this compound as a food preservative is unfeasible due to the same overriding genotoxicity concerns that prevent its use as a colorant.[5][14] The risk of systemic exposure and potential genetic damage outweighs any benefits from its antimicrobial effects in a food context.
Logical Framework: Barriers to Food Application
Caption: Logical Barriers to this compound's Use in the Food Industry.
Conclusion
This compound remains a valuable and effective natural dye for the textile industry, capable of producing a range of orange to brown shades with good fastness properties, particularly when used with mordants. The provided protocols offer a foundation for its extraction and application on various natural fibers.
Conversely, its application in the food industry is not viable at present. The significant scientific evidence of genotoxicity poses a substantial safety risk, leading to a lack of regulatory approval from major international bodies. While its antimicrobial properties are of scientific interest, they cannot be safely exploited in food products. Future research in this area would need to address and unequivocally resolve the concerns regarding its genetic toxicity before any consideration for food-related applications could be made.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. satthwa.com [satthwa.com]
- 3. An assessment of the genotoxicity of 2-hydroxy-1,4-naphthoquinone, the natural dye ingredient of Henna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Antibacterial and antifungal activity of this compound and novel naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF this compound AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]
- 10. fda.gov [fda.gov]
- 11. Henna - Wikipedia [en.wikipedia.org]
- 12. Determining the Regulatory Status of a Food Ingredient | FDA [fda.gov]
- 13. Food colours | EFSA [efsa.europa.eu]
- 14. tandfonline.com [tandfonline.com]
- 15. ec.europa.eu [ec.europa.eu]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
Application of Lawsone in Forensic Science for Fingerprint Detection
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lawsone, chemically known as 2-hydroxy-1,4-naphthoquinone, is a naturally occurring red-orange dye found in the leaves of the henna plant (Lawsonia inermis). Traditionally used for cosmetic purposes, this compound has emerged as a promising reagent in forensic science for the detection of latent fingerprints, particularly on porous surfaces like paper.[1][2] Its application is based on its reaction with amino acids present in fingerprint residue to produce a colored and photoluminescent product, offering a valuable tool for visualizing otherwise invisible evidence.[1][2]
This document provides detailed application notes and protocols for the use of this compound in fingerprint detection, intended for forensic researchers and scientists. It covers the underlying chemical principles, different development techniques, and the expected outcomes.
Principle of Operation
The primary mechanism behind this compound's ability to develop latent fingerprints is its reaction with the amine groups of amino acids, which are constituents of sweat residues. This reaction is analogous to the well-established ninhydrin method.[3] The process is believed to involve a series of reactions, including a Michael addition and a Strecker-type degradation of the amino acid. The final product is a purple-brown compound that is also photoluminescent.[1][2] This dual nature of the developed print—colored under white light and fluorescent under specific wavelengths of light—enhances the detection and contrast against various backgrounds. The proposed structure of the final product consists of two this compound molecules bridged by the nitrogen atom from the amino acid.[3]
Data Presentation
Quantitative Data Summary
The effectiveness of this compound has been compared with other established reagents like ninhydrin. The following table summarizes the qualitative results of this compound's performance on different porous surfaces with varying fingerprint ages. A grading scale from 0 to 4 is used, where 0 represents no visible fingerprint and 4 represents a clear and detailed fingerprint.
| Surface Type | Fingerprint Age | This compound with Black Powder | Ninhydrin | Reference |
| Newspaper | 1 week | Clear (Grade 3-4) | Clear (Grade 3-4) | [4] |
| 4 months | Clear (Grade 3-4) | Unclear (Grade 1-2) | [4] | |
| Envelope | 1 week | Clear (Grade 3-4) | Clear (Grade 3-4) | [4] |
| 4 months | Clear (Grade 3-4) | Unclear (Grade 1-2) | [4] | |
| Writing Paper | 1 week | Clear (Grade 3-4) | Unclear (Grade 1-2) | [4] |
| 4 months | Clear (Grade 3-4) | Unclear (Grade 1-2) | [4] | |
| Tissue Paper | 1 week | No Enhancement (Grade 0) | No Enhancement (Grade 0) | [4] |
| 4 months | No Enhancement (Grade 0) | No Enhancement (Grade 0) | [4] |
Photoluminescence Data
The reaction product of this compound with amino acids exhibits useful photoluminescence, which can be used to enhance the visibility of the developed fingerprints, especially on colored or patterned backgrounds.
| Parameter | Wavelength | Reference |
| Excitation Wavelength (λex) | 590 nm | [1][5] |
| Emission Wavelength (λem) | ~640 nm | [1][5] |
Experimental Protocols
Two primary methods have been explored for the application of this compound for fingerprint detection: a solution-based method and a vacuum vaporization method.
Protocol 1: Solution-Based Development (using Henna Powder Extract)
This protocol is adapted from a method utilizing a crude extract from henna leaves. While less precise than using pure this compound, it demonstrates the principle effectively.
Materials:
-
Nail henna powder (containing this compound)
-
Ethyl acetate
-
Petroleum ether
-
Oven
-
Beakers and measuring cylinders
-
Filter paper
Procedure:
-
Reagent Preparation:
-
Mix 50 mg of nail henna powder with 10 mL of ethyl acetate in a beaker.
-
Add 40 mL of petroleum ether to the mixture and stir thoroughly.
-
Allow the solid particles to settle or filter the solution to obtain a clear working solution.
-
-
Fingerprint Development:
-
Immerse the porous surface containing the latent fingerprint into the this compound solution.
-
Allow the surface to be fully submerged for a brief period (e.g., 10-20 seconds).
-
Carefully remove the sample and allow it to air dry completely in a fume hood.
-
-
Post-Treatment:
Protocol 2: Vacuum Vaporization Development
This method is particularly effective for developing fingerprints on thermal paper, which can be problematic for solvent-based reagents.[3]
Materials:
-
Pure this compound powder
-
Vacuum chamber equipped with a heating element
-
Substrate with latent fingerprints
Procedure:
-
Sample Preparation:
-
Place the substrate with the latent fingerprints inside the vacuum chamber, suspended above the heating element.
-
-
This compound Application:
-
Place 100 mg of pure this compound powder on the heating element within the chamber.[3]
-
-
Development:
-
Visualization:
-
After the development time, turn off the heating element and allow the chamber to cool before returning it to atmospheric pressure.
-
Carefully remove the sample and examine it for developed fingerprints under white light and with a forensic light source for fluorescence.
-
Visualizations
Signaling Pathway: this compound Reaction with Amino Acids
Caption: Proposed reaction pathway of this compound with amino acids.
Experimental Workflow: Solution-Based Development
Caption: Workflow for solution-based fingerprint development.
Logical Relationship: Advantages and Limitations
Caption: Summary of this compound's advantages and limitations.
References
- 1. researchgate.net [researchgate.net]
- 2. espace.curtin.edu.au [espace.curtin.edu.au]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. Latent Fingerprint Detection by [benthamopenarchives.com]
- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 6. This compound: a novel reagent for the detection of latent fingermarks on paper surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmchemsci.com [jmchemsci.com]
Lawsone-Based Staining Protocols for Histology and Microscopy: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing lawsone (2-hydroxy-1,4-naphthoquinone), the primary coloring agent in henna (Lawsonia inermis), as a versatile stain in histology and microscopy. These protocols offer natural, eco-friendly alternatives to conventional synthetic dyes like eosin, with applications in bright-field and fluorescence microscopy.
Introduction to this compound Staining
This compound, also known as hennotannic acid, is an acidic dye that imparts a reddish-brown to brown color to tissues.[1] Its staining mechanism is based on ionic interactions between the phenolic group of the this compound molecule and the amino end-groups of proteins within the tissue, particularly acidophilic structures such as the cytoplasm, extracellular matrix, collagen, and muscle fibers.[2] This interaction with proteins like keratin is what allows for its traditional use as a strong, permanent stain for skin and hair.[1] Recent research has highlighted its potential as a biological stain, offering a biodegradable and less toxic alternative to synthetic dyes like eosin in routine histological preparations.[2][3] Furthermore, this compound possesses intrinsic fluorescence, opening avenues for its use in fluorescence microscopy.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and characteristics of this compound-based stains.
Table 1: Comparative Staining Intensity of this compound (from Lawsonia inermis) vs. Eosin
| Stain | Mean Staining Intensity | Reference |
| Eosin | 15.85 | [3] |
| Lawsonia inermis | 15.05 | [3] |
Note: Staining intensity was evaluated on a scale, with higher values indicating stronger staining.
Table 2: this compound Concentration in Lawsonia inermis Leaves
| Analysis Method | This compound Content ( g/100g of dried crude drug) | Reference |
| TLC-Densitometry | 0.76 ± 0.05 | [5] |
| TLC-Image Analysis | 0.87 ± 0.11 | [5] |
Table 3: this compound Release Kinetics from Henna Powder
| Soaking Time | This compound Release (%) | Reference |
| 30 min | 0.0657 | [6] |
| 4 hours | 0.3014 (Maximum) | [6] |
Experimental Protocols
Preparation of this compound Staining Solution from Henna Powder
This protocol describes two common methods for extracting this compound from dried Lawsonia inermis (henna) leaves.
A. Maceration Method
-
Weigh 100g of dried, powdered henna leaves.
-
Soak the powder in 1,000 ml of distilled water for 24 hours.[2]
-
Filter the mixture to collect the aqueous extract.
-
Concentrate the filtrate using a rotary evaporator.
-
To prepare the staining solution, dissolve 2g of the concentrated henna dye extract and 5 ml of ethanol in 50 ml of distilled water.[2]
-
Adjust the pH to 7.5 for optimal staining intensity.[2]
B. Soxhlet Extraction Method
-
Place 100g of dried, powdered henna leaves into a Soxhlet apparatus.
-
Extract with distilled water for approximately 72 hours, or until the solvent runs clear.[2]
-
Concentrate the extract using a rotary evaporator.[2]
-
Prepare the final staining solution as described in step 5 of the maceration method.
Note: The Soxhlet extraction method has been reported to yield superior staining efficacy, potentially due to a higher concentration of this compound in the extract.[2]
Hematoxylin and this compound (H&L) Staining Protocol for Paraffin-Embedded Tissues
This protocol provides a substitute for the standard Hematoxylin and Eosin (H&E) stain.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 changes of 5 minutes each.
-
Hydrate through descending grades of alcohol: 100%, 95%, 70%, and 50% for 3 minutes each.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain with Harris's hematoxylin for 5-10 minutes.
-
Wash in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with 3-5 quick dips.
-
Wash in running tap water.
-
Blue in Scott's tap water substitute or saturated lithium carbonate solution for 1-2 minutes.
-
Wash in running tap water.
-
-
Cytoplasmic Staining with this compound:
-
Dehydration and Mounting:
Expected Results: Nuclei will be stained blue to purple, while cytoplasm, keratin, collagen fibers, and red blood cells will be stained brown.[2]
This compound-Based Staining for Fluorescence Microscopy
Recent studies have demonstrated the fluorescent properties of this compound, particularly in the form of this compound polymer dots (LPDs), which can be used for cellular imaging.[4][8]
A. Preparation of this compound Polymer Dots (LPDs)
This protocol is adapted from a solvothermal approach.[8]
-
A detailed synthesis protocol for LPDs can be found in the work by Ward et al. (2022). The general principle involves a solvothermal reaction of 2-hydroxy-1,4-naphthoquinone.[8]
-
The resulting LPDs have been shown to have an emission maximum at 527 nm with a quantum yield of 37%.[8]
B. Staining Protocol for Cultured Cells
-
Culture cells (e.g., breast cancer cells) on coverslips to the desired confluency.
-
Prepare a working solution of water-soluble LPDs in an appropriate cell culture medium.
-
Incubate the cells with the LPD solution for a specified time to allow for uptake.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess LPDs.
-
Fix the cells if required for the experimental design.
-
Mount the coverslips on microscope slides.
-
Image using a fluorescence microscope with an excitation wavelength around 450 nm.[8]
Expected Results: Labeled cellular components will fluoresce, allowing for visualization.
Diagrams and Workflows
Experimental Workflow for Hematoxylin and this compound (H&L) Staining
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ejmjih.com [ejmjih.com]
- 3. Assessment and Comparison of Natural Dyes Like Lawsonia inermis, Zingiber officinale, Curcuma longa, Beta vulgaris, Kumkum, and Hibiscus rosa-sinensis With Eosin as a Cytoplasmic Stain in Oral Histopathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Pharmacognostic Specifications and this compound Content of Lawsonia inermis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjp.scione.com [rjp.scione.com]
- 7. ijeais.org [ijeais.org]
- 8. Synthesis and Characterization of Amorphous this compound Polymer Dots for Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lawsone as a Versatile Starting Material for the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lawsone (2-hydroxy-1,4-naphthoquinone), the principal coloring agent of the henna plant (Lawsonia inermis), has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent biological activities and versatile chemical reactivity make it an ideal starting material for the synthesis of a diverse array of bioactive molecules.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of various classes of bioactive compounds derived from this compound, including those with antimicrobial, anticancer, and antiplatelet activities.
This compound's structure, featuring a reactive hydroxyl group and a Michael acceptor system, allows for facile derivatization at multiple positions.[2] This has led to the development of a vast library of compounds with a broad spectrum of pharmacological effects.[5][6] The synthetic methodologies outlined herein are robust and can be adapted for the generation of novel derivatives for drug discovery programs.
Synthetic Methodologies and Bioactive Derivatives
This compound serves as a key building block for a variety of synthetic transformations, leading to compounds with significant biological potential. Key reaction types include Mannich reactions, multicomponent reactions for the synthesis of heterocyclic systems, and the introduction of thio-substituents.
Mannich Bases of this compound: Antimicrobial and Anticancer Agents
The Mannich reaction is a powerful tool for the synthesis of aminomethylated derivatives of this compound.[7] This one-pot, three-component reaction involves the condensation of this compound, an aldehyde, and a primary or secondary amine, often under mild and environmentally friendly conditions.[7][8] The resulting Mannich bases have demonstrated significant potential as both antimicrobial and anticancer agents.[9][10]
dot
Caption: General scheme of the Mannich reaction using this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol), a selected aromatic aldehyde (1 mmol), and a primary/secondary amine (1 mmol) in acetonitrile (10 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (50 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 6-8 hours.
-
Work-up and Purification: Upon completion (monitored by TLC), pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
| Compound Class | Target | Bioactivity (IC50/MIC) | Reference |
| Aminonaphthoquinones | Human liver carcinoma (HepG2) | 1.68–4.64 μM | [10] |
| Substituted Aminonaphthoquinones | P. falciparum (CQ-sensitive) | Good antimalarial activity | [10] |
| Substituted Aminonaphthoquinones | P. falciparum (CQ-resistant) | Good antimalarial activity | [10] |
| Fatty Alkyl Substituted Mannich Bases | Human cancer cell lines | Low micromolar to sub-micromolar | [10] |
| Fatty Alkyl Substituted Mannich Bases | Trypanosoma brucei | Sub-micromolar | [10] |
Naphthofuroquinones via Multicomponent Reactions: Anti-infectious Agents
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular architectures from simple starting materials in a single step. A notable example is the synthesis of naphthofuroquinones from this compound, various aldehydes, and isocyanides.[11][12] These compounds have shown promising activity against a range of infectious agents, including Plasmodium falciparum, Leishmania donovani, and Mycobacterium tuberculosis.[11]
dot
Caption: Workflow for the synthesis of anti-infectious agents from this compound.
-
Reactant Mixture: In a microwave vial, combine this compound (1 mmol), an aldehyde (1.2 mmol), and an isocyanide (1.2 mmol) in methanol (5 mL).
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at a specified temperature (e.g., 80 °C) for a designated time (e.g., 30 minutes).
-
Cooling and Precipitation: After the reaction, cool the vial to room temperature. The product often precipitates from the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash with cold methanol. Further purification can be achieved by recrystallization or column chromatography.
| Compound ID | Target Organism | Bioactivity (IC50/MIC) | Selectivity Index (SI) | Reference |
| 17 | P. falciparum | IC50 = 2.5 μM | - | [11] |
| 17 | M. tuberculosis | MIC = 9 μM | - | [11] |
| 28 | P. falciparum | Moderate activity | > 36 | [11] |
| 28 | L. donovani | IC50 = 3.5 μM | > 28 | [11] |
Thio-Derivatives of this compound: Novel Antiplatelet Agents
The introduction of a thiophenyl moiety to the this compound scaffold has been shown to enhance antiplatelet activity.[13] These thio-derivatives can be synthesized in water using either conventional heating or microwave irradiation, representing a green chemistry approach.[13] The position and nature of substituents on the phenyl ring significantly influence the biological activity.
dot
Caption: Inhibition of platelet aggregation by thio-lawsone derivatives.
-
Aqueous Reaction: Suspend this compound (1 mmol) and a substituted thiophenol (1.1 mmol) in water (10 mL).
-
Heating: Heat the mixture under reflux for a specified period (e.g., 2-4 hours) or irradiate in a microwave reactor.
-
Product Isolation: After cooling, the solid product is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then purify by recrystallization from an appropriate solvent (e.g., ethanol).
| Compound ID | Inducer | Bioactivity (IC50) | Reference |
| 4 (2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione) | TRAP-6 | 15.03 ± 1.52 μM | [13] |
| 4 (2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione) | Collagen | 5.58 ± 1.01 μM | [13] |
Conclusion
This compound is a readily available natural product that serves as an exceptional starting material for the synthesis of a wide range of bioactive molecules.[1][13] The synthetic protocols detailed in these application notes provide a foundation for the development of novel therapeutic agents targeting cancer, infectious diseases, and thrombosis. The versatility of this compound chemistry, coupled with the significant biological activities of its derivatives, underscores its importance in modern drug discovery and development.[5][6][14] Further exploration of the vast chemical space accessible from this privileged scaffold is warranted and holds great promise for future therapeutic innovations.
References
- 1. Advancements in synthetic methodologies and biological applications of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound in organic synthesis | Semantic Scholar [semanticscholar.org]
- 5. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF this compound AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]
- 6. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF this compound AND DERIVATIVES - A STRUCTURED REVIEW – ScienceOpen [scienceopen.com]
- 7. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF this compound AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]
- 8. ijpsm.com [ijpsm.com]
- 9. researchgate.net [researchgate.net]
- 10. Mannich bases derived from this compound and their metal complexes: synthetic strategies and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of Anti-infectious Agents from this compound in a Three-Component Reaction with Aldehydes and Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (this compound) as Novel Antiplatelet Agents [frontiersin.org]
- 14. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
methods for the quantification of lawsone in plant extracts using HPLC
An increasing demand for natural products in the pharmaceutical, cosmetic, and textile industries has led to a renewed interest in plant-derived compounds. Lawsone (2-hydroxy-1,4-naphthoquinone), the primary bioactive constituent of the henna plant (Lawsonia inermis), is a potent coloring agent and possesses a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for research and development purposes. High-Performance Liquid Chromatography (HPLC) has emerged as a precise and sensitive technique for this quantification.
This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using HPLC, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Extraction of this compound from Plant Material
The choice of extraction method can significantly impact the yield of this compound. Below are three common protocols for extracting this compound from dried henna leaf powder.
Protocol 1: Alkaline Extraction
This method is suitable for achieving a high yield of this compound.
-
Sample Preparation : Accurately weigh 2.0 g of finely powdered henna leaves.
-
Extraction : Transfer the powder to a 100 mL volumetric flask and add 100 mL of 1.0 M sodium carbonate (Na₂CO₃) solution.[1][2]
-
Incubation : Shake the flask intermittently over a period of 8 hours and then allow the contents to settle overnight.[3]
-
Filtration : Filter the mixture through Whatman No. 1 filter paper.
-
Dilution : Transfer 10 mL of the filtrate to a 25 mL volumetric flask and dilute to the mark with deionized water.[3]
-
Final Filtration : Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Methanolic Extraction (Ultrasound-Assisted)
This method utilizes organic solvent and ultrasound for efficient extraction.
-
Sample Preparation : Accurately weigh 1.0 g of powdered henna leaves.
-
Extraction : Place the sample in a flask with 24 mL of 75% v/v methanol in water.[4]
-
Sonication : Place the flask in an ultrasonic bath at 50°C for 16 minutes.[4]
-
Centrifugation and Filtration : Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[4]
Protocol 3: Soxhlet Extraction
This is a continuous extraction method suitable for exhaustive extraction.
-
Sample Preparation : Place a known quantity of powdered henna leaves into a thimble.
-
Extraction : Perform extraction using methanol in a Soxhlet apparatus for 10 hours.[5]
-
Solvent Evaporation : Evaporate the solvent from the collected extract under reduced pressure.
-
Reconstitution : Re-dissolve the dried extract in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
HPLC Analysis of this compound
Standard Preparation:
-
Accurately weigh 20 mg of this compound reference standard and dissolve it in 100 mL of 5% sodium bicarbonate solution to prepare a stock solution.[3]
-
From the stock solution, prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 5-60 µg/mL).[6][7]
Chromatographic Conditions:
The following table summarizes various reported HPLC conditions for this compound quantification. Researchers should select and optimize a method based on their available instrumentation and specific requirements.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 | Chromolith® RP-18e | C18 | LC-18 |
| Mobile Phase | Water:Acetonitrile (60:40 v/v)[1] | Water:Methanol (50:50 v/v) with 0.02 M TFA (pH 2)[8] | 70% Methanol and 30% Water[9] | Toluene:Ethyl acetate:Glacial acetic acid (8:1:1 v/v/v) |
| Flow Rate | 1.2 mL/min[1] | Not Specified | Not Specified | Not Specified |
| Detection Wavelength | 260 nm[1] | 267 nm[8] | 286 nm[3] | 277 nm[7] |
| Column Temperature | 30°C[1] | Not Specified | Not Specified | Not Specified |
| Retention Time | Not Specified | Not Specified | ~4.4 min[5] | ~6.2 min[4] |
Quantification:
The concentration of this compound in the plant extracts is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the this compound reference standards.
Method Validation Data
The following table presents a summary of validation parameters from various studies to demonstrate the reliability of the HPLC methods for this compound quantification.
| Parameter | Result 1 | Result 2 |
| Linearity Range | 10-50 µg/mL[8] | 5-60 µg/mL[6][7] |
| Correlation Coefficient (r²) | 0.999[8] | 0.998[6][7] |
| Accuracy (% Recovery) | 98-102%[8] | 99.25 ± 0.61%[6][7] |
| Precision (%RSD) | < 2%[8] | Intraday: 0.37-0.56%, Interday: 0.42-0.55%[6][7] |
| Limit of Detection (LOD) | Not Specified | 1.08 µg/mL[6][7] |
| Limit of Quantification (LOQ) | Not Specified | 3.28 µg/mL[6][7] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key components of this compound analysis.
References
- 1. HPLC determination of this compound in alkaline extracts of henna leaves (lawsonia inermis)/ Nurul Fasihah Idaham - UiTM Institutional Repository [ir.uitm.edu.my]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. rjp.scione.com [rjp.scione.com]
- 4. phcog.com [phcog.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Method development for this compound estimation in Trichup herbal hair powder by high-performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. journals.umt.edu.pk [journals.umt.edu.pk]
Application Notes and Protocols: Lawsone as a Corrosion Inhibitor for Metals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lawsone, chemically known as 2-hydroxy-1,4-naphthoquinone, is the primary active component derived from the leaves of the henna plant (Lawsonia inermis)[1][2]. Traditionally used as a cosmetic dye, recent research has highlighted its potential as a green, eco-friendly, and effective corrosion inhibitor for a variety of metals and alloys[3][4]. Its efficacy stems from its molecular structure, which includes oxygen heteroatoms and a system of conjugated bonds, facilitating strong adsorption onto metal surfaces[3][5]. This compound is non-toxic, biodegradable, and readily available, making it a sustainable alternative to synthetic and often hazardous corrosion inhibitors[3]. This document provides a detailed overview of its application, mechanism, and the experimental protocols used for its evaluation.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment[1][2][6]. This process involves several key interactions:
-
Adsorption: this compound molecules adsorb onto the metal surface via their oxygen atoms (from the hydroxyl and carbonyl groups) and the π-electrons of the aromatic ring[3][5]. This adsorption can be classified as physisorption (electrostatic interactions) or chemisorption (covalent bond formation), often following the Langmuir adsorption isotherm, which suggests the formation of a monolayer film[1][2][7].
-
Chelation: this compound acts as a ligand that can chelate with metal cations (e.g., Fe²⁺, Cu²⁺) that are formed during the initial stages of corrosion[1][2][5]. This results in the formation of insoluble, stable metal-lawsone complexes that precipitate on the surface, further enhancing the protective layer[2][6][8].
-
Mixed-Type Inhibition: Electrochemical studies reveal that this compound typically functions as a mixed-type inhibitor[3][9][10][11]. This means it affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, albeit sometimes with a more pronounced effect on one over the other[9][11].
Quantitative Data Summary
The inhibition efficiency (IE%) of this compound varies with the metal, corrosive medium, inhibitor concentration, and temperature. Higher concentrations generally lead to increased efficiency up to an optimal point[1][2][8].
Table 1: Inhibition Efficiency of this compound on Mild Steel in Acidic Media
| Corrosive Medium | Concentration | Temperature (°C) | Technique | Inhibition Efficiency (%) | Reference |
| 1.0 M HCl | 100 ppm | 30 | Weight Loss | 93.14 | [1] |
| 1.0 M HCl | Varies | 30 - 60 | Weight Loss | Increases with concentration, decreases with temperature | [1][2] |
| 0.1 M & 1.0 M HCl | Varies | 30 | Electrochemical | High, increases with concentration | [7] |
| 8 M H₃PO₄ | Varies | 25 | Galvanostatic Polarization | Good, increases with concentration | [12] |
Table 2: Inhibition Efficiency of this compound on Other Metals
| Metal | Corrosive Medium | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| Aluminum Alloy | Seawater | 500 ppm | Weight Loss / EIS | 88 | [13] |
| Aluminum Alloy | Seawater | Varies | EIS / Polarization | Good, forms a protective film | [9][14] |
| Copper | 0.5 M HCl | 10% extract | Weight Loss | 58.7 | [8][15] |
| Copper | Nitric Acid | Varies | EIS / Polarization | Up to 98 | [11] |
| C-Steel, Ni, Zn | Acid, Neutral, Alkaline | Varies | Polarization | Good, efficiency depends on metal and medium | [10][16] |
Experimental Protocols
Evaluating the performance of this compound as a corrosion inhibitor involves a combination of gravimetric, electrochemical, and surface analysis techniques.
Protocol for Weight Loss Measurement
This method provides a direct measure of material loss over time.
-
Coupon Preparation:
-
Cut metal coupons to a standard size (e.g., 2.5 cm x 2.5 cm x 0.3 cm)[13].
-
Mechanically polish the coupon surfaces with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, and dry.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1.0 M HCl)[1].
-
Prepare a series of test solutions by adding varying concentrations of this compound (e.g., 100, 300, 500 ppm)[13]. Include a blank solution without the inhibitor.
-
Completely immerse the prepared coupons in the solutions for a specified duration (e.g., 4, 24, or 72 hours) at a constant temperature[1][17].
-
-
Final Measurement:
-
After the immersion period, carefully remove the coupons.
-
Clean them with a soft brush in running water to remove corrosion products, rinse with distilled water and acetone, then dry.
-
Weigh the coupons again to get the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the metal density.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol for Electrochemical Measurements
Electrochemical tests provide rapid results and mechanistic insights. A standard three-electrode cell is used, containing the metal coupon as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode (RE) like Ag/AgCl or Saturated Calomel Electrode (SCE).
A. Potentiodynamic Polarization (PDP)
-
Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density (log scale) against the potential to generate Tafel plots.
-
Extrapolate the linear Tafel regions to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).
-
Calculate Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100.
-
Analyze the shifts in E_corr and changes in anodic/cathodic Tafel slopes to classify the inhibitor type (anodic, cathodic, or mixed)[9][10].
B. Electrochemical Impedance Spectroscopy (EIS)
-
After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz)[18].
-
Plot the impedance data as Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters[18]. Key parameters include:
-
R_ct (Charge Transfer Resistance): Inversely proportional to the corrosion rate. A higher R_ct indicates better inhibition.
-
C_dl (Double Layer Capacitance): Relates to the inhibitor adsorption. A decrease in C_dl suggests the displacement of water molecules by the inhibitor, forming a protective film[9][19].
-
-
Calculate Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.
Protocol for Surface Analysis
-
Scanning Electron Microscopy (SEM): After the immersion test, examine the coupon surfaces to visualize the difference in morphology between samples exposed to blank and inhibitor solutions. A smoother surface in the presence of the inhibitor indicates effective protection[3][4][7].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the protective film scraped from the metal surface to identify the functional groups of the adsorbed this compound molecules and confirm the formation of metal-inhibitor complexes[7][20].
-
Atomic Force Microscopy (AFM): Use AFM to obtain high-resolution 3D topographical images of the surface, quantifying the reduction in surface roughness due to the inhibitor's protective film[7].
Theoretical Modeling and Validation
Quantum chemical calculations and simulations are powerful tools for understanding the inhibitor-metal interaction at a molecular level, complementing experimental results[21][22][23].
-
Density Functional Theory (DFT): Used to calculate electronic properties of the this compound molecule, such as the energies of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO)[21][24].
-
A high E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal.
-
A low E_LUMO value suggests the ability to accept electrons from the metal.
-
A small energy gap (ΔE = E_LUMO - E_HOMO) implies higher reactivity and better inhibition efficiency[21].
-
-
Monte Carlo (MC) Simulations: Used to model the adsorption behavior of this compound molecules on the metal surface, predicting the most stable adsorption configuration and interaction energy[21][22].
References
- 1. researchgate.net [researchgate.net]
- 2. tojqih.net [tojqih.net]
- 3. isca.me [isca.me]
- 4. researchgate.net [researchgate.net]
- 5. ukessays.com [ukessays.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Corrosion Inhibition of Copper in Acidic Solution by using a Natural Product as Henna Extract (Lawsonia inermis L). | Semantic Scholar [semanticscholar.org]
- 9. ijmer.com [ijmer.com]
- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lawsonia Inermis as green inhibitor for corrosion protection of aluminium alloy | Semantic Scholar [semanticscholar.org]
- 15. Corrosion Inhibition of Copper in Acidic Solution by using a Natural Product as Henna Extract (Lawsonia inermis L). [ejchem.journals.ekb.eg]
- 16. researchgate.net [researchgate.net]
- 17. ijsr.net [ijsr.net]
- 18. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. journal.nsps.org.ng [journal.nsps.org.ng]
- 22. researchgate.net [researchgate.net]
- 23. "Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benz" by Maimoonah Khalid Qasim [bsj.uobaghdad.edu.iq]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: Formulation of Lawsone-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lawsone (2-hydroxy-1,4-naphthoquinone), the primary bioactive constituent of the henna plant (Lawsonia inermis), has garnered significant interest in the field of pharmacology due to its diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] However, its poor aqueous solubility and limited bioavailability pose significant challenges to its clinical application.[3][4] Encapsulation of this compound into nanoparticle-based drug delivery systems presents a promising strategy to overcome these limitations, enhancing its therapeutic efficacy and enabling targeted delivery.[2][5]
These application notes provide a comprehensive overview of the formulation, characterization, and in-vitro evaluation of various this compound-loaded nanoparticles. Detailed experimental protocols for key assays are provided to guide researchers in this field.
Formulation Strategies and Physicochemical Characterization
Several types of nanoparticles have been successfully employed to encapsulate this compound, each offering distinct advantages. The choice of nanoparticle system depends on the desired physicochemical properties and the specific therapeutic application.
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Formulation Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | Single Emulsion Solvent Evaporation | 229.65 | 0.189 | +19.43 | 81 | - | [6] |
| Niosomes | Thin Film Hydration | 198 - 377 | - | Negative | ~70 | - | [3] |
| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization | 127 ± 3.1 | - | - | 95.88 ± 3.29 | 22.72 ± 1.39 mg/mL | [7] |
| Nanoemulsion | Emulsion Phase Inversion | ~45 | < 0.1 | ≈ -13 | >90 | - | [8] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the single emulsion solvent evaporation technique.
Materials:
-
This compound
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 2% w/v) in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring.
-
Sonication: Sonicate the resulting mixture to form a nanoemulsion.
-
Solvent Evaporation: Evaporate the DCM from the nanoemulsion by stirring at room temperature for several hours.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes) to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspension/Lyophilization: Resuspend the washed nanoparticles in deionized water for immediate use or lyophilize for long-term storage.
Protocol 2: Formulation of this compound-Loaded Niosomes
This protocol details the thin film hydration method for preparing this compound-loaded niosomes.
Materials:
-
This compound
-
Non-ionic surfactants (e.g., Span 60, Tween 60)
-
Cholesterol
-
Chloroform
-
Deionized water
Procedure:
-
Lipid Film Formation: Dissolve specific molar ratios of the non-ionic surfactant(s), cholesterol, and this compound in chloroform in a round-bottom flask.
-
Solvent Evaporation: Evaporate the chloroform under vacuum using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with deionized water by rotating the flask at a temperature above the phase transition temperature of the surfactant.
-
Sonication: Sonicate the resulting suspension using a bath or probe sonicator to reduce the vesicle size and create a homogenous niosome dispersion.[4]
Protocol 3: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the hot homogenization technique for preparing this compound-loaded SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO, Precirol ATO 5)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point and dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the surfactant solution in deionized water to the same temperature as the lipid phase.
-
Hot Homogenization: Disperse the hot lipid phase in the hot aqueous phase under high-speed homogenization to form a coarse emulsion.
-
High-Pressure Homogenization: Subject the coarse emulsion to high-pressure homogenization to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
Protocol 4: Determination of Encapsulation Efficiency and Drug Loading
This protocol describes a common indirect method to quantify the amount of this compound encapsulated within the nanoparticles.
Procedure:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated this compound.
-
Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing it to a standard calibration curve of free this compound.[3][9]
-
Calculation:
-
Encapsulation Efficiency (EE %):
-
Drug Loading (DL %):
-
Protocol 5: In Vitro Drug Release Study using Dialysis Method
This protocol details the dialysis bag method for assessing the in-vitro release profile of this compound from the nanoparticles.[3][6]
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
Procedure:
-
Preparation: Place a known volume of the this compound-loaded nanoparticle suspension into a dialysis bag and securely seal it.
-
Dialysis: Immerse the dialysis bag in a known volume of the release medium, maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Determine the concentration of this compound in the collected samples using a validated analytical method (UV-Vis or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to evaluate the cytotoxic effects of this compound-loaded nanoparticles on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, Panc-1)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
This compound-loaded nanoparticles and empty nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound-loaded nanoparticles, empty nanoparticles, and free this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[7]
Protocol 7: Cellular Uptake Analysis by Flow Cytometry
This protocol outlines a method to quantify the cellular uptake of fluorescently labeled this compound nanoparticles using flow cytometry.
Materials:
-
Fluorescently labeled this compound-loaded nanoparticles
-
Cancer cell line
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with fluorescently labeled nanoparticles for various time points.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove non-internalized nanoparticles. Detach the cells using Trypsin-EDTA.
-
Cell Staining (Optional): Stain the cells with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorescent label with the appropriate laser and detect the emission in the corresponding channel.
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the extent of nanoparticle uptake.[10][11]
Protocol 8: Western Blot Analysis for BAX and BCL-2 Expression
This protocol describes the detection of pro-apoptotic (BAX) and anti-apoptotic (BCL-2) proteins by Western blotting in cells treated with this compound nanoparticles.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BAX, BCL-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BAX, BCL-2, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of BAX and BCL-2.[12][13]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. A key mechanism involves the modulation of the BCL-2 family of proteins. This compound-loaded nanoparticles can upregulate the expression of the pro-apoptotic protein BAX and downregulate the anti-apoptotic protein BCL-2.[7][14] This shift in the BAX/BCL-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.[14][15]
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates a typical workflow for the development and preclinical evaluation of this compound-loaded nanoparticles.
Caption: General workflow for nanoparticle development.
Conclusion
The formulation of this compound into nanoparticles represents a highly promising approach to enhance its therapeutic potential for various diseases, particularly cancer. The choice of nanoparticle platform and formulation parameters significantly influences the physicochemical properties and biological performance of the drug delivery system. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working on the development of novel nanomedicines based on this potent natural compound. Further in-vivo studies are warranted to translate these promising in-vitro findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. This compound-loaded Niosome and its antitumor activity in MCF-7 breast Cancer cell line: a Nano-herbal treatment for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and characterization of drug loaded nonionic surfactant vesicles (niosomes) for oral bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Preparation, physicochemical characterization, and anti-proliferative properties of this compound-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of NF-κB and Bcl2/Bax signaling pathways in the apoptosis of MCF7 cells induced by a xanthone compound Pyranocycloartobiloxanthone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Lawsone as a Natural Cross-Linking Agent in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring compound extracted from the henna plant (Lawsonia inermis), has garnered significant interest in polymer chemistry due to its potential as a non-toxic, biocompatible cross-linking agent. Its unique chemical structure allows it to participate in reactions that can form stable linkages between polymer chains, offering a green alternative to conventional synthetic cross-linkers. This document provides detailed application notes and experimental protocols for utilizing this compound to cross-link various polymers, with a focus on applications in drug delivery and biomaterials. While direct, comprehensive studies on the mechanical and swelling properties of this compound-crosslinked polymers are still emerging, this guide synthesizes established principles of polymer chemistry and the known reactivity of this compound to provide a foundational framework for researchers.
The primary mechanism for this compound's cross-linking ability is the Michael addition reaction . The α,β-unsaturated ketone system in the this compound molecule is susceptible to nucleophilic attack from functional groups present on polymer chains, such as the primary amine groups (-NH₂) in chitosan and gelatin, or thiol groups (-SH). This reaction forms stable covalent bonds, leading to the formation of a three-dimensional polymer network.
Applications in Polymer Chemistry
The utilization of this compound as a cross-linking agent opens up possibilities for the development of novel biomaterials with tunable properties. Key application areas include:
-
Hydrogel Formation for Drug Delivery: this compound-crosslinked hydrogels can serve as matrices for the controlled release of therapeutic agents. The cross-linking density, which can be modulated by the concentration of this compound and reaction conditions, influences the swelling behavior and, consequently, the drug release kinetics.
-
Biocompatible Films and Scaffolds: The inherent biocompatibility of this compound makes it an attractive candidate for creating films and scaffolds for tissue engineering and wound dressing applications.
-
Antibacterial Materials: this compound itself exhibits antimicrobial properties, which can be imparted to the cross-linked polymer, creating materials that can actively combat infections.
Experimental Protocols
The following protocols are foundational and may require optimization based on the specific polymer, desired properties, and intended application.
Protocol 1: Cross-Linking of Gelatin with this compound to Form a Hydrogel Film
This protocol describes the preparation of a gelatin hydrogel film cross-linked with this compound. The resulting film can be evaluated for its mechanical properties, swelling behavior, and potential for controlled drug release.
Materials:
-
Gelatin (Type A or B)
-
This compound (2-hydroxy-1,4-naphthoquinone)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanol
-
Magnetic stirrer with hot plate
-
Petri dishes
Procedure:
-
Gelatin Solution Preparation:
-
Prepare a 10% (w/v) gelatin solution by dissolving 1 g of gelatin in 10 mL of PBS (pH 7.4).
-
Heat the solution to 40-50°C while stirring until the gelatin is completely dissolved.
-
-
This compound Solution Preparation:
-
Prepare a 1% (w/v) this compound solution by dissolving 100 mg of this compound in 10 mL of ethanol. Gentle warming may be required to facilitate dissolution.
-
-
Cross-Linking Reaction:
-
While maintaining the gelatin solution at 40°C, add the this compound solution dropwise under continuous stirring. The volume of this compound solution can be varied (e.g., 0.5, 1, 2 mL) to achieve different cross-linking densities.
-
Continue stirring the mixture for 1-2 hours to ensure a homogenous reaction.
-
-
Film Casting and Curing:
-
Pour the resulting mixture into petri dishes to a desired thickness.
-
Allow the films to cure at room temperature for 24-48 hours in a well-ventilated area to allow for solvent evaporation and completion of the cross-linking reaction.
-
-
Washing and Drying:
-
Gently wash the cured films with distilled water to remove any unreacted this compound and ethanol.
-
Dry the films at room temperature or in a vacuum oven at a low temperature (e.g., 30°C) until a constant weight is achieved.
-
Protocol 2: Preparation of this compound-Crosslinked Chitosan Microspheres
This protocol outlines the fabrication of chitosan microspheres cross-linked with this compound, suitable for drug encapsulation and controlled release studies.
Materials:
-
Chitosan (low or medium molecular weight)
-
Acetic acid
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Liquid paraffin
-
Span 80
-
Mechanical stirrer
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan in 100 mL of 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
-
This compound Solution Preparation:
-
Prepare a 1% (w/v) this compound solution in ethanol as described in Protocol 1.
-
-
Emulsification and Cross-Linking:
-
In a beaker, prepare an oil phase by mixing 100 mL of liquid paraffin with 1 mL of Span 80.
-
Slowly add the chitosan solution to the oil phase while stirring at a high speed (e.g., 1000-1500 rpm) to form a water-in-oil emulsion.
-
After 30 minutes of emulsification, add the this compound solution dropwise to the emulsion.
-
Continue stirring for 3-4 hours to allow for the cross-linking reaction to occur.
-
-
Microsphere Collection and Washing:
-
Stop the stirring and allow the microspheres to settle.
-
Decant the liquid paraffin and wash the microspheres repeatedly with petroleum ether or hexane to remove the oil.
-
Wash the microspheres with ethanol to remove unreacted this compound, followed by distilled water.
-
Neutralize the microspheres by washing with a dilute NaOH solution, and then wash again with distilled water until the pH is neutral.
-
-
Drying:
-
Freeze-dry or air-dry the microspheres.
-
Characterization of this compound-Crosslinked Polymers
A comprehensive characterization of the resulting materials is crucial to understand their properties and suitability for specific applications.
1. Spectroscopic Analysis (FTIR):
-
Purpose: To confirm the cross-linking reaction between this compound and the polymer.
-
Methodology: Obtain FTIR spectra of the pure polymer, this compound, and the cross-linked product.
-
Expected Results: The spectrum of the cross-linked polymer should show characteristic peaks from both the polymer backbone and this compound. A key indicator of the Michael addition is the disappearance or significant reduction of the C=C stretching vibration of the α,β-unsaturated ketone in this compound and the appearance of new bands corresponding to the C-N or C-S bond formed.
2. Mechanical Testing:
-
Purpose: To evaluate the effect of this compound cross-linking on the mechanical properties of the material.
-
Methodology: Perform tensile tests on film samples to determine Young's modulus, tensile strength, and elongation at break. For hydrogels, compression tests can be performed.
-
Data Presentation:
| Sample | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Uncross-linked Polymer | [Insert Value] | [Insert Value] | [Insert Value] |
| Polymer + 0.5% this compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Polymer + 1.0% this compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Polymer + 2.0% this compound | [Insert Value] | [Insert Value] | [Insert Value] |
3. Swelling Studies:
-
Purpose: To determine the water uptake capacity and swelling kinetics of the cross-linked hydrogels.
-
Methodology:
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the sample in a buffer solution (e.g., PBS pH 7.4) at a specific temperature (e.g., 37°C).
-
At regular time intervals, remove the sample, blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the weight becomes constant (equilibrium swelling).
-
-
Calculations:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Equilibrium Water Content (EWC) (%) = [(Ws_eq - Wd) / Ws_eq] x 100
-
-
Data Presentation:
| Sample | Equilibrium Swelling Ratio (%) | Equilibrium Water Content (%) |
| Uncross-linked Polymer | [Insert Value] | [Insert Value] |
| Polymer + 0.5% this compound | [Insert Value] | [Insert Value] |
| Polymer + 1.0% this compound | [Insert Value] | [Insert Value] |
| Polymer + 2.0% this compound | [Insert Value] | [Insert Value] |
4. In Vitro Drug Release Studies:
-
Purpose: To evaluate the potential of this compound-crosslinked matrices for controlled drug delivery.
-
Methodology:
-
Load a model drug into the polymer matrix during its preparation.
-
Place the drug-loaded material in a release medium (e.g., PBS) at 37°C.
-
At predetermined time points, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
Replenish the release medium with fresh buffer to maintain sink conditions.
-
Visualizations
Cross-Linking Mechanism of this compound
The following diagram illustrates the proposed Michael addition reaction between this compound and a polymer containing primary amine groups, such as gelatin or chitosan.
Caption: Proposed Michael addition cross-linking mechanism of this compound with an amine-containing polymer.
Experimental Workflow for Hydrogel Preparation and Characterization
This workflow outlines the general steps involved in the synthesis and evaluation of this compound-crosslinked hydrogels.
Caption: General experimental workflow for preparing and characterizing this compound-crosslinked hydrogels.
Conclusion and Future Perspectives
This compound presents a promising avenue for the development of biocompatible and functional polymers. The protocols and characterization methods outlined in this document provide a starting point for researchers to explore the potential of this compound as a natural cross-linking agent. Future research should focus on systematically quantifying the mechanical and swelling properties of various polymers cross-linked with this compound under different conditions. Furthermore, investigating the in vivo biocompatibility and degradation of these materials will be crucial for their translation into clinical applications, particularly in the fields of drug delivery and tissue engineering. The exploration of this compound's reactivity with other functional groups on polymers will also broaden its applicability in advanced material design.
Application Notes and Protocols: Lawsone Derivatives in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring compound extracted from the henna plant (Lawsonia inermis), and its synthetic derivatives have garnered significant interest for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key aspect of their bioactivity is their ability to generate reactive oxygen species (ROS), a cornerstone of photodynamic therapy (PDT).[3] PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce localized cell death, offering a targeted approach to cancer treatment and microbial inactivation.[4]
These application notes provide a comprehensive overview of the potential use of this compound derivatives as photosensitizers in PDT. While direct and extensive research on this compound derivatives specifically for PDT is still emerging, this document extrapolates from the known photochemical properties of naphthoquinones and established PDT protocols to provide detailed methodologies and guidance for researchers in this field. The information presented herein is intended to serve as a foundational resource to design and execute experiments aimed at evaluating the photodynamic efficacy of novel this compound derivatives.
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of photodynamic therapy relies on the generation of cytotoxic reactive oxygen species (ROS) upon the activation of a photosensitizer (PS) with light of a specific wavelength. This compound derivatives, as part of the naphthoquinone family, are postulated to function as photosensitizers through a Type I or Type II photochemical mechanism.
Upon absorption of light, the this compound derivative transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state.
-
Type I Mechanism: The triplet state photosensitizer can react directly with biomolecules, such as lipids or proteins, through electron transfer, producing radical ions. These radicals can then react with molecular oxygen to produce superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[5]
-
Type II Mechanism: The triplet state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5] Singlet oxygen is considered the primary cytotoxic agent in most PDT applications.
The generated ROS, particularly singlet oxygen, are highly reactive and can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This damage disrupts cellular homeostasis and can trigger various cell death pathways, primarily apoptosis, but also necrosis depending on the PDT dose and cellular context.[6]
Data Presentation: Photophysical and Phototoxic Properties
The successful application of a this compound derivative in PDT is contingent on its photophysical and photochemical properties. The following tables summarize key parameters that should be determined experimentally for any new this compound-based photosensitizer.
Table 1: Hypothetical Photophysical Properties of a Model this compound Derivative Photosensitizer.
| Parameter | Value | Method of Determination | Significance in PDT |
|---|---|---|---|
| Absorption Maximum (λmax) | 450 - 550 nm | UV-Visible Spectroscopy | The wavelength at which the photosensitizer is most efficiently excited. Should be in the visible to near-infrared range for tissue penetration.[1] |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | UV-Visible Spectroscopy | A measure of how strongly the photosensitizer absorbs light at a given wavelength. Higher values are desirable.[7] |
| Fluorescence Quantum Yield (Φf) | < 0.1 | Fluorescence Spectroscopy | The fraction of absorbed photons emitted as fluorescence. A low value is often indicative of a high triplet state yield. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.3 - 0.7 | Direct or Indirect Methods (e.g., with DPBF) | The fraction of excited photosensitizer molecules that generate singlet oxygen. A critical determinant of PDT efficacy.[8][9] |
Note: The values presented in this table are hypothetical and represent desirable characteristics for a photosensitizer. Actual values must be determined experimentally for each specific this compound derivative.
Table 2: Hypothetical In Vitro Phototoxicity of a Model this compound Derivative against Cancer Cell Lines.
| Cell Line | Dark Toxicity IC₅₀ (µM) | Phototoxicity IC₅₀ (µM) | Phototoxicity Index (PI) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | > 50 | 5 | > 10 |
| HeLa (Cervical Cancer) | > 50 | 8 | > 6.25 |
| A549 (Lung Cancer) | > 50 | 12 | > 4.17 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. The Phototoxicity Index (PI) is calculated as the ratio of the dark toxicity IC₅₀ to the phototoxicity IC₅₀. A high PI is desirable, indicating low toxicity in the absence of light and high toxicity upon light activation. These values are hypothetical and need to be determined experimentally.
Experimental Protocols
The following are detailed, generalized protocols for the evaluation of this compound derivatives in in vitro and in vivo photodynamic therapy models. These protocols are based on established methods in the field of PDT and should be optimized for each specific this compound derivative and experimental setup.[10][11]
Protocol 1: In Vitro Photodynamic Therapy against Cancer Cells
1. Cell Culture:
- Culture the desired cancer cell line (e.g., MCF-7, HeLa, A549) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Preparation of this compound Derivative Stock Solution:
- Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
- Store the stock solution protected from light at -20°C.
3. In Vitro PDT Procedure: [10]
- Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of the this compound derivative in complete growth medium from the stock solution.
- Replace the medium in the wells with the medium containing the this compound derivative at various concentrations. Include a vehicle control (medium with the same concentration of DMSO without the derivative).
- Incubate the cells with the derivative for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.
- After incubation, wash the cells twice with phosphate-buffered saline (PBS).
- Add fresh, drug-free complete growth medium to each well.
- Irradiate the cells with a light source of the appropriate wavelength (corresponding to the λmax of the derivative). Use a calibrated light source (e.g., LED array or laser) to deliver a specific light dose (e.g., 5, 10, 20 J/cm²).
- Maintain a parallel set of plates that are not irradiated to determine dark toxicity.
- After irradiation, return the plates to the incubator for 24-48 hours.
4. Assessment of Cell Viability (Phototoxicity):
- Perform a standard MTT or PrestoBlue® assay to determine cell viability.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC₅₀ values for both dark and light conditions.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
1. Cell Preparation and Treatment:
- Seed cells on glass-bottom dishes or in 96-well black-walled plates.
- Treat the cells with the this compound derivative and irradiate as described in Protocol 1.
2. ROS Detection using a Fluorescent Probe: [5]
- Immediately after irradiation, wash the cells with PBS.
- Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for general ROS or Singlet Oxygen Sensor Green (SOSG) for singlet oxygen, according to the manufacturer's instructions.
- Wash the cells to remove excess probe.
3. Analysis:
- Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
- An increase in fluorescence intensity in the light-treated group compared to the control groups indicates ROS production.
Protocol 3: Apoptosis versus Necrosis Assay
1. Cell Preparation and Treatment:
- Seed cells in 6-well plates and treat with the this compound derivative and light as described in Protocol 1.
2. Staining:
- After a post-irradiation incubation period (e.g., 6, 12, or 24 hours), harvest the cells by trypsinization.
- Wash the cells with PBS.
- Stain the cells with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.[12][13]
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- The cell populations can be distinguished as follows:
- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.
Protocol 4: In Vivo Photodynamic Therapy in a Murine Tumor Model
1. Animal Model:
- Use an appropriate mouse strain (e.g., BALB/c or nude mice) and establish subcutaneous tumors by injecting a suitable cancer cell line (e.g., 4T1, CT26).[11]
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
2. In Vivo PDT Procedure: [14]
- Randomly divide the tumor-bearing mice into treatment and control groups.
- Administer the this compound derivative to the mice, either intravenously (i.v.), intraperitoneally (i.p.), or intratumorally (i.t.). The dose and route of administration need to be optimized.
- After a specific drug-light interval (e.g., 1, 4, or 24 hours) to allow for tumor accumulation of the photosensitizer, anesthetize the mice.
- Irradiate the tumor area with a laser or LED light source of the appropriate wavelength and light dose.
- Monitor the tumor growth by measuring the tumor volume with calipers every 2-3 days.
- Monitor the body weight and overall health of the mice.
3. Endpoint Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor weight can be measured as an endpoint.
- Perform histological analysis (e.g., H&E staining) to assess tumor necrosis.
- Immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) can also be performed.
Visualization of Signaling Pathways and Workflows
Signaling Pathway for PDT-Induced Apoptosis
Caption: PDT-induced apoptosis signaling pathway.
Experimental Workflow for In Vitro PDT Evaluation
Caption: Workflow for in vitro PDT evaluation.
Logical Relationship of Key PDT Components
Caption: Interrelationship of PDT components.
Conclusion
This compound derivatives represent a promising, yet underexplored, class of compounds for photodynamic therapy. Their inherent ability to generate ROS, coupled with their versatile chemical scaffold that allows for structural modifications to tune photophysical and biological properties, makes them attractive candidates for development as novel photosensitizers. The protocols and guidelines presented in these application notes provide a solid framework for researchers to systematically evaluate the potential of this compound derivatives in both anticancer and antimicrobial PDT. Rigorous experimental validation of their photodynamic efficacy, elucidation of their precise mechanisms of action upon photoactivation, and in vivo studies are crucial next steps to translate the potential of these compounds into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Initiation of apoptosis versus necrosis by photodynamic therapy with chloroaluminum phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Derivatives as Efficient Photopolymerizable Initiators for Free-Radical, Cationic Photopolymerizations, and Thiol—Ene Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merit.url.edu [merit.url.edu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of Lawsone in Dye-Sensitized Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The operational principle of a DSSC mimics natural photosynthesis, where a photosensitizer absorbs light and initiates an electron transfer process.[1][2] this compound (2-hydroxy-1,4-naphthoquinone), the primary pigment found in the leaves of the henna plant (Lawsonia inermis), has garnered significant interest as a natural, abundant, and eco-friendly sensitizer for DSSCs.[1][2][3][4][5] Its chemical structure allows for effective binding to the semiconductor photoanode and facilitates the injection of electrons upon photoexcitation.[5] These application notes provide detailed protocols for the extraction of this compound, fabrication of DSSC components, and assembly of a complete this compound-sensitized solar cell, along with a summary of reported performance data.
Data Presentation
The performance of a solar cell is characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (η). The following table summarizes the reported photovoltaic performance of DSSCs utilizing this compound extracted from henna leaves under various conditions.
| Dye Source | Photoanode | Counter Electrode | Electrolyte | Voc (mV) | Jsc (mA/cm²) | FF (%) | η (%) | Reference |
| Lawsonia inermis (Henna) | TiO₂ | Graphite/Carbon | KI/I₂ in ethylene glycol | 261 | 0.180 (µA) | 31.5 | 0.03 | [1] |
| Lawsonia inermis (Henna) | TiO₂ | Graphite | PEO-chitosan solid electrolyte with NH₄I/I₂ | 394 | 0.40 | 41 | ~1.5 (for Sumac, this compound poorer) | [3] |
| Lawsonia inermis (Henna) | TiO₂ | Carbon | KI/I₂ in acetonitrile | 400 | 4.9 (mA) | - | 1.08 | [4] |
| Lawsonia inermis (Henna) | ZnO | - | - | 1000 | 0.85 - 1.09 | - | - | [6] |
| Lawsonia inermis (Henna) | TiO₂ | - | Ethanol/Water (4:1) | 610 | 1.87 | - | 0.66 | [7] |
| Lawsonia inermis (Henna) | TiO₂ | - | Ethanol | 590 | 1.35 | - | 0.52 | [7] |
Experimental Protocols
The fabrication of a this compound-based DSSC involves a series of sequential steps, from the preparation of the individual components to the final assembly of the cell.
Extraction of this compound Dye from Lawsonia inermis (Henna) Leaves
This protocol describes a common method for extracting the this compound pigment from henna leaves.
Materials:
-
Fresh or dried henna (Lawsonia inermis) leaves
-
Mortar and pestle
-
Reflux setup (round bottom flask, condenser)
-
Filter paper
-
Beakers and storage bottles
Procedure:
-
Thoroughly wash fresh henna leaves with distilled water to remove any contaminants.[1] If using dried leaves, they can be ground directly.
-
Grind the leaves into a fine paste using a mortar and pestle.[1]
-
Transfer the paste to a round bottom flask and add a suitable solvent, such as methanol or ethanol.[1][2] A common ratio is 50 ml of solvent for a given amount of paste.[1]
-
Set up a reflux system and heat the mixture at approximately 60°C for several hours to facilitate the extraction of the this compound pigment.[1]
-
After reflux, allow the solution to cool to room temperature.
-
Filter the solution to remove the solid leaf residues, collecting the clear, colored filtrate which contains the this compound dye.[1]
-
Store the extracted dye solution in a sealed, dark container at room temperature to prevent photodegradation.[1]
Preparation of the TiO₂ Photoanode
The photoanode is a critical component of the DSSC, providing a high surface area for dye adsorption and a pathway for electron transport.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) nanopowder (e.g., P25)
-
Polyethylene glycol (PEG)
-
Ethanol
-
Surfactant (e.g., Triton X-100)
-
Mortar and pestle or grinder
-
Doctor-blade or screen printing equipment
-
Furnace or hot plate capable of reaching 450-500°C
Procedure:
-
Clean the FTO glass slides meticulously. This can be done by sonicating the slides sequentially in soapy water, distilled water, acetone, and finally ethanol, for approximately 10-15 minutes in each solvent.[1]
-
To prepare the TiO₂ paste, mix TiO₂ powder (e.g., 3g) with polyethylene glycol (e.g., 0.357 ml) and ethanol (e.g., 1.5 ml).[1] A few drops of a surfactant can be added to improve the paste's consistency.
-
Grind the mixture for at least 30 minutes to form a homogeneous and adhesive paste.[1]
-
Apply the TiO₂ paste onto the conductive side of the cleaned FTO glass slide using the doctor-blade technique or screen printing to create a uniform thin film.[1][2] An active area of approximately 1 cm² is common.[1]
-
Allow the coated slide to air dry.
-
Sinter the TiO₂ film by heating it in a furnace. A typical sintering program involves a gradual increase in temperature to 450-500°C, holding at this temperature for about 30 minutes, and then allowing it to cool down slowly to room temperature. This process removes organic binders and ensures good electrical contact between the TiO₂ nanoparticles.[4]
Dye Sensitization of the Photoanode
This step involves anchoring the this compound dye molecules to the surface of the TiO₂ nanoparticles.
Procedure:
-
While the sintered TiO₂ photoanode is still warm (around 60-80°C), immerse it in the previously prepared this compound dye solution.[1][8]
-
Allow the photoanode to soak in the dye solution for an extended period, typically 12 to 24 hours, in a dark environment to ensure maximum dye adsorption.[1][3][5]
-
After sensitization, remove the photoanode from the dye solution and rinse it with ethanol to remove any unadsorbed dye molecules.[4]
-
Allow the sensitized photoanode to dry in a clean, dark place.
Preparation of the Counter Electrode
The counter electrode serves to catalyze the reduction of the electrolyte and complete the electrical circuit. Platinum and carbon-based materials are commonly used.
Materials:
-
FTO coated glass slide
-
Platinum (Pt) precursor solution (e.g., H₂PtCl₆) or a graphite pencil/carbon soot from a candle flame[1]
Procedure for Carbon-based Counter Electrode:
-
Take a cleaned FTO glass slide.
-
Coat the conductive side with a thin layer of graphite by rubbing a soft graphite pencil over the surface.[1][4]
-
Alternatively, a layer of carbon soot can be deposited by holding the conductive side of the FTO slide over a candle flame.[1]
-
For improved stability, the carbon-coated electrode can be briefly annealed at around 450°C.[4]
Procedure for Platinum-based Counter Electrode:
-
Apply a few drops of a platinum precursor solution onto the conductive side of a cleaned FTO glass slide.
-
Heat the slide to approximately 350-400°C for about 1 hour to deposit a thin, transparent layer of platinum.[8]
Preparation of the Electrolyte
The electrolyte contains a redox couple, typically iodide/triiodide (I⁻/I₃⁻), which regenerates the oxidized dye molecules.
Materials:
-
Potassium iodide (KI) or another iodide salt
-
Iodine (I₂)
-
An organic solvent such as ethylene glycol or acetonitrile[1][4][5]
Procedure:
-
Prepare a solution of the iodide salt in the chosen solvent. A common concentration is 0.5 M KI.[1]
-
Add a smaller concentration of iodine, typically 0.05 M I₂, to the solution to form the I⁻/I₃⁻ redox couple.[1]
-
Stir or sonicate the mixture until all components are fully dissolved.[1]
-
Store the electrolyte solution in a sealed, dark container.
Assembly of the Dye-Sensitized Solar Cell
The final step is to assemble the prepared components into a sandwich-like structure.
Procedure:
-
Place the dye-sensitized TiO₂ photoanode with the coated side facing up.
-
Place the counter electrode on top of the photoanode, with the conductive/catalytic layer facing the TiO₂ film. Offset the two electrodes slightly to allow for electrical contacts to be made.[3][4]
-
Use binder clips to hold the two electrodes together.[5]
-
Introduce the electrolyte solution into the gap between the two electrodes through capillary action or by injection with a syringe.[1] Ensure that the space is completely filled without any air bubbles.
-
Seal the edges of the cell with a sealant (e.g., epoxy) to prevent the electrolyte from leaking and the solvent from evaporating.
Mandatory Visualizations
// Nodes Light [label="Incident Light (hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dye_GS [label="Dye (S)", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dye_EX [label="Excited Dye (S*)", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TiO2_CB [label="TiO₂ Conduction Band", shape=rect, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; External_Circuit [label="External Circuit", shape=rect, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Counter_Electrode [label="Counter Electrode (Pt/C)", shape=rect, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Iodide [label="I⁻", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Triiodide [label="I₃⁻", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dye_Ox [label="Oxidized Dye (S⁺)", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];
// Edges Light -> Dye_GS [label="1. Light Absorption", color="#FBBC05"]; Dye_GS -> Dye_EX [style=invis]; Dye_EX -> TiO2_CB [label="2. Electron Injection", color="#EA4335"]; TiO2_CB -> External_Circuit [label="3. Electron Transport", color="#202124"]; External_Circuit -> Counter_Electrode [color="#202124"]; Dye_EX -> Dye_Ox [label="Oxidation", style=dashed, color="#4285F4"]; Iodide -> Dye_Ox [label="4. Dye Regeneration", color="#34A853"]; Dye_Ox -> Dye_GS [style=invis]; Iodide -> Triiodide [label="Oxidation", style=dashed, color="#34A853"]; Counter_Electrode -> Triiodide [label="5. Electrolyte Regeneration", color="#5F6368"]; Triiodide -> Iodide [style=invis];
// Invisible edges for layout subgraph { rank=same; Light; } subgraph { rank=same; Dye_GS; Dye_EX; } subgraph { rank=same; TiO2_CB; Dye_Ox; } subgraph { rank=same; External_Circuit; Iodide; Triiodide; } subgraph { rank=same; Counter_Electrode; } } caption: "Working principle of a this compound dye-sensitized solar cell."
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Lawsone for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lawsone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
This compound is a hydrophobic molecule with very low solubility in water (approximately 1.8 g/L).[1] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous cell culture medium, the concentration of the organic solvent is significantly reduced. This change in the solvent environment causes the poorly soluble this compound to come out of solution and form a precipitate.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[2][3] It can dissolve this compound at a high concentration (e.g., 34 mg/mL).[2] Other organic solvents such as ethanol, methanol, and acetone can also be used.[3][4] However, it is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (ideally below 0.1% and generally not exceeding 0.5%) to avoid solvent-induced cytotoxicity.
Q3: I've dissolved this compound in DMSO, but it still precipitates upon dilution in my aqueous buffer. What can I do?
This is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final medium.
-
Use a solubilizing agent: Incorporating a solubilizing agent such as β-cyclodextrin can significantly enhance the aqueous solubility of this compound.
-
Formulate this compound into nanoparticles: Encapsulating this compound into nanoparticles, such as PLGA nanoparticles or niosomes, can improve its dispersibility and stability in aqueous media.
-
Optimize the dilution method: Adding the this compound stock solution to pre-warmed media while vortexing can aid in its dispersion and prevent immediate precipitation.
Troubleshooting Guide: this compound Precipitation in Biological Assays
This guide provides a systematic approach to troubleshooting precipitation issues encountered when using this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to media | Final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final concentration of this compound. - Prepare a more dilute stock solution to minimize the volume of organic solvent added. - Add the stock solution to pre-warmed (37°C) media while vortexing to facilitate rapid dispersion. |
| "Solvent shock" from adding a cold stock solution to warm media. | - Allow the this compound stock solution to come to room temperature before adding it to the pre-warmed media. | |
| Precipitate forms over time during incubation | The this compound-media solution is supersaturated and thermodynamically unstable. | - Use a lower final concentration of this compound. - Incorporate a stabilizing agent like β-cyclodextrin or formulate this compound into nanoparticles. - If using serum-containing media, consider that interactions between this compound and serum proteins may lead to precipitation over time. |
| Cloudiness or film observed in the culture wells | Fine particulate precipitation of this compound. | - Visually inspect the wells under a microscope to confirm the presence of precipitate and not microbial contamination. - Centrifuge the prepared this compound-media solution before adding it to the cells to remove any initial micro-precipitates. |
| Inconsistent results between experiments | Variable amounts of precipitated this compound leading to inconsistent effective concentrations. | - Ensure complete dissolution of this compound in the stock solvent before each use. - Standardize the dilution protocol, including temperature and mixing speed. - Consider using a solubilization technique (cyclodextrins, nanoparticles) for more consistent formulations. |
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound in various solvents and the enhancement achieved through different formulation strategies.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | ~0.2% (practically insoluble) | [5] |
| Dimethyl Sulfoxide (DMSO) | 34 mg/mL | [2] |
| 95% Ethanol | 0.5% | [5][6] |
| Methanol | 1% (at 50°C) | [5][6] |
| Ethyl Glycol | 5% (at 80°C) | [6] |
| Dimethylformamide (DMF) | 5% | [6] |
| Chloroform | High | [7] |
| Acetone | Soluble | [3] |
Table 2: Enhancement of this compound Aqueous Solubility using β-Cyclodextrin
| Method of Complexation | Molar Ratio (this compound:β-CD) | Fold Increase in Solubility | Reference |
| Phase Solubility Study | 1:1 | Linear increase with β-CD concentration | [8] |
Note: The exact fold increase can vary depending on the experimental conditions.
Experimental Protocols
Here are detailed methodologies for preparing this compound formulations to improve its aqueous solubility.
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol describes two common methods for preparing this compound-β-cyclodextrin inclusion complexes.
A. Kneading Method
-
Molar Ratio Calculation: Determine the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin.
-
Kneading: Place the mixture in a mortar. Add a small amount of a water-methanol mixture to form a thick paste. Knead the paste for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
B. Co-precipitation Method
-
Dissolution: Dissolve the calculated amount of β-cyclodextrin in distilled water with continuous stirring.
-
Addition of this compound: Prepare a solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the β-cyclodextrin solution while stirring.
-
Complex Formation: Continue stirring the mixture for a specified period (e.g., 24 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Precipitation and Recovery: Cool the solution (e.g., in an ice bath) to induce precipitation of the complex. Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected precipitate with a small amount of cold distilled water to remove any uncomplexed material and then dry it under vacuum.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol details the single emulsion-solvent evaporation technique for encapsulating this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent such as dichloromethane (DCM).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA), while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours under reduced pressure or at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Washing and Lyophilization: Wash the nanoparticle pellet with distilled water to remove excess stabilizer and unencapsulated this compound. Lyophilize the washed nanoparticles to obtain a dry powder.
Protocol 3: Preparation of this compound-Loaded Niosomes
This protocol describes the thin-film hydration method for preparing this compound-loaded niosomes.
-
Lipid Film Formation: Dissolve a non-ionic surfactant (e.g., Span 60) and cholesterol, along with this compound, in a suitable organic solvent (e.g., chloroform or methanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.
-
Hydration: Hydrate the thin film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant. This will cause the film to swell and form niosomal vesicles.
-
Sonication: Sonicate the resulting niosomal suspension to reduce the vesicle size and improve homogeneity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for troubleshooting solubility issues.
References
- 1. acs.org [acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
- 7. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Photostability of Lawsone and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the photostability of lawsone (2-hydroxy-1,4-naphthoquinone) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and degrading so quickly when exposed to light?
A1: this compound, a naphthoquinone derivative, strongly absorbs UV light, which can lead to its photodegradation.[1] This process involves the generation of reactive oxygen species (ROS) that can break down the molecule, causing a rapid color change (fading from its characteristic red-orange) and loss of activity. The degradation kinetics often follow a first-order decay.[2]
Q2: What is the primary mechanism of this compound photodegradation?
A2: The primary mechanism involves the absorption of UV-visible light, leading to the formation of an excited state. This excited molecule can then react with molecular oxygen to produce highly reactive species like singlet oxygen and superoxide radicals.[3][4] These radicals initiate chain reactions that chemically alter the this compound structure, leading to degradation products and a loss of color and biological activity.
Q3: What are the most effective general strategies to improve the photostability of this compound?
A3: The most common and effective strategies include:
-
Encapsulation: Incorporating this compound into protective carriers like liposomes, nanoparticles (e.g., PLGA), or microcapsules (e.g., maltodextrin and gum arabic) can physically shield it from light.[5][6][7]
-
Use of Antioxidants: Adding antioxidants such as L-ascorbic acid (Vitamin C) or Vitamin E can neutralize the free radicals generated during light exposure, thus inhibiting the degradation cascade.[8][9][10]
-
Structural Modification: Synthesizing this compound derivatives by altering its chemical structure can enhance intrinsic stability.[11][12] For example, creating thiophenyl derivatives can modify its electronic properties and photostability.[13]
-
Formulation in Oxygen-impermeable Packaging: Since oxygen is a key component in photodegradation, storing and testing samples in packaging that limits oxygen exposure can improve stability.
Q4: How should I properly store my this compound samples to minimize degradation?
A4: To minimize degradation, store this compound and its derivatives, whether in solid form or in solution, in a cool, dark place. Use amber-colored vials or containers wrapped in aluminum foil to protect them from light.[14][15] For long-term storage, especially for solutions, consider refrigeration at 4-5°C and purging the container with an inert gas like nitrogen or argon to displace oxygen.
Q5: Can freeze-drying be used to enhance the stability of this compound?
A5: Yes, freeze-drying (lyophilization) is an effective method for stabilizing this compound, particularly in extracts or formulations.[16] By removing water, it creates a solid powder that is less susceptible to degradation, enhances stability under various environmental conditions, and is suitable for long-term storage.[16]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between replicate experiments. | 1. Uneven Light Exposure: Samples are not receiving uniform irradiation due to their position in the photostability chamber. 2. Temperature Fluctuations: Excessive heat from the light source is causing thermal degradation, which is being mistaken for photodegradation.[17] 3. Inconsistent Sample Preparation: Variations in solvent, concentration, or container type. | 1. Ensure uniform light exposure by rotating sample positions or using a chamber with specular reflective surfaces.[17] Use a calibrated radiometer/lux meter to map the light intensity within the chamber. 2. Use a temperature-controlled chamber. Always run a "dark control" (sample wrapped in aluminum foil) alongside the exposed sample to quantify thermal degradation.[15] 3. Standardize the protocol: use the same solvent, prepare fresh solutions for each experiment, and use identical, chemically inert, transparent containers (e.g., quartz cuvettes).[15] |
| Precipitation of the compound in solution during the experiment. | 1. Poor Solubility: The chosen solvent may not be optimal for the this compound derivative being tested. 2. Photodegradation Products are Insoluble: The products formed upon degradation may have lower solubility than the parent compound. | 1. Test the solubility of your compound in various solvents before starting the experiment. Consider using a co-solvent system if necessary. 2. Analyze the precipitate to identify its composition. If it consists of degradation products, this is a key finding of your study. Note the time to precipitation as a stability endpoint. |
| No significant degradation is observed, even after prolonged light exposure. | 1. Light Source Intensity is Too Low: The light source does not provide sufficient energy in the UV/Vis range absorbed by the compound. 2. Incorrect Wavelength: The emission spectrum of the lamp does not overlap with the absorption spectrum of the this compound derivative. 3. The compound is genuinely highly photostable. | 1. Calibrate your light source. According to ICH Q1B guidelines, a total illumination of at least 1.2 million lux hours and an integrated near-UV energy of at least 200 watt hours/square meter is required.[15][18] 2. Check the absorption spectrum of your compound (using a UV-Vis spectrophotometer) and ensure your light source emits in that range.[19] 3. This is a positive result. Confirm it by performing forced degradation studies under more intense conditions to ensure your analytical method is stability-indicating.[18] |
| Color of the this compound solution changes to an unexpected hue (e.g., brown instead of fading). | 1. Complex Photodegradation Pathway: Multiple degradation products with different colors are being formed. 2. Interaction with Solvent or Formulation Components: The excited this compound molecule may be reacting with other components in the sample. 3. pH Change: The degradation process might be altering the pH of the solution, and this compound's color is pH-dependent.[13][20] | 1. Use HPLC or LC-MS to separate and identify the different degradation products. 2. Run controls with this compound in a simple, inert solvent (like acetonitrile) to see if the color change is inherent or formulation-dependent. 3. Measure the pH of the solution before and after irradiation. Buffer the solution if necessary to maintain a constant pH. |
Data on Photostability Enhancement Strategies
The following tables summarize quantitative data from studies aimed at improving the photostability of this compound.
Table 1: Effect of Encapsulation on this compound Photostability
| Formulation | Carrier System | Key Finding | Reference |
| Melatonin (Model Compound) | Tristearin/Phosphatidylcholine Microspheres | Degradation reduced from 19.6% (unencapsulated) to 5.6% (encapsulated) after solar simulation. | [21] |
| Henna Extract | Maltodextrin and Gum Arabic Microcapsules | Encapsulation provided good color fastness towards light. | [5] |
| This compound | Polylactic-co-glycolic acid (PLGA) Nanoparticles | Successfully encapsulated this compound with an efficiency of 81%. | [7] |
Table 2: Effect of Physical State and Formulation on this compound Photostability
| Formulation | Key Finding | Reference |
| Freeze-dried Henna/Indigo Dye | Dyed gray hair exposed to 720h of UV radiation showed a total color difference (ΔE) of 2.96, while undyed hair showed a ΔE of 17.34, indicating superior resistance to color degradation. | [16] |
| This compound-based Hybrid Pigment in Ethylene-Norbornene Composites | The hybrid pigment (this compound combined with an aluminum-magnesium hydroxycarbonate carrier) showed improved resistance to long-term UV exposure aging compared to the neat polymer. | [22] |
Experimental Protocols
Protocol 1: General Photostability Testing (Based on ICH Q1B Guidelines)
This protocol outlines a standardized method for assessing the photostability of a this compound derivative.
1. Materials and Equipment:
-
This compound derivative (solid powder)
-
Appropriate solvent (e.g., methanol, acetonitrile, DMSO)
-
Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)
-
Aluminum foil
-
Validated photostability chamber equipped with a light source compliant with ICH Q1B Option 1 (e.g., Xenon lamp) or Option 2 (cool white fluorescent and near-UV lamps).[15]
-
Calibrated lux meter and radiometer.
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).
2. Procedure:
-
Sample Preparation (Solution):
-
Prepare a solution of the this compound derivative in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Transfer the solution into at least two transparent containers.
-
Prepare a "dark control" by wrapping one of the containers completely in aluminum foil.[15]
-
-
Sample Preparation (Solid State):
-
Place a thin layer of the powdered this compound derivative (e.g., 1-3 mm) in a chemically inert, transparent dish (e.g., petri dish or glass plate).[23]
-
Prepare a dark control by placing a similar sample in a dish and wrapping it completely in aluminum foil.
-
-
Exposure:
-
Analysis:
-
At appropriate time intervals (and at the end of the exposure period), withdraw samples from both the exposed and dark control containers.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to determine the concentration of the remaining parent compound.
-
Analyze for the appearance of degradation products.
-
For solutions, a UV-Vis spectrum can also be recorded to observe changes in absorbance maxima.
-
3. Data Interpretation:
-
Calculate the percentage of degradation of the exposed sample relative to its initial concentration.
-
Compare the degradation of the exposed sample with that of the dark control. A significant change in the dark control indicates that thermal degradation is also occurring.
-
If significant degradation is observed, further testing in protective packaging is warranted.
Protocol 2: Preparation of this compound-Loaded Nanoparticles via Emulsion-Solvent Evaporation
This protocol describes a common method for encapsulating this compound to enhance its photostability.
1. Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer and high-speed homogenizer (or sonicator)
2. Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., 100 mg PLGA and 10 mg this compound in 5 mL DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 20 mL deionized water).
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring vigorously with a magnetic stirrer.
-
Subject the mixture to high-speed homogenization (e.g., 15,000 rpm for 5 minutes) or sonication to form a fine oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Leave the resulting emulsion under continuous magnetic stirring at room temperature in a fume hood for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate completely. This will lead to the hardening of the nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).
-
Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated this compound. Resuspend the pellet in water and centrifuge again for each wash cycle.
-
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder.
3. Characterization:
-
Encapsulation Efficiency: Determine the amount of this compound entrapped in the nanoparticles using HPLC after dissolving a known amount of nanoparticles in a suitable solvent.[7]
-
Particle Size and Morphology: Analyze using Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).[7]
-
Photostability Assessment: Compare the photodegradation rate of the this compound-loaded nanoparticles with that of free this compound using Protocol 1.
Visualizations
Caption: Workflow for assessing the photostability of this compound derivatives.
Caption: Troubleshooting flowchart for inconsistent photostability results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. grid.uns.ac.rs [grid.uns.ac.rs]
- 4. Evidence for redox cycling of this compound (2-hydroxy-1,4-naphthoquinone) in the presence of the hypoxanthine/xanthine oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound encapsulated polylactic‐co‐glycolic acid nanoparticles modified with chitosan‐folic acid successfully inhibited cell growth and triggered apoptosis in Panc‐1 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Derivatives as Efficient Photopolymerizable Initiators for Free-Radical, Cationic Photopolymerizations, and Thiol—Ene Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An Experimental and Theoretical Study of Dye Properties of Thiophenyl Derivatives of 2-Hydroxy-1,4-naphthoquinone (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. mdpi.com [mdpi.com]
- 17. rdlaboratories.com [rdlaboratories.com]
- 18. pharmatutor.org [pharmatutor.org]
- 19. ijaem.net [ijaem.net]
- 20. researchgate.net [researchgate.net]
- 21. Enhancement of melatonin photostability by encapsulation in lipospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting interference in lawsone-based electrochemical sensors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with lawsone-based electrochemical sensors, with a specific focus on mitigating interference.
Frequently Asked Questions (FAQs)
Q1: My sensor is showing a poor signal-to-noise ratio. What are the likely causes and solutions?
A1: A poor signal-to-noise ratio can stem from several factors:
-
Electrode Fouling: The surface of the electrode can become contaminated or passivated, impeding electron transfer.
-
Solution: Gently polish the electrode surface with alumina slurry, followed by sonication in ethanol and deionized water. Ensure the electrode is completely dry before use. For modified electrodes, refer to the specific regeneration protocol for your modification agent.
-
-
Inadequate Supporting Electrolyte: The concentration or pH of the supporting electrolyte may not be optimal for this compound's electrochemical activity.
-
Instrumental Noise: Electrical noise from the potentiostat or surrounding equipment can interfere with the measurement.
-
Solution: Ensure proper grounding of the electrochemical setup. Use a Faraday cage to shield the cell from external electromagnetic fields. Check all cable connections for stability.
-
Q2: I am observing unexpected peaks in my voltammogram. What could be the source of this interference?
A2: Unexpected peaks are often due to the presence of electroactive interfering species in your sample. Common interferents include:
-
Ascorbic Acid (AA) and Uric Acid (UA): These are common biological molecules that have oxidation potentials close to that of many analytes and can interfere with their detection.[3][4]
-
Dopamine (DA): In biological samples, dopamine can also be an interferent if it is not the target analyte.[3][4]
-
Other Redox-Active Compounds: Depending on your sample matrix, other compounds may be present that are electroactive at the applied potential.
Solution: Refer to the troubleshooting guides below for strategies to mitigate interference from specific substances.
Q3: How can I improve the selectivity of my this compound-based sensor?
A3: Enhancing selectivity is crucial for accurate measurements in complex samples. Consider the following approaches:
-
Electrode Modification: Modifying the electrode surface with materials like reduced graphene oxide (rGO) or metal nanoparticles can improve selectivity by enhancing the catalytic activity towards the target analyte and shifting the oxidation potentials of interferents.[3][4]
-
Use of Selective Membranes: Applying a semi-permeable membrane, such as Nafion, over the electrode surface can help to exclude charged interfering species.[5]
-
Optimizing Electrochemical Technique: Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) can offer better resolution between the peaks of the analyte and interferents compared to Cyclic Voltammetry (CV).[1]
Troubleshooting Guides for Interference
Issue 1: Interference from Ascorbic Acid (AA) and Uric Acid (UA)
Ascorbic acid and uric acid are two of the most common interferents in biological samples due to their easily oxidizable nature. Their oxidation peaks often overlap with those of target analytes.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting interference from AA and UA.
Detailed Steps:
-
Confirm Overlap: Run cyclic voltammograms of ascorbic acid and uric acid standards at the same concentration range expected in your samples to confirm the extent of peak overlap with your target analyte.
-
Electrode Modification: The use of nanomaterials can help to resolve the voltammetric signals of AA, UA, and other analytes. For instance, graphene-based modified electrodes have shown excellent electrocatalytic properties for the selective detection of dopamine in the presence of these interferents.[4]
-
Advanced Voltammetric Techniques: Switch from Cyclic Voltammetry (CV) to Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). These techniques have a lower background current and can better resolve peaks that are close to each other.
-
pH Optimization: The oxidation potentials of ascorbic acid and uric acid are pH-dependent. Systematically varying the pH of your supporting electrolyte may shift the peaks of the interferents away from your analyte's peak.
-
Standard Addition Method: To confirm that the interference has been successfully mitigated, use the standard addition method to quantify your analyte in the actual sample matrix.
Issue 2: Matrix Effects from Complex Samples (e.g., Serum, Urine)
Biological fluids contain a multitude of substances that can interfere with electrochemical measurements, leading to matrix effects.
Troubleshooting Workflow:
Caption: Workflow for addressing matrix effects in complex samples.
Detailed Steps:
-
Sample Pre-treatment:
-
Dilution: Diluting the sample can reduce the concentration of interfering species.
-
Filtration: Use a syringe filter (e.g., 0.22 µm) to remove particulate matter that could foul the electrode.
-
Solid-Phase Extraction (SPE): For very complex matrices, SPE can be used to selectively isolate the analyte of interest.
-
-
Protective Membrane: A coating of a polymer like Nafion on the electrode surface can act as a selective barrier, preventing larger molecules and certain ions from reaching the electrode while allowing the smaller analyte to pass through.
-
Matrix-Matched Calibration: Prepare your calibration standards in a solution that mimics the composition of your sample matrix as closely as possible. This helps to compensate for any systematic interference.
-
Validation: Validate your electrochemical method against a standard analytical technique such as High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure accuracy.[6]
Quantitative Data on Interference
The following table summarizes the typical concentration ratios at which common interferents may affect the signal of the target analyte. Note that these values can vary depending on the specific sensor design and experimental conditions.
| Target Analyte | Interferent | Typical Molar Excess of Interferent Causing Significant Interference | Mitigation Strategy |
| Dopamine | Ascorbic Acid | 10-fold to 100-fold | Electrode modification with rGO/metal nanoparticles[3][4] |
| Dopamine | Uric Acid | 10-fold to 50-fold | Electrode modification with rGO/metal nanoparticles[3][4] |
| Uric Acid | Ascorbic Acid | 5-fold to 20-fold | pH optimization, use of DPV/SWV |
| Various Analytes | Cyanide, Acetate, Fluoride | Varies | These can interact directly with this compound, causing colorimetric and electrochemical changes.[7] Careful sample preparation is needed. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Modified Carbon Paste Electrode (CPE)
-
Materials: Graphite powder, mineral oil, this compound.
-
Procedure:
-
Thoroughly mix 70 mg of graphite powder with 30 mg of this compound in an agate mortar.
-
Add a few drops of mineral oil and continue mixing until a uniform paste is obtained.
-
Pack the paste firmly into the cavity of a CPE holder.
-
Smooth the surface of the electrode by rubbing it on a clean piece of paper.
-
Protocol 2: General Procedure for Voltammetric Analysis
-
Setup: Use a three-electrode system with the this compound-based sensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: De-aerate the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) by purging with nitrogen gas for at least 15 minutes.
-
Measurement:
-
Record a blank voltammogram in the de-aerated electrolyte.
-
Add the sample or standard solution to the electrochemical cell and stir for a defined period to allow for accumulation at the electrode surface if necessary.
-
Stop the stirring and allow the solution to become quiescent for about 30 seconds.
-
Record the voltammogram using the desired technique (CV, DPV, or SWV) over the appropriate potential range.
-
Protocol 3: Interference Study
-
Record the voltammetric response of a fixed concentration of the target analyte.
-
Sequentially add increasing concentrations of the potential interfering substance to the electrochemical cell.
-
Record the voltammogram after each addition.
-
Calculate the percentage change in the analyte's peak current to quantify the extent of interference. An interference is generally considered significant if it causes a change of more than ±5% in the analytical signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical detection of dopamine with negligible interference from ascorbic and uric acid by means of reduced graphene oxide and metals-NPs based electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. researchgate.net [researchgate.net]
- 6. Validation of electrochemical sensor for determination of manganese in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
optimization of reaction conditions for the synthesis of lawsone derivatives
For researchers, scientists, and professionals in drug development, the synthesis of lawsone (2-hydroxy-1,4-naphthoquinone) derivatives presents a promising avenue for discovering new therapeutic agents. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during these experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
A significant challenge in working with this compound is its tautomeric equilibrium, which can inhibit certain reactions. The following Q&A section addresses this and other common issues.
Q1: My reaction with 2-hydroxy-1,4-naphthoquinone (this compound) is not proceeding as expected. What could be the underlying issue?
A1: The primary issue could be the tautomeric equilibrium of this compound, which exists in both a keto and an enol form. The prevalence of the keto tautomer can render the quinone ring less electrophilic, thereby inhibiting reactions like the thia-Michael 1,4-addition.[1] To overcome this, you might need to consider alternative synthetic strategies or the use of protecting groups for the hydroxyl function.[1]
Q2: I am observing the formation of multiple side products. How can I minimize these?
A2: The formation of side products is a common challenge. When synthesizing from naphthalene oxidation, impurities such as phthalic acid and benzoic acid can form.[1] In substitution reactions, particularly with di-halogenated naphthoquinones, a mixture of mono- and di-substituted products can arise.[1] To favor the desired product, careful control of reaction conditions is crucial. For instance, strong electron-withdrawing groups can favor the formation of di-substituted derivatives.[1]
Q3: My nucleophilic substitution reaction on a halogenated 1,4-naphthoquinone is failing. What adjustments can I make?
A3: If a nucleophilic substitution is not proceeding, a change in reaction conditions may be necessary. For reactions that do not work with a mild base like potassium carbonate in aprotic solvents, switching to a stronger base such as potassium tert-butoxide and increasing the temperature (e.g., refluxing in toluene) can be effective.[1] The addition of a Lewis acid catalyst, like CeCl₃ or FeCl₃, can also facilitate the reaction, especially for Michael additions.[1] Furthermore, employing alternative energy sources like microwave irradiation has been shown to significantly improve yields and shorten reaction times.[1]
Q4: What is the most effective method for purifying my this compound derivatives?
A4: The ideal purification method depends on the specific compound and impurities present. Flash column chromatography using silica gel is a widely used and effective technique.[1] Recrystallization is another option, though it may lead to lower yields and requires careful solvent selection.[1] For crude products from naphthalene oxidation, washing with water can remove water-soluble acidic impurities.[1] In some instances, preparative thin-layer chromatography (TLC) is used for the final purification step.[1]
Experimental Protocols & Data
For reproducible results, detailed experimental protocols and a clear presentation of quantitative data are essential.
Synthesis of Thio-Derivatives of this compound
This protocol describes the synthesis of thio-derivatives of 2-hydroxy-1,4-naphthoquinone using both conventional heating and microwave irradiation.
General Procedure (Conventional Heating): A mixture of 2.87 mmol of this compound and 1.44 mmol of the respective thiol in 15 mL of water is heated.[2] The reaction progress should be monitored by TLC.
| Compound | R-group | Yield (%) |
| 6 | 2-Fluorophenyl | 85 |
| 7 | 3-Fluorophenyl | 82 |
| 8 | 4-Fluorophenyl | 88 |
Table 1: Yields for the synthesis of fluorophenylthio-derivatives of this compound via conventional heating.
Characterization Data for Selected Thio-Derivatives:
-
2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione (6): Red solid; mp 260.8°C (d).[2]
-
2-((3-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione (7): Red solid; mp 268.7°C (d).[2]
-
2-((4-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione (8): Red solid; mp 268.0°C (d).[2]
Synthesis of Aminonaphthoquinones via Mannich Reaction
The Mannich reaction is a versatile method for synthesizing amino derivatives of this compound.
General Procedure: A one-pot, three-component reaction of this compound, an appropriate amine, and a substituted benzaldehyde can be carried out with mechanical stirring at room temperature for 12 hours.[3] This method is noted for being environmentally clean and efficient.[3][4]
| Amine | Benzaldehyde Substitute | Yield (%) |
| Various primary amines | Various substituted benzaldehydes | 53-93 |
Table 2: Range of yields for the synthesis of Mannich bases of this compound.[3]
Visualizing Experimental Workflows
Diagrams can clarify complex experimental setups and reaction pathways.
Caption: Workflow for the one-pot Mannich reaction synthesis of aminonaphthoquinone derivatives.
Caption: Synthesis pathway for thio-derivatives of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (this compound) as Novel Antiplatelet Agents [frontiersin.org]
- 3. scielo.org.co [scielo.org.co]
- 4. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF this compound AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]
Technical Support Center: Lawsone Stability in Experimental Procedures
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of lawsone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in an experimental setting?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: While this compound's solubility increases in alkaline conditions, its stability decreases. Acidic conditions are generally preferred for stability.[1][2]
-
Temperature: this compound is thermally stable up to approximately 80°C.[3] Higher temperatures can lead to accelerated degradation, which has been observed to follow first-order kinetics in similar compounds.[4]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[5][6]
-
Oxidation: As an antioxidant itself, this compound is prone to oxidation, which can be catalyzed by atmospheric oxygen and the presence of metal ions.[7][8]
-
Presence of Metal Ions: Metal ions can form complexes with this compound, and some can catalyze its degradation.[9]
-
Reactive Components in Media: In biological assays, components within cell culture media, such as certain enzymes or reactive oxygen species, can contribute to this compound's instability.[10]
Q2: My this compound solution changes color over time. What does this indicate?
A2: A color change in your this compound solution is a strong indicator of degradation or a change in its chemical form. Acidic solutions of this compound are typically colorless or pale yellow, while in alkaline conditions, an absorption maximum develops around 450 nm, resulting in a characteristic orange to reddish-brown color.[1][2] Fading or browning of the solution can suggest decomposition.
Q3: How should I prepare and store a stock solution of this compound to ensure its stability?
A3: To prepare a stable stock solution of this compound, dissolve it in an appropriate organic solvent such as methanol, ethanol, dimethyl sulfoxide (DMSO), or dichloromethane (DCM).[11] It is advisable to prepare fresh solutions for each experiment. For short-term storage, keep the solution in a tightly sealed, light-protected container in a refrigerator. For long-term preservation, freeze-drying the compound is an effective strategy.[12]
Q4: Can I use an aqueous solution of this compound for my experiments?
A4: While this compound has limited solubility in water, aqueous solutions can be prepared, especially under alkaline conditions which increase its solubility.[1] However, be aware that this compound is unstable in aqueous solutions over time.[12] If an aqueous solution is necessary, it should be prepared fresh and used immediately. Buffering the solution to a slightly acidic pH may improve stability.
Q5: Are there any additives I can use to stabilize my this compound solution?
A5: Yes, several additives can help stabilize this compound solutions:
-
Antioxidants: The addition of antioxidants like ascorbic acid can help prevent the oxidative degradation of this compound.
-
Chelating Agents: To mitigate the catalytic effect of metal ions, a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can be added to the solution.[9][13][14][15]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays (e.g., cell viability, enzyme inhibition).
| Possible Cause | Troubleshooting Steps |
| This compound Degradation in Culture Media | Prepare a fresh stock solution of this compound for each experiment. Add the this compound solution to the cell culture medium immediately before treating the cells. Minimize the time the this compound-containing medium is incubated at 37°C before being added to the cells. |
| Interaction with Media Components | If possible, consider using a serum-free medium for the duration of the experiment to reduce potential enzymatic degradation.[10] |
| Photodegradation during Incubation | Protect the cell culture plates from light during incubation by wrapping them in aluminum foil. |
| pH of the Medium | Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and this compound stability (ideally neutral to slightly acidic, though cell health is paramount). |
Issue 2: Precipitate forms in the this compound solution upon storage or addition to an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | This compound has limited solubility in water.[16] If you observe precipitation when adding a stock solution in an organic solvent to an aqueous buffer, try increasing the proportion of the organic solvent in the final solution (if experimentally permissible). Alternatively, consider using a co-solvent system. |
| Temperature Effects | Ensure the solution is not stored at a temperature that reduces the solubility of this compound. Some precipitation may occur at colder temperatures. Allow the solution to return to room temperature and sonicate briefly to redissolve the precipitate before use. |
| pH-Dependent Solubility | The solubility of this compound is pH-dependent.[1] If working with aqueous solutions, a slightly alkaline pH can increase solubility, but be mindful of the trade-off with decreased stability. |
Data on this compound Stability
The following tables summarize the known effects of various experimental parameters on the stability of this compound.
Table 1: Effect of Solvents on this compound Stability
| Solvent | Observed Stability | Reference |
| Methanol | Good for stock solutions; store protected from light in a refrigerator. | [11] |
| Ethanol | Good for stock solutions. | |
| Dichloromethane (DCM) | Good for stock solutions. | [11] |
| Dimethyl Sulfoxide (DMSO) | Good for stock solutions. | |
| Water | Limited stability; prone to degradation over time. | [12] |
| Acetonitrile | Pale yellow solution, turns intense yellow upon dilution with water. | [2] |
Table 2: Influence of pH on this compound Properties
| pH Condition | Effect on Solubility | Effect on Stability | Color | Reference |
| Acidic | Limited | More Stable | Colorless to Pale Yellow | [1][2] |
| Neutral | Limited | Moderately Stable | Pale Yellow | [9] |
| Alkaline | Increased | Less Stable | Orange to Reddish-Brown | [1][9] |
Table 3: Impact of Temperature on this compound Stability
| Temperature Range | Observed Effect | Reference |
| 4°C (Refrigeration) | Recommended for short-term storage of stock solutions. | [11] |
| Room Temperature | Stable for at least 48 hours in some solutions with <2% degradation. | |
| Up to 80°C | Generally considered thermally stable. | [3] |
| Above 80°C | Increased rate of thermal degradation. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Dissolution: Dissolve the this compound powder in HPLC-grade methanol or DMSO to the desired concentration (e.g., 10 mM). Sonicate briefly if necessary to ensure complete dissolution.
-
Stabilization (Optional):
-
For antioxidant protection: Add a fresh solution of ascorbic acid to a final concentration of 1-2 molar equivalents.
-
For metal chelation: Add a stock solution of EDTA to a final concentration of 0.1-0.5 mM.
-
-
Storage: Store the stock solution in an amber glass vial or a vial wrapped in aluminum foil to protect it from light. For short-term storage (up to one week), store at 4°C. For longer-term storage, aliquot and store at -20°C or -80°C.
-
Usage: Before use, allow the solution to thaw completely and come to room temperature. Vortex briefly to ensure homogeneity. Prepare fresh dilutions in your experimental buffer or medium immediately before use.
Protocol 2: General Procedure for Minimizing this compound Degradation in a Cell-Based Assay
-
Prepare a fresh stock solution of this compound following Protocol 1.
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Treatment Medium: Immediately before treating the cells, dilute the this compound stock solution to the final desired concentrations in pre-warmed cell culture medium. Mix gently by inverting the tube.
-
Cell Treatment: Remove the old medium from the cells and add the freshly prepared this compound-containing medium.
-
Incubation: Place the plate in the incubator, ensuring it is protected from light (e.g., by wrapping in aluminum foil).
-
Assay: At the end of the incubation period, proceed immediately with your chosen cell viability or functional assay.
Visualizations
References
- 1. Tizra Reader [library.scconline.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality [mdpi.com]
- 5. Kinetic studies of nitrofurazone photodegradation by multivariate curve resolution applied to UV-spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of photodegradation kinetics of melatonin by multivariate curve resolution (MCR) with estimation of feasible band boundaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. ijpsm.com [ijpsm.com]
- 9. The Role of EDTA as a Chelating Agent in Metal Ion Complexation [thinkdochemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of chelating agents on the stability of injectable isoniazid solutions [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Lawsone Derivative Production
Welcome to the technical support center for the scale-up production of lawsone (2-hydroxy-1,4-naphthoquinone) derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale synthesis to larger-scale manufacturing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section provides practical solutions to common problems encountered during the synthesis, purification, and formulation of this compound derivatives in a question-and-answer format.
Synthesis
Question: My reaction yield drops significantly when I try to scale up the synthesis of an amino-lawsone derivative via the Mannich reaction. What are the likely causes and solutions?
Answer: A drop in yield during the scale-up of a Mannich reaction involving this compound is a common issue.[1][2] Several factors could be at play:
-
Inefficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides thorough mixing of the entire reaction volume. Baffles within the reactor can also improve mixing efficiency.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to manage at scale. A runaway reaction can lead to the formation of byproducts and degradation of both reactants and products.
-
Solution: Use a reactor with a jacketed cooling system and a reliable temperature probe. A gradual, controlled addition of one of the reactants (e.g., the amine or aldehyde) can help manage the exotherm.
-
-
Sub-optimal Solvent Choice: A solvent that works well on a small scale might not be ideal for a larger reaction, especially concerning solubility and heat transfer.
-
Solution: Consider solvent systems that offer good solubility for all reactants and have a higher boiling point to allow for a wider temperature range for process optimization. For instance, moving from a highly volatile solvent to a less volatile one might improve process control.
-
Question: I am observing the formation of multiple byproducts during the synthesis of my this compound derivative at a larger scale. How can I identify and minimize them?
Answer: Byproduct formation is a frequent challenge in scaling up organic syntheses.
-
Identification: The first step is to identify the impurities. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are invaluable for impurity profiling. Nuclear Magnetic Resonance (NMR) spectroscopy of isolated impurities can also provide structural information.
-
Minimization Strategies:
-
Reaction Conditions Optimization: Fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry of reactants can significantly reduce byproduct formation. Design of Experiments (DoE) can be a powerful tool to efficiently optimize these parameters.
-
Order of Addition: The sequence in which reactants are added can influence the reaction pathway. Experiment with different addition orders to see if it impacts the impurity profile.
-
Use of Catalysts: For certain reactions, employing a catalyst can enhance selectivity towards the desired product. For instance, in some multicomponent reactions for this compound derivative synthesis, a catalyst can direct the reaction to the desired outcome.[3]
-
Purification
Question: Column chromatography is becoming impractical and expensive for purifying my this compound derivative at a multi-gram scale. What are the alternatives?
Answer: Scaling up column chromatography presents significant challenges, including high solvent consumption, time-intensive labor, and cost.[4][5][6][7] For industrial-scale purification, alternative methods are often necessary:
-
Crystallization: This is the most common and cost-effective method for purifying solid compounds at a large scale.
-
Troubleshooting Crystallization:
-
Oiling Out: If your compound "oils out" instead of crystallizing, it means it's separating as a liquid phase. This can be addressed by using a more dilute solution, a different solvent system, or by cooling the solution more slowly. Seeding the solution with a small amount of the pure crystalline product can also induce proper crystallization.
-
Poor Crystal Form/Size: The crystal habit (shape and size) can affect filtration and drying. Experiment with different solvents, cooling rates, and agitation speeds to optimize crystal morphology.
-
-
-
Recrystallization: If the initial purity is not sufficient, a second crystallization from a different solvent system can often remove recalcitrant impurities.
Question: My this compound derivative has poor crystallinity, making purification by crystallization difficult. What should I do?
Answer: Poor crystallinity can be a major hurdle. Here are a few approaches:
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures to find conditions that promote good crystal formation. High-throughput screening methods can accelerate this process.
-
Co-crystallization: Forming a co-crystal with a suitable co-former can sometimes improve the crystallinity and solubility of the target molecule.[8][9]
-
Salt Formation: If your this compound derivative has an ionizable group, forming a salt with a suitable counter-ion can significantly enhance its crystallinity.
Stability
Question: I've noticed my purified this compound derivative changes color and degrades over time, especially when exposed to light. How can I improve its stability?
Answer: Naphthoquinones like this compound and its derivatives can be susceptible to photodegradation and thermal degradation.[4]
-
Photostability:
-
Protection from Light: Store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.[10][11][12][13][14]
-
Inert Atmosphere: Degradation can be accelerated by atmospheric oxygen, especially in the presence of light. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can improve its shelf life.
-
-
Thermal Stability:
-
Controlled Storage Temperature: Store the compound at a controlled, cool temperature as recommended by stability studies. Avoid exposure to high temperatures during processing steps like drying.
-
Excipient Compatibility: If formulating the derivative, ensure that the chosen excipients do not promote its degradation.
-
A systematic approach to photostability testing as outlined by the International Council for Harmonisation (ICH) guideline Q1B should be followed to properly assess the stability of your compound.[10][12][13][14]
Formulation
Question: My this compound derivative has very low aqueous solubility, which is a major barrier to its development as a therapeutic agent. What are some scalable formulation strategies to address this?
Answer: The poor water solubility of this compound and its derivatives is a well-documented challenge that limits their bioavailability.[1][10][15][16] Several formulation strategies can be employed to overcome this:
-
Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate and apparent solubility.
-
Inclusion Complexes: Complexation with cyclodextrins can encapsulate the hydrophobic this compound derivative within the cyclodextrin cavity, thereby increasing its aqueous solubility.[10]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.
Quantitative Data
Table 1: Synthesis Yields of Amino-Lawsone Derivatives via Mannich Reaction
| Compound ID | Aldehyde | Amine | Yield (%) | Reference |
| HL1 | Benzaldehyde | Butylamine | 74 | [1] |
| HL2 | 4-Nitrobenzaldehyde | Butylamine | 60 | [1] |
| HL11 | Benzaldehyde | Aniline | 93 | [17] |
| HL13 | 4-Chlorobenzaldehyde | Aniline | 85 | [17] |
| - | Benzaldehyde | Various amines | 78-90 | [17] |
This table presents a selection of reported yields for the synthesis of aminothis compound derivatives. Yields can vary based on specific reaction conditions and scale.
Table 2: Synthesis of Thio-Derivatives of this compound
| Compound ID | Thiol Reactant | Yield (%) | Reference |
| 2 | 2-bromobenzenethiol | 85 | [18] |
| 4 | 4-bromobenzenethiol | 70 | [18] |
| 6 | 2-fluorobenzenethiol | 92 | [18] |
| 7 | 3-fluorobenzenethiol | 90 | [18] |
| 8 | 4-fluorobenzenethiol | 95 | [18] |
Yields obtained using microwave irradiation.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of an Amino-Lawsone Derivative via Mannich Reaction
This protocol is a representative example for the synthesis of an aminothis compound derivative.[1][17]
Materials:
-
This compound (2-hydroxy-1,4-naphthoquinone)
-
Substituted Benzaldehyde
-
Primary or Secondary Amine
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.
-
Reaction Initiation: To the stirred solution, add the amine (1 equivalent) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or under reflux for the time specified in the literature (typically ranging from a few hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
Protocol 2: General Procedure for Photostability Testing (Forced Degradation)
This protocol is a simplified version based on ICH Q1B guidelines for forced degradation studies.[10][11][12][13][14]
Materials:
-
This compound derivative (as a solid or in solution)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)
-
Photostability chamber equipped with a light source capable of emitting both visible and UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Dark control sample wrapped in aluminum foil.
-
Analytical instrumentation for assessing degradation (e.g., HPLC).
Procedure:
-
Sample Preparation: Place the this compound derivative (as a thin layer of solid or in a suitable solvent) in transparent containers. Prepare a dark control sample by wrapping an identical container in aluminum foil.
-
Exposure: Place the samples and the dark control in the photostability chamber. Expose the samples to a controlled light source. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter for confirmatory studies. For forced degradation, the conditions can be harsher.
-
Sampling and Analysis: At specified time intervals, withdraw samples and analyze them for degradation using a validated stability-indicating HPLC method. The dark control should also be analyzed to differentiate between thermal and photodegradation.
-
Data Evaluation: Evaluate the extent of degradation, identify major degradation products, and determine the photosensitivity of the compound.
Visualizations
References
- 1. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Mannich reaction enabled synthesis of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations for Scaling Up Purification Processes | Bio-Rad [bio-rad.com]
- 5. biocompare.com [biocompare.com]
- 6. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Crystalline adducts of the this compound molecule (2-hydroxy-1,4-naphthaquinone): optical properties and computational modelling - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE01644D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ikev.org [ikev.org]
- 12. biobostonconsulting.com [biobostonconsulting.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 15. Recent Developments in Multi-component Synthesis of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Screening of New Lawson Derivatives as Selective Substrate‐Based Inhibitors of Cytochrome bo3 Ubiquinol Oxidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.org.co [scielo.org.co]
- 18. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (this compound) as Novel Antiplatelet Agents [frontiersin.org]
Technical Support Center: Purification of Lawsone and its Synthetic Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of lawsone and its synthetic analogs.
Frequently Asked Questions (FAQs)
Q1: My crude this compound extract is a dark green/brown color. How can I remove the chlorophyll and other pigments?
A1: The green color is primarily due to chlorophyll. Here are a couple of strategies to remove it:
-
Solvent Partitioning: Chlorophyll is more soluble in nonpolar solvents. You can dissolve your crude extract in a solvent mixture like methanol/water and then wash it with a nonpolar solvent such as n-hexane. The this compound will preferentially stay in the more polar layer, while the chlorophyll will move to the n-hexane layer.[1]
-
Column Chromatography: Running the crude extract through a silica gel column is an effective method. Chlorophyll generally has a different polarity than this compound and can be separated by choosing an appropriate solvent system. Often, chlorophyll will elute first with a less polar solvent.
Q2: I am having trouble isolating this compound from the plant material. My yields are very low. What could be the issue?
A2: Low yields of this compound can be attributed to several factors:
-
Incomplete Hydrolysis: this compound often exists as glycosides (hennosides) in the plant material.[1] These precursors need to be hydrolyzed to release free this compound. This is often achieved by heating the plant material in an acidic or basic aqueous solution.[1][2]
-
Degradation: this compound is known to be biodegradable and can be sensitive to high temperatures and certain pH conditions.[3][4] Avoid prolonged exposure to harsh conditions. Using a rotary evaporator at a controlled temperature (e.g., 35-40°C) for solvent removal is recommended.[5]
-
Extraction pH: The pH of the extraction medium can significantly impact the yield.[6] Some methods utilize a slightly basic solution (e.g., with sodium bicarbonate) to deprotonate the acidic hydroxyl group of this compound, increasing its aqueous solubility for extraction.[1] Subsequent acidification is then necessary to precipitate or extract the this compound into an organic solvent.[1][2]
Q3: My this compound sample appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel can occur, especially with sensitive compounds. Here are some troubleshooting steps:
-
Deactivate the Silica Gel: Silica gel can be acidic. You can deactivate it by pre-treating it with a small amount of a base, like triethylamine, mixed into your eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil or alumina.[7]
-
Work Quickly: Minimize the time the compound spends on the column. A faster flow rate during flash chromatography can sometimes help, but be mindful of sacrificing resolution.
Q4: I'm trying to recrystallize this compound, but it's not forming crystals or is crashing out too quickly as a powder. What should I do?
A4: Recrystallization issues are common. Here’s how to troubleshoot:
-
No Crystal Formation:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface.[8] Adding a seed crystal of pure this compound can also initiate crystallization.[8]
-
Concentrate the Solution: You may have too much solvent. Gently evaporate some of the solvent and allow it to cool again.[8]
-
Use an Anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes cloudy, then gently heat to clarify and cool slowly.
-
-
Crashing Out:
-
Slow Down the Cooling: If the solution cools too quickly, impurities can be trapped. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use More Solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to the dissolved compound and then allow it to cool slowly.[8]
-
Q5: I am seeing co-elution of impurities with my this compound peak in HPLC/TLC. How can I improve the separation?
A5: To improve resolution, you can modify your chromatographic conditions:
-
Adjust Mobile Phase Polarity: For both TLC and HPLC, systematically vary the ratio of your solvents to find the optimal polarity that separates your compound from the impurities.
-
Change Solvent System: If adjusting the polarity isn't enough, try a completely different solvent system. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.
-
Modify pH (for HPLC): If your mobile phase is buffered, a small change in pH can significantly alter the retention times of ionizable compounds.
-
Change the Stationary Phase: If you are using a standard silica C18 column for HPLC, consider trying a different type of column, such as one with a phenyl or cyano stationary phase.
Troubleshooting Guides
Column Chromatography (Silica Gel)
| Problem | Possible Cause(s) | Solution(s) |
| Compound won't elute | 1. Eluent is not polar enough.2. Compound has degraded on the column. | 1. Gradually increase the polarity of the eluent.2. Test for compound stability on silica using 2D TLC.[7] Consider deactivating the silica or using a different stationary phase.[7] |
| Poor separation/Co-elution | 1. Eluent is too polar (compounds elute too quickly).2. Column was not packed properly (channeling).3. Too much sample was loaded. | 1. Decrease the polarity of the eluent.2. Repack the column carefully, ensuring a level and uniform bed.3. Use a smaller amount of sample relative to the amount of silica gel. |
| Streaking/Tailing of bands | 1. Compound is not very soluble in the eluent.2. Compound is interacting too strongly with the silica (e.g., acidic or basic compounds). | 1. Choose a solvent system in which your compound is more soluble.2. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds). |
| Cracks in the silica bed | The column has run dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| No peaks detected | 1. No sample injected.2. Detector is off or not set to the correct wavelength.3. No mobile phase flow. | 1. Check autosampler vial for sufficient sample and absence of air bubbles.2. Ensure the detector lamp is on and set to an appropriate wavelength for this compound (e.g., around 277-283 nm).[9] 3. Check mobile phase levels and ensure the pump is primed and running.[10] |
| Broad or split peaks | 1. Column deterioration.2. Sample solvent is incompatible with the mobile phase.3. Column is overloaded. | 1. Flush the column or replace it if necessary.[10] 2. Dissolve the sample in the mobile phase whenever possible.[10] 3. Inject a smaller volume or a more dilute sample.[10] |
| Fluctuating baseline | 1. Air bubbles in the pump or detector.2. Mobile phase is not mixed properly or is contaminated. | 1. Degas the mobile phase and purge the pump.[10] 2. Use fresh, high-quality solvents and mix thoroughly. |
| Changes in retention time | 1. Change in mobile phase composition.2. Fluctuation in column temperature.3. Pump is not delivering a consistent flow rate. | 1. Prepare fresh mobile phase carefully.2. Use a column oven to maintain a constant temperature.[10] 3. Check for leaks and service the pump if necessary. |
Data Presentation
Table 1: TLC/HPTLC Parameters for this compound Analysis
| Stationary Phase | Mobile Phase (v/v/v) | Rf Value | Detection Wavelength | Reference |
| Silica Gel 60 GF254 | Toluene: Ethyl Acetate: Acetic Acid (8:1:1) | 0.41 | 283 nm | [6] |
| Silica Gel 60F254 | Toluene: Ethyl Acetate: Glacial Acetic Acid (8:1:1) | 0.46 | 277 nm | [9] |
| Silica Gel | Chloroform: Petroleum Ether: Acetic Acid (4:6:0.5) | - | - | [5] |
| Silica Gel | n-Butanol: Acetic Acid: Water (4:1:5) | - | - | [5] |
| Silica Gel | Ethanol: Ethyl Acetate (1:2) | - | - | [2] |
| Silica Gel 60 F254 | Toluene: Ethyl Acetate: Formic Acid (22:16:2) | 0.4 | 254 nm |
Table 2: HPLC Parameters for this compound Analysis
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
| C18 | Water: Acetonitrile (60:40 v/v) | 1.2 mL/min | 260 nm | [11] |
| C18 | Trifluoroacetic acid buffer, Methanol, Acetonitrile | - | 235 nm | [12] |
| - | 22% Acetonitrile and 78% Water (pH 3.0 with formic acid) | - | - | [13] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Lawsonia inermis
-
Extraction:
-
Macerate 100g of dried, powdered henna leaves in 500mL of a 5% sodium bicarbonate solution.
-
Stir the suspension for 1 hour, then heat at approximately 65°C for another hour.[1]
-
Filter the suspension by gravity or under vacuum.
-
Acidify the filtrate to pH 3 by adding 0.12 M HCl.[5]
-
Extract the acidified filtrate three times with an equal volume of diethyl ether or ethyl acetate.[5]
-
-
Solvent Removal:
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude reddish-brown solid.[5]
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
-
Elution:
-
Begin eluting with a nonpolar solvent system, such as a mixture of chloroform and n-hexane (e.g., 4:1 v/v).[13]
-
Gradually increase the polarity of the eluent, for example, by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
-
Collect fractions and monitor by TLC to identify the fractions containing pure this compound.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Protocol 3: Purification of Allylated this compound Derivatives
This protocol is based on the synthesis and purification of an allylated this compound derivative.[14]
-
Reaction Work-up:
-
After the reaction, transfer the mixture to a separatory funnel containing water.
-
Extract the product three times with diethyl ether.
-
Wash the combined organic phases with water and dry over magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.[14]
-
-
Column Chromatography:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of 2-hydroxyl-1,4 naphthoquinone (this compound) by Pseudomonas taiwanensis LH-3 isolated from activated sludge [ouci.dntb.gov.ua]
- 5. pakbs.org [pakbs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Method development for this compound estimation in Trichup herbal hair powder by high-performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Derivatives as Efficient Photopolymerizable Initiators for Free-Radical, Cationic Photopolymerizations, and Thiol—Ene Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Lawsone Derivatives in Therapeutic Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lawsone derivatives. The information aims to help manage and interpret the cytotoxic effects of these compounds in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound derivatives.
Issue 1: Inconsistent or Unexpectedly High Cytotoxicity in Cell Viability Assays (e.g., MTT, XTT)
-
Question: My MTT/XTT assay results show highly variable or much higher cytotoxicity than expected for my this compound derivative. What could be the cause?
-
Answer: This is a common issue stemming from the redox-active nature of naphthoquinones.
-
Direct Reduction of Tetrazolium Salts: this compound and its derivatives can chemically reduce MTT or XTT reagents, leading to a false positive signal for cell viability (lower apparent cytotoxicity) or interference.
-
Reactive Oxygen Species (ROS) Generation: These compounds are known to generate ROS, which can interfere with the assay's colorimetric readout.[1]
-
Compound Precipitation: Poor solubility of the derivative in culture media can lead to precipitation, causing inconsistent concentrations across wells and affecting results.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Add your compound to media with the MTT/XTT reagent but without cells. A color change indicates direct chemical reduction and assay interference.
-
Include Antioxidant Controls: Co-treat cells with your compound and an antioxidant like N-acetyl-l-cysteine (NAC). A reversal of cytotoxicity suggests the effect is ROS-mediated, which is a key mechanism of action but also a source of potential artifacts.[2]
-
Verify Solubility: Visually inspect the wells under a microscope for any signs of compound precipitation. Perform solubility tests in your specific cell culture medium before the experiment.
-
Use an Alternative Assay: Consider using a non-redox-based viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP) or a direct cell counting method (e.g., Trypan Blue exclusion).
-
-
Issue 2: High Cytotoxicity Observed in Normal Cells, Indicating Poor Selectivity
-
Question: My this compound derivative is highly effective against cancer cells but also shows significant toxicity to my normal/control cell line. How can I address this?
-
Answer: The cytotoxicity of many naphthoquinones is linked to general mechanisms like oxidative stress and mitochondrial dysfunction, which are not exclusive to cancer cells.[3][4]
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Analysis: The free hydroxyl group of this compound is known to modulate its toxicity.[3] Chemical modifications, such as O-alkylation or the addition of different functional groups, can alter the compound's electronic and lipophilic properties, potentially improving its selectivity.[3] Consider synthesizing and screening a panel of related derivatives.
-
Investigate Delivery Systems: Encapsulating the this compound derivative in a nanocarrier system (e.g., niosomes, liposomes, or PLGA nanoparticles) can improve its therapeutic index.[5][6][7] These systems can offer controlled release and may be targeted to cancer cells, for example, by attaching folic acid to the nanoparticle surface to target cells overexpressing the folate receptor.[6]
-
Dose-Response Evaluation: Perform a careful dose-response study on both cancer and normal cell lines to determine the therapeutic window. A narrow window confirms a lack of selectivity with the current formulation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for this compound derivatives? A1: The primary mechanism involves the generation of Reactive Oxygen Species (ROS) through redox cycling.[3][8][9] This oxidative stress leads to downstream effects, including mitochondrial dysfunction, DNA damage, and the induction of apoptosis.[1][2][3] Many derivatives activate the intrinsic mitochondrial apoptosis pathway, characterized by mitochondrial membrane depolarization and the activation of caspase-9 and caspase-3.[2][10]
Q2: How can I experimentally confirm that my this compound derivative induces apoptosis via ROS production? A2: You can use a multi-step experimental approach. First, quantify intracellular ROS production using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[11] Next, confirm apoptosis using an Annexin V/Propidium Iodide binding assay via flow cytometry.[11] To link the two events, pre-treat the cells with an antioxidant like N-acetyl-l-cysteine (NAC) before adding your compound. If NAC treatment prevents the apoptotic effects, it strongly suggests the apoptosis is ROS-mediated.[2]
Q3: Are all this compound derivatives cytotoxic? A3: Not necessarily. This compound itself can be less toxic than many of its synthetic derivatives.[4][10] Modifications to the this compound scaffold, such as O-alkylation, can significantly increase cytotoxic activity, while other changes, like O-acylation, may result in non-toxic compounds.[3] The specific structural modifications determine the biological activity.
Q4: Can formulation strategies reduce the systemic toxicity of this compound derivatives for in vivo studies? A4: Yes. Encapsulation into nanocarriers is a promising strategy. For instance, incorporating this compound into liposomes has been shown to lower toxicity by four to eight times while maintaining efficacy.[7] Similarly, niosomes and PLGA nanoparticles can improve solubility, provide sustained release, and potentially reduce side effects.[5][6]
Quantitative Data: Cytotoxicity of this compound and Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various this compound derivatives against different cell lines as reported in the literature.
| Compound/Derivative | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| This compound Derivative (1j) | CCF-4 | Human Glioma | Most effective of 22 tested | [2] |
| This compound Derivative (Compound 9) | A549 | Non-small Cell Lung Carcinoma | 5.8 | [12] |
| This compound Derivative (Compound 16) | A549 | Non-small Cell Lung Carcinoma | 20.6 | [12] |
| This compound Derivative (Compound 3c) | KB | Oral Epidermoid Carcinoma | 1.39 | [13] |
| 8-OH-β-lapachone (14c) | HCT-116 | Colon Carcinoma | 1.2 ± 0.2 | [1] |
| Naphthazarin (1) | SNB-19 | Glioblastoma | 0.16 ± 0.15 | [1] |
| 2-(chloromethyl)quinizarin (11) | HL-60 | Leukemia | 0.15 ± 0.04 | [1] |
| BH10 | HEC1A | Endometrial Cancer | 11.84 | [1] |
| Compound 7b | HEC1A | Endometrial Cancer | 0.02297 | [1] |
Note: IC₅₀ values can vary based on experimental conditions such as incubation time and assay method.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of naphthoquinone derivatives.[1]
-
Objective: To determine cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation & Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include appropriate controls: untreated cells, vehicle control (e.g., DMSO), and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium containing 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix gently to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
-
2. Spectrofluorometric Analysis of Reactive Oxygen Species (ROS)
This protocol is a general method for detecting intracellular ROS.[11]
-
Objective: To quantify intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Methodology:
-
Cell Seeding: Seed cells at a density of 10,000 cells per well in a 96-well black, clear-bottom plate. Incubate overnight.
-
Compound Treatment: Treat cells with the desired concentrations of the this compound derivative in serum-free medium for a short duration (e.g., 30 minutes). Include a positive control (e.g., H₂O₂).
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Add 5 µM DCFH-DA in PBS to each well and incubate for 30 minutes in the dark at 37°C.
-
Data Acquisition: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Visualizations
Caption: General workflow for a cell-based cytotoxicity assay.[1]
Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound derivatives.[1][2]
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound-loaded Niosome and its antitumor activity in MCF-7 breast Cancer cell line: a Nano-herbal treatment for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound encapsulated polylactic‐co‐glycolic acid nanoparticles modified with chitosan‐folic acid successfully inhibited cell growth and triggered apoptosis in Panc‐1 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of this compound and cytoprotective activity of antioxidants in catalase mutant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, biological evaluation, and correlation of cytotoxicity versus redox potential of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lawsone's Efficiency in Dye-Sensitized Solar Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using lawsone and its derivatives as dye sensitizers in dye-sensitized solar cells (DSSCs).
Frequently Asked Questions (FAQs)
1. What is the baseline performance of this compound as a dye sensitizer in a DSSC?
This compound (2-hydroxy-1,4-naphthoquinone), in its natural form, exhibits modest performance as a dye sensitizer. Studies have reported an energy conversion efficiency of approximately 0.93% with an absorption spectrum in the 200–410 nm range.[1] While readily available and environmentally friendly, its efficiency is limited by factors such as a narrow absorption range and a tendency to aggregate.[1]
2. How can the efficiency of this compound-based DSSCs be improved?
Several strategies can be employed to enhance the performance of this compound as a dye sensitizer:
-
Synthesis of this compound Derivatives: Modifying the this compound structure by introducing functional groups can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, allowing for greater light harvesting.[1] Thiophenyl derivatives, for example, have shown absorption bands at over 450 nm, appearing red in color.[1]
-
Formation of Metal Complexes: Complexing this compound with metal ions such as chromium, manganese, zinc, nickel, cobalt, copper, and iron can shift the absorption spectrum to longer wavelengths, resulting in a significant increase in short-circuit current density (Jsc) and overall conversion efficiency.[2][3] The device sensitized with a this compound-chromium metal complex has demonstrated increased efficiency and stability.[3]
-
Co-sensitization: Using this compound in conjunction with other dyes can broaden the overall absorption spectrum of the photoanode, leading to improved performance.[1]
-
Preventing Dye Aggregation: The planar structure of this compound promotes π-π stacking, leading to the formation of aggregates on the TiO2 surface. This aggregation can quench the excited state of the dye, hindering electron injection and promoting charge recombination, which reduces the open-circuit voltage (Voc).[1] Introducing non-planar moieties to the this compound structure or using co-adsorbents can mitigate this issue.[1]
3. What is dye aggregation and why is it detrimental to DSSC performance?
Dye aggregation occurs when dye molecules self-assemble on the surface of the semiconductor (e.g., TiO2), forming clusters.[1] This is a significant issue for planar molecules like this compound.[1] Aggregation can lead to:
-
Hypsochromic Shift (H-aggregation): A shift in the absorption spectrum to shorter wavelengths, which reduces the absorption of light in the desirable longer-wavelength visible and near-infrared regions.[1]
-
Excited State Quenching: The close proximity of dye molecules in an aggregate can lead to the de-excitation of the dye before an electron can be injected into the semiconductor's conduction band.[1]
-
Increased Charge Recombination: Aggregates can facilitate the recombination of injected electrons with the oxidized redox mediator in the electrolyte, leading to a lower open-circuit voltage (Voc).[1]
4. How can dye aggregation be minimized?
Several approaches can be taken to reduce the aggregation of this compound on the TiO2 surface:
-
Use of Co-adsorbents: Chenodeoxycholic acid (CDCA) is a commonly used co-adsorbent that can be added to the dye solution. CDCA molecules co-adsorb onto the TiO2 surface, creating steric hindrance that prevents dye molecules from getting too close to each other.
-
Synthesis of Non-planar Derivatives: Introducing bulky or non-planar groups to the this compound molecule can disrupt the π-π stacking interactions that lead to aggregation.[1]
-
Control of Dyeing Conditions: Optimizing the dye concentration, immersion time, and solvent can influence the extent of dye aggregation.
5. What is the role of the anchoring group in a this compound-based DSSC?
The anchoring group is the part of the dye molecule that binds to the surface of the semiconductor. For this compound, the hydroxyl and carbonyl groups can act as anchoring groups. A strong anchor is crucial for:
-
Efficient Electron Injection: The anchoring group provides the electronic coupling between the dye and the semiconductor, facilitating the transfer of the photo-excited electron from the dye's lowest unoccupied molecular orbital (LUMO) to the semiconductor's conduction band.
-
Stability: A stable anchor prevents the dye from desorbing from the semiconductor surface over time, which is essential for the long-term stability of the solar cell.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps & Solutions |
| Low Power Conversion Efficiency (PCE) | - Poor light harvesting- Inefficient electron injection- High charge recombination- Low fill factor (FF) | - Broaden Absorption Spectrum: Synthesize this compound derivatives with red-shifted absorption or co-sensitize with another dye that absorbs at different wavelengths.[1]- Improve Electron Injection: Ensure strong anchoring of the dye to the TiO2 surface. Consider synthesizing derivatives with improved anchoring groups.- Reduce Recombination: Add a co-adsorbent like CDCA to the dye solution to reduce aggregation.[4] Optimize the electrolyte composition.- Improve Fill Factor: Ensure good contact between all layers of the cell and minimize internal resistance. |
| Low Short-Circuit Current (Jsc) | - Insufficient light absorption- Poor electron injection efficiency- Incomplete dye regeneration | - Increase Light Absorption: Use a thicker TiO2 film (be mindful of increasing recombination), or use a dye with a higher molar extinction coefficient. Consider forming metal complexes of this compound to enhance absorption.[2]- Enhance Electron Injection: Optimize the anchoring of the dye to the TiO2. Ensure the LUMO level of the dye is sufficiently higher than the conduction band of the TiO2.- Optimize Electrolyte: Ensure the redox potential of the electrolyte is suitable for efficient regeneration of the oxidized dye. |
| Low Open-Circuit Voltage (Voc) | - High charge recombination rate- Unfavorable energy level alignment | - Minimize Dye Aggregation: Use co-adsorbents (e.g., CDCA) or synthesize non-planar this compound derivatives to prevent aggregation, which is a major cause of recombination.[1][4]- Modify TiO2 Surface: Treat the TiO2 surface with a thin blocking layer (e.g., a wider bandgap oxide) to reduce recombination with the electrolyte.- Adjust Electrolyte: Additives like 4-tert-butylpyridine (TBP) to the electrolyte can shift the TiO2 conduction band to more negative potentials, increasing Voc. |
| Low Fill Factor (FF) | - High series resistance- High charge transfer resistance at the counter electrode- Electrolyte diffusion limitations | - Check Electrical Contacts: Ensure good ohmic contact between the FTO substrate and the external circuit.- Improve Counter Electrode: Use a counter electrode with high catalytic activity for the redox reaction (e.g., platinum or a suitable carbon-based material).- Optimize Electrolyte Viscosity: A highly viscous electrolyte can hinder the diffusion of the redox couple, increasing internal resistance. |
| Poor Long-Term Stability | - Dye desorption from the TiO2 surface- Degradation of the dye- Electrolyte leakage or degradation | - Improve Dye Anchoring: Synthesize this compound derivatives with more robust anchoring groups.- Enhance Dye Stability: The formation of metal complexes can improve the stability of the this compound dye.[3]- Seal the Cell Properly: Use appropriate sealing materials to prevent electrolyte leakage and contamination. Choose a stable electrolyte composition. |
Quantitative Data
Table 1: Photovoltaic Parameters of this compound and its Derivatives/Complexes
| Sensitizer | V_oc (V) | J_sc (mA/cm²) | FF | PCE (%) | Reference |
| This compound (Henna Extract) | - | - | - | 0.93 | [1] |
| This compound-Chromium Complex | - | - | - | 2.11 | [5] |
| This compound-Aluminum Complex | - | - | - | 1.36 | [5] |
| Bisthis compound | - | - | - | 1.7 | [6] |
| This compound (in another study) | - | - | - | 0.6 | [6] |
Note: Direct comparison of photovoltaic parameters can be challenging due to variations in experimental conditions (e.g., TiO2 film thickness, electrolyte composition, light source). The data presented here is for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of Thiophenyl Derivatives of this compound
This protocol is adapted from a general procedure for the synthesis of thio-derivatives of this compound.[2][7]
Materials:
-
This compound (2-hydroxy-1,4-naphthoquinone)
-
Respective thiol (e.g., thiophenol, 4-bromothiophenol)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (2.87 mmol) and the desired thiol (1.44 mmol) in 15 mL of deionized water.[2][7]
-
Heat the mixture at 50°C overnight with continuous stirring.[2][7]
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 30 mL).[2][7]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[2][7]
-
Evaporate the solvent under vacuum to obtain the crude product.
-
Purify the product using column chromatography on silica gel.
Protocol 2: Fabrication of a this compound-Based Dye-Sensitized Solar Cell
This protocol provides a general outline for the fabrication of a DSSC using a this compound-based dye.
Materials:
-
FTO-coated glass slides
-
Titanium dioxide (TiO2) paste
-
This compound dye solution (dissolved in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)
-
Co-adsorbent (e.g., CDCA, optional)
-
Electrolyte solution (e.g., a solution of potassium iodide and iodine in ethylene glycol)[8]
-
Counter electrode material (e.g., platinum or carbon-coated FTO glass)
-
Sealing material (e.g., Surlyn)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO-coated glass slides thoroughly.
-
Deposit a layer of TiO2 paste onto the conductive side of the FTO glass using the doctor-blade method.[8]
-
Sinter the TiO2 film at high temperature (e.g., 450-500°C) to ensure good particle necking and remove organic binders.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Immerse the cooled photoanode in the this compound dye solution. If using a co-adsorbent, add it to the dye solution.
-
Keep the photoanode immersed for a sufficient time (e.g., 12-24 hours) to allow for adequate dye loading.[9]
-
After immersion, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanode.
-
-
Assembly of the DSSC:
-
Place a sealant (e.g., Surlyn) around the TiO2 film on the photoanode.
-
Place the counter electrode on top of the photoanode, offsetting it slightly to allow for electrical contact.
-
Heat the assembly to melt the sealant and bond the two electrodes together, leaving a small gap for electrolyte filling.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or injection.[8]
-
Seal the holes to prevent electrolyte leakage.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled cell under simulated sunlight (e.g., AM 1.5, 100 mW/cm²) to determine the V_oc, J_sc, FF, and PCE.
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of a this compound-based DSSC.
Caption: Electron transfer pathway in a this compound-sensitized solar cell.
References
- 1. An Experimental and Theoretical Study of Dye Properties of Thiophenyl Derivatives of 2-Hydroxy-1,4-naphthoquinone (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (this compound) as Novel Antiplatelet Agents [frontiersin.org]
- 3. This compound metal complex as an effective sensitizer for dye sensitized solar cells - Amrita Vishwa Vidyapeetham [amrita.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www3.nd.edu [www3.nd.edu]
- 7. Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (this compound) as Novel Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijaem.net [ijaem.net]
- 9. ripublication.com [ripublication.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Lawsone and Juglone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the antioxidant properties of two prominent naphthoquinones: lawsone and juglone. By examining their performance in various antioxidant assays and their influence on cellular signaling pathways, this document aims to furnish researchers with the critical data needed for informed decisions in drug development and scientific research.
Executive Summary
This compound (2-hydroxy-1,4-naphthoquinone) and juglone (5-hydroxy-1,4-naphthoquinone) are structurally isomeric naphthoquinones with distinct biological activities. While both compounds interact with cellular redox systems, their effects diverge significantly. In cellular models, this compound has demonstrated a greater capacity to induce the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), compared to juglone. Conversely, in certain cancer cell lines, juglone exhibits potent pro-oxidant and cytotoxic effects at concentrations where this compound shows minimal toxicity and even antioxidant properties. This differential activity underscores the nuanced role of the hydroxyl group's position on the naphthoquinone ring and highlights their distinct potential as therapeutic agents.
Comparative Antioxidant Performance: In Vitro and Cellular Assays
The antioxidant and pro-oxidant activities of this compound and juglone have been evaluated using a variety of experimental assays. The following table summarizes key quantitative data from comparative studies.
| Assay Type | Compound | Concentration/IC50 | Key Findings | Reference |
| Cellular Antioxidant Enzyme Activity | ||||
| H₂O₂ Production (maize coleoptile cells) | This compound | 100 µM | Significantly higher H₂O₂ production compared to juglone.[1] | [1] |
| Juglone | 50 µM | Lower H₂O₂ production compared to this compound.[1] | [1] | |
| Superoxide Dismutase (SOD) Activity (maize coleoptile cells) | This compound | 100 µM | More effective at increasing SOD activity.[1] | [1] |
| Juglone | 50 µM | Less effective at increasing SOD activity.[1] | [1] | |
| Catalase (CAT) Activity (maize coleoptile cells) | This compound | 100 µM | More effective at increasing CAT activity.[1] | [1] |
| Juglone | 50 µM | Less effective at increasing CAT activity.[1] | [1] | |
| Cytotoxicity | ||||
| C6 Glioblastoma Cell Viability (IC50) | This compound | > 1000 µM | Significantly lower cytotoxicity.[2] | [2] |
| Juglone | 10.4 ± 1.6 μM | Highly cytotoxic.[2] | [2] | |
| Redox Status | ||||
| Intracellular ROS (C6 glioblastoma cells) | This compound | 10–1000 µM | Decreased ROS levels, acting as an antioxidant.[2] | [2] |
| Juglone (and similar naphthoquinones) | > 5 µM | Increased intracellular ROS, acting as a pro-oxidant.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Determination of H₂O₂ Production and Antioxidant Enzyme Activity in Maize Coleoptile Cells
-
Plant Material and Incubation: Maize (Zea mays L.) coleoptile segments are pre-incubated in a control medium. Subsequently, they are treated with either 50 µM juglone or 100 µM this compound for specified durations.[1]
-
H₂O₂ Measurement: The concentration of hydrogen peroxide is determined spectrophotometrically.
-
Enzyme Extraction: Proteins are extracted from the coleoptile segments using a phosphate buffer (pH 7.8) containing protease inhibitors.
-
Superoxide Dismutase (SOD) Activity Assay: Total SOD activity is measured by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). One unit of SOD activity is defined as the amount of enzyme that causes 50% inhibition of NBT reduction.
-
Catalase (CAT) Activity Assay: CAT activity is determined by monitoring the decomposition of H₂O₂ at 240 nm. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Cell Viability (MTT) Assay
-
Cell Culture: C6 glioblastoma cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of this compound (10 µM to 1000 µM) or juglone (and its analogs, 1 µM to 25 µM) for 24 hours.[2]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan Solubilization: The formazan crystals formed are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: C6 glioblastoma cells are cultured and treated with different concentrations of this compound or juglone analogs.[2]
-
DCFH-DA Staining: Cells are loaded with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.
-
Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Mechanisms of Action
The antioxidant and pro-oxidant effects of this compound and juglone are mediated through their interaction with various cellular signaling pathways.
Induction of Antioxidant Enzyme Activity
Both this compound and juglone can induce a state of mild oxidative stress, which in turn upregulates the expression and activity of endogenous antioxidant enzymes like SOD and CAT.[1] This adaptive response helps to protect cells from subsequent, more severe oxidative insults. One study in maize coleoptile cells demonstrated that this compound is a more potent inducer of this response compared to juglone.[1]
Induction of Antioxidant Enzymes by this compound and Juglone.
Differential Effects on Cell Fate: Pro-oxidant vs. Antioxidant
The positioning of the hydroxyl group on the naphthoquinone ring appears to be a critical determinant of the biological activity of these compounds. In C6 glioblastoma cells, juglone and structurally similar naphthoquinones act as potent pro-oxidants, leading to a significant increase in intracellular ROS and subsequent necrotic cell death.[2] In stark contrast, under the same conditions, this compound was found to decrease intracellular ROS levels, exhibiting an antioxidant effect and significantly lower cytotoxicity.[2]
Interaction with the Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. While direct comparative studies on the effects of this compound and juglone on this pathway are limited, it is known that naphthoquinones can modulate Nrf2-dependent gene expression.[3] Juglone, for instance, has been shown to influence a variety of cell signaling pathways, including the activation of MAP kinases (ERK, JNK, p38) and the suppression of the Akt pathway.[4] These pathways can cross-talk with the Nrf2 system. Further research is warranted to elucidate the specific and comparative effects of this compound and juglone on Nrf2 activation and the downstream expression of antioxidant response element (ARE)-regulated genes.
General Nrf2 Signaling Pathway and Naphthoquinones.
Conclusion
The comparative analysis of this compound and juglone reveals a fascinating dichotomy in their antioxidant activities. While this compound appears to function primarily as an inducer of endogenous antioxidant defenses with lower cytotoxicity, juglone often acts as a potent pro-oxidant, leading to significant cytotoxicity in cancer cells. This divergence in their mechanisms of action presents distinct opportunities for therapeutic development. This compound may be a candidate for cytoprotective applications, whereas juglone's pro-oxidant and cytotoxic properties could be harnessed for anticancer therapies. Further research into their differential effects on key signaling pathways, particularly the Nrf2 pathway, will be instrumental in fully realizing their therapeutic potential.
References
- 1. Effects of juglone and this compound on oxidative stress in maize coleoptile cells treated with IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Effect of Native 1,4-Naphthoquinones Plumbagin, Menadione, and this compound on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
lawsone versus synthetic dyes a comparative analysis of dyeing properties
In the ever-evolving landscape of textile and materials science, the choice of colorant is a critical decision, balancing performance, cost, and ecological impact. For centuries, natural dyes were the only option, with lawsone, the active component in henna, being a prominent example. The advent of synthetic dyes in the 19th century revolutionized the industry with a vast color palette and robust performance. This guide provides an objective comparison of the dyeing properties of this compound against common synthetic dyes, supported by experimental data and standardized protocols, to aid researchers and scientists in their material selection and development processes.
Chemical Principles and Dyeing Mechanisms
The fundamental difference between this compound and synthetic dyes lies in their chemical structure and the way they interact with textile fibers.
This compound (Henna) is a natural naphthoquinone with the chemical name 2-hydroxy-1,4-naphthoquinone. Its dyeing action, particularly on protein fibers like wool and silk, is primarily achieved through a Michael addition reaction . The this compound molecule forms a covalent bond with the amine groups of the keratin protein in the fiber, resulting in a strong and permanent stain. This process is often facilitated by the use of mordants (metallic salts like alum or ferrous sulfate) which can create complexes, improving dye uptake and fastness while also modifying the final color.[1][2]
Synthetic Dyes are a vast and diverse group of organic molecules synthesized from petrochemical precursors. A major class, azo dyes , are characterized by the presence of one or more azo groups (-N=N-).[3] Their application and mechanism vary by dye class and fiber type:
-
Reactive Dyes: These dyes form direct covalent bonds with the hydroxyl groups in cellulosic fibers (like cotton) or amino groups in protein fibers. This strong bond results in excellent wash fastness.[4][5]
-
Disperse Dyes: Used for hydrophobic fibers like polyester, these small, non-ionic molecules are applied from an aqueous dispersion. At high temperatures, the fiber structure swells, allowing the dye to diffuse into the polymer and become physically trapped upon cooling.[6]
-
Acid Dyes: These are water-soluble anionic dyes applied to protein fibers and nylons, which contain cationic amino groups. The bond is formed through ionic interactions between the dye's anionic groups and the fiber's protonated amino groups.
Below are diagrams illustrating the fundamental dyeing mechanisms.
Data Presentation: A Comparative Summary
The performance of a dye is measured by its ability to impart color that resists fading or running under various conditions. The following tables summarize the general properties and performance data for this compound and representative synthetic dyes.
Table 1: General Properties of this compound vs. Synthetic Dyes
| Property | This compound (Natural Dye) | Synthetic Dyes (Representative Examples) |
| Source | Extracted from the leaves of the Lawsonia inermis (henna) plant.[7] | Derived from petrochemicals through chemical synthesis.[8] |
| Chemical Class | Naphthoquinone | Azo, Anthraquinone, Phthalocyanine, Triarylmethane, etc.[6] |
| Color Range | Limited to shades of orange, red, brown, and near-black (with indigo).[2] | Virtually unlimited; a vast spectrum of vibrant colors can be produced.[9] |
| Fiber Affinity | Primarily protein fibers (wool, silk); can dye polyamide and polyester.[2] | Specifically designed for all fiber types (e.g., Reactive for Cotton, Disperse for Polyester, Acid for Wool). |
| Application | Typically requires mordants for optimal fastness and color variation.[10] | Mordants are generally not required; applied with salts, alkalis, acids, or carriers depending on the class.[5][11] |
Table 2: Comparative Dyeing Performance - Fastness Properties
(Note: Fastness is rated on a scale of 1 to 5, where 5 represents the best performance. Results can vary significantly based on substrate, mordant, dye concentration, and process.)
| Fastness Property | Fiber | This compound (with Mordant) | Synthetic Dye (Class) | Rating |
| Wash Fastness | Silk | Excellent (with FeSO₄ mordant)[12] | Acid Dye | 4-5 |
| Cotton | Moderate to Good (with mordants)[7] | Reactive Dye | 4-5[4] | |
| Wool | Good to Excellent | Acid Dye | 4-5 | |
| Light Fastness | Silk | Excellent (with FeSO₄ mordant)[12] | Acid Dye | 5-6 |
| Cotton | Fair to Moderate[7] | Reactive Dye | 4-6 | |
| Polyester | Good[2] | Disperse Dye | 6-7 | |
| Rubbing (Crocking) Fastness - Dry | Silk | Excellent (with FeSO₄ mordant)[12] | Acid Dye | 4-5 |
| Cotton | Good[7] | Reactive Dye | 4-5[13] | |
| Polyester | Good | Disperse Dye | 4-5 | |
| Rubbing (Crocking) Fastness - Wet | Silk | Excellent (with FeSO₄ mordant)[12] | Acid Dye | 3-4 |
| Cotton | Moderate to Good[7] | Reactive Dye | 2-3[13] | |
| Polyester | Good | Disperse Dye | 4 |
Table 3: Environmental and Health Impact Comparison
| Aspect | This compound | Synthetic Dyes |
| Source & Renewability | Renewable plant-based resource.[9] | Derived from non-renewable petrochemicals.[8] |
| Biodegradability | Generally biodegradable.[9] | Many are recalcitrant and persist in the environment.[9] |
| Toxicity | Non-toxic, though skin sensitization can occur. Some mordants (e.g., heavy metals) can be toxic.[14] | Can be toxic; some azo dyes can release carcinogenic aromatic amines. Effluents require extensive treatment.[3][15] |
| Water Consumption | Can be high due to extraction, dyeing, and multiple mordanting/rinsing steps.[14] | High water usage in conventional dyeing, though water-saving technologies are emerging.[16] |
| Energy Consumption | Energy is used for extraction (boiling) and dyeing processes.[15] | The synthesis process is energy-intensive. Dyeing often requires high temperatures and pressure.[15] |
Experimental Protocols
Accurate comparison of dye performance relies on standardized testing methodologies. The following are generalized protocols for key fastness tests.
Protocol 1: Dyeing Silk with this compound Extract
-
Extraction: Mix 10g of powdered henna (Lawsonia inermis) leaves with 200 mL of a slightly alkaline solvent (e.g., ethanol with NaOH). Heat using a Soxhlet extractor for 3 hours at the solvent's boiling point. Cool, filter, and concentrate the extract by evaporation to obtain the crude dye.[7]
-
Mordanting (Pre-mordanting example): Prepare a bath with a metallic salt (e.g., 3% ferrous sulfate on weight of fabric). Immerse the silk fabric in the mordant solution, heat to 80-90°C for 45-60 minutes. Remove and rinse.
-
Dyeing: Prepare a dyebath with the this compound extract at a liquor ratio of 40:1. Adjust the pH to approximately 4-5 using acetic acid.[10]
-
Process: Immerse the mordanted silk in the dyebath. Raise the temperature to 90-100°C and maintain for 60-90 minutes, ensuring constant agitation.[17]
-
Finishing: Allow the bath to cool. Remove the dyed fabric, rinse thoroughly with water to remove unfixed dye, and air dry.
Protocol 2: Exhaust Dyeing of Cotton with a Reactive Dye
-
Bath Setup: Prepare a dyebath with pre-treated cotton fabric at a specific liquor ratio (e.g., 1:30). Add auxiliaries like a sequestering agent (0.5 g/L) and wetting agent (1 g/L).[11]
-
Exhaustion: Add the pre-dissolved reactive dye to the bath. Raise the temperature to 30-40°C. Add an electrolyte (e.g., Glauber's salt, 80 g/L) portion-wise over 15-20 minutes to aid dye migration from the water into the fiber. Run for 30-40 minutes.[11]
-
Fixation: Raise the temperature to the dye's optimal fixation temperature (e.g., 60°C for a 'hot brand' reactive dye). Add an alkali (e.g., soda ash, 20 g/L) to raise the pH to ~11, which catalyzes the reaction between the dye and the cotton fiber. Run for 45-60 minutes.[11][18]
-
Wash-off: Drain the dyebath. Rinse the fabric with cold water.
-
Soaping: Neutralize the fabric with acetic acid. Wash the fabric in a soap solution (1-2 g/L) at or near boiling for 10-15 minutes to remove all unfixed, hydrolyzed dye. This step is critical for achieving good wash fastness. Rinse thoroughly and dry.[11]
Protocol 3: Color Fastness to Washing (Based on ISO 105-C06)
-
Specimen Preparation: Cut a 10 cm x 4 cm specimen of the dyed fabric. Sew it along one short edge to a multifiber adjacent fabric of the same size. The multifiber strip typically contains swatches of acetate, cotton, nylon, polyester, acrylic, and wool.[19]
-
Procedure: Place the composite specimen in a stainless-steel container of a launder-ometer. Add the specified number of steel balls (e.g., 10) to simulate mechanical action.[20]
-
Washing Solution: Add 150 mL of a solution containing a standard ECE detergent (4 g/L). For some tests, sodium perborate (1 g/L) is also added.[21]
-
Test Cycle: Seal the container and place it in the apparatus, which is pre-heated to the test temperature (e.g., 40°C, 50°C, or 60°C). Run the machine for the specified time (e.g., 30 or 45 minutes).[20][22]
-
Rinsing and Drying: Remove the specimen, rinse it twice in grade 3 water, and squeeze out excess water. Dry the specimen in warm air not exceeding 60°C.[20]
-
Evaluation: Using a standard light source (D65), compare the change in color of the tested specimen with the original fabric using the Grey Scale for Color Change (ISO 105-A02). Assess the degree of staining on each fiber of the multifiber strip using the Grey Scale for Staining (ISO 105-A03). Rate each on a scale of 1 (poor) to 5 (excellent).[20]
Protocol 4: Color Fastness to Rubbing/Crocking (Based on ISO 105-X12)
-
Apparatus: Use a crockmeter, an instrument with a standard rubbing finger (16 mm diameter) that applies a constant downward force (9 N).[23]
-
Specimen Preparation: Cut a specimen of at least 14 cm x 5 cm. Condition it in a standard atmosphere.
-
Dry Rubbing: Mount the specimen on the base of the crockmeter. Mount a square of standard white cotton rubbing cloth onto the finger. Operate the crockmeter for 10 full turns at a rate of one turn per second.[24]
-
Wet Rubbing: Soak a fresh rubbing cloth in deionized water and wet it out to a 95-100% pick-up. Repeat the procedure from step 3.[25]
-
Evaluation: Remove the white rubbing cloths. Evaluate the degree of color transferred from the specimen to the white cloths using the Grey Scale for Staining. Rate on a scale of 1 (heavy staining) to 5 (no staining).[1]
Protocol 5: Color Fastness to Light (Based on AATCC 16.3)
-
Apparatus: Use a lightfastness tester equipped with a Xenon Arc lamp, which simulates natural sunlight.[26]
-
Specimen Preparation: Mount the test specimen in a holder, partially covered by an opaque mask.
-
Exposure: Place the holder in the lightfastness tester. Expose the specimen to the light source under controlled conditions of temperature and humidity for a specified duration (e.g., 40 Accelerated Fading Units - AFUs, which is roughly 40 hours).[27]
-
Evaluation: Remove the specimen. Using a standard light source, compare the color of the exposed portion to the unexposed (masked) portion using the Grey Scale for Color Change. The rating is given from Class 1 (severe fading) to Class 5 (no fading).[26][28]
Conclusion
The choice between this compound and synthetic dyes involves a significant trade-off between ecological ideals and industrial performance.
This compound offers a compelling narrative of sustainability, being derived from a renewable resource and possessing inherent biodegradability.[9] Its application on protein fibers like wool and silk can yield excellent fastness properties, particularly when appropriate mordants are used.[12] However, its limitations are notable: a restricted color palette, reliance on potentially hazardous metallic mordants for high performance, and a process that can be water and labor-intensive.[3][14]
Synthetic Dyes provide unparalleled versatility, cost-effectiveness, and performance.[3] They offer a vast spectrum of brilliant, reproducible shades with very high-grade fastness properties tailored to specific fibers. The primary drawback is their significant environmental footprint, stemming from their petrochemical origin, the potential toxicity of precursors and byproducts, and the generation of persistent effluent.[8][15]
For researchers, the path forward may lie in bridging this gap. This includes investigating non-toxic, bio-based mordants for natural dyes, exploring genetic modification of plants to produce a wider range of natural colorants, and developing greener synthetic pathways and application processes for synthetic dyes that minimize water, energy, and hazardous chemical use. Ultimately, a comprehensive life cycle assessment is crucial for making an informed decision that aligns with both performance requirements and sustainability goals.
References
- 1. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. aidic.it [aidic.it]
- 4. mjaf.journals.ekb.eg [mjaf.journals.ekb.eg]
- 5. textiletrainer.com [textiletrainer.com]
- 6. aatcc.org [aatcc.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. krendall.it [krendall.it]
- 9. madebygoodkarma.com [madebygoodkarma.com]
- 10. granthaalayahpublication.org [granthaalayahpublication.org]
- 11. textilestudycenter.com [textilestudycenter.com]
- 12. or.niscpr.res.in [or.niscpr.res.in]
- 13. orientbag.net [orientbag.net]
- 14. Performance Comparison: Natural Dyes Versus Low-Impact Synthetic Dyes [eureka.patsnap.com]
- 15. marsidian.com [marsidian.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. textilelearner.net [textilelearner.net]
- 19. textilelearner.net [textilelearner.net]
- 20. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 21. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 22. intouch-quality.com [intouch-quality.com]
- 23. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 24. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 25. ISO 105 X12 Colorfastness to Rubbing Test Guide [qinsun-lab.com]
- 26. blog.qima.com [blog.qima.com]
- 27. contracttextiles.org [contracttextiles.org]
- 28. aatcctestmethods.com [aatcctestmethods.com]
A Comparative Analysis of the Antimicrobial Efficacy of Lawsone and Commercial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of lawsone, a naturally occurring naphthoquinone, with established commercial antimicrobial agents. The information presented is supported by experimental data from various scientific studies, offering valuable insights for researchers and professionals in the fields of microbiology and drug development.
Executive Summary
This compound, the primary bioactive compound isolated from the henna plant (Lawsonia inermis), has demonstrated significant antimicrobial properties against a spectrum of bacteria and fungi. This guide collates available data on its efficacy, primarily through Minimum Inhibitory Concentration (MIC) values, and juxtaposes it with the performance of widely used commercial antibiotics and antifungals. While direct head-to-head comparative studies are limited, the existing data suggests that this compound and its derivatives exhibit promising antimicrobial potential that warrants further investigation and development.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and various commercial antimicrobial agents against three clinically relevant microorganisms: Staphylococcus aureus, Enterococcus faecalis, and Candida albicans. It is crucial to note that the data has been compiled from multiple studies, and variations in experimental conditions (e.g., specific strains, media, and incubation times) may exist. Therefore, a direct comparison of absolute values should be approached with caution.
Table 1: Comparative Antibacterial Efficacy against Staphylococcus aureus
| Antimicrobial Agent | MIC Range (µg/mL) | Notes |
| This compound | 1.2 - 100,000 | Wide range reported, with lower values often for derivatives or in combination with other agents. Crude extracts show higher MICs.[1][2][3][4][5] |
| Ciprofloxacin | 0.25 - 64 | Resistance can develop rapidly.[6][7][8][9][10] |
| Vancomycin | ≤0.5 - 2 | Considered a last resort for MRSA; treatment failure can occur even within the susceptible range.[11][12][13][14][15] |
Table 2: Comparative Antibacterial Efficacy against Enterococcus faecalis
| Antimicrobial Agent | MIC Range (µg/mL) | Notes |
| This compound | 32 - 64 (for extracts) | Limited data available for pure this compound against this specific pathogen.[16] |
| Penicillin | 0.25 - 64 | Resistance is an increasing concern.[17][18][19][20][21][22] |
| Ampicillin | 0.25 - 8 | Often more potent than penicillin against susceptible strains.[17][18][20][23][24][25] |
Table 3: Comparative Antifungal Efficacy against Candida albicans
| Antimicrobial Agent | MIC Range (µg/mL) | Notes |
| This compound | 0.31 - >5 | Some studies report no effect, while others show significant inhibition, particularly for derivatives.[1][5][11][13][26][27][28] |
| This compound Methyl Ether (LME) | Comparable to 0.2% Chlorhexidine | A derivative of this compound showing significant antifungal activity.[26] |
| Fluconazole | ≤8 (Susceptible) | Resistance is well-documented, particularly in non-albicans Candida species.[29][30][31][32][33] |
| Amphotericin B | 1 - 4 | A broad-spectrum antifungal, but with potential for significant side effects.[34] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method and the Disk Diffusion Method. These methods are widely accepted and standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
General Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no antimicrobial) and a sterility control well (containing medium only) are also included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) compared to the growth control well.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
General Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are inverted and incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for most bacteria).
-
Measurement and Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. This diameter is then compared to standardized interpretive charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizations
Experimental Workflow: Broth Microdilution Method
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Workflow: Disk Diffusion Method
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Proposed Antimicrobial Mechanism of this compound
This compound, a naphthoquinone, is believed to exert its antimicrobial effects through a multi-targeted approach, primarily involving the generation of oxidative stress and interference with essential cellular structures and functions.
Caption: Proposed multi-target antimicrobial mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Effects of Methanol Henna (this compound inermis) Leaf Extracts against Two Food Borne Infection Causing Pathogens: Gram-Positive Staphylococcus aureus and Gram Negative Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. dovepress.com [dovepress.com]
- 5. ijpsm.com [ijpsm.com]
- 6. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. jwatch.org [jwatch.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 184. Implications of Enterococcus faecalis penicillin susceptibility in patients with bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. journals.asm.org [journals.asm.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Enterococcus faecium and Ampicillin Susceptibility Determination: Overestimation of Resistance with Disk Diffusion Method Using 2 Micrograms of Ampicillin? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enterococcal Infections Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 26. researchgate.net [researchgate.net]
- 27. Exploring the Antifungal Potential of this compound-Loaded Mesoporous Silica Nanoparticles Against Candida albicans and Candida glabrata: Growth Inhibition and Biofilm Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journals.asm.org [journals.asm.org]
- 33. journals.asm.org [journals.asm.org]
- 34. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Lawsone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical methods for the quantification of lawsone (2-hydroxy-1,4-naphthoquinone), a bioactive compound found in the leaves of the henna plant (Lawsonia inermis). The methods discussed are High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and a representative Ultraviolet-Visible (UV-Vis) Spectrophotometric method. This comparison is intended to assist researchers in selecting the most suitable method for their specific analytical needs, considering factors such as sensitivity, precision, accuracy, and throughput.
Comparative Analysis of Performance Data
The following table summarizes the key performance parameters for each analytical method based on published data. These parameters are crucial for evaluating the reliability and suitability of a method for a particular application.
| Parameter | HPTLC | HPLC | UV-Vis Spectrophotometry (Representative) |
| Linearity (R²) | 0.998 - 0.999 | 0.999 | >0.99 |
| Limit of Detection (LOD) | 1.08 µg/mL | Not explicitly stated in reviewed sources | 0.016 - 0.24 µg/mL |
| Limit of Quantification (LOQ) | 3.28 µg/mL | Not explicitly stated in reviewed sources | 0.053 - 0.72 µg/mL |
| Accuracy (% Recovery) | 98.73 - 99.93% | Not explicitly stated in reviewed sources | >90% |
| Precision (% RSD) | Intraday: 0.37-0.56%Interday: 0.42-0.55% | Not explicitly stated in reviewed sources | <2.0% |
Experimental Protocols
Detailed methodologies for the HPTLC and HPLC methods are provided below. As a fully validated UV-Vis spectrophotometric method for this compound with all performance parameters was not available in the reviewed literature, a general procedure is described, with performance data for a similar compound provided in the table for comparative purposes.
High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the routine quality control of herbal formulations containing this compound.
1. Sample Preparation:
-
Extract a known quantity of the powdered plant material or formulation with a suitable solvent such as methanol or a mixture of water and dichloromethane.
-
Filter the extract and dilute to a known volume.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and glacial acetic acid in a ratio of 8:1:1 (v/v/v) is a commonly used solvent system.[1]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 277 nm.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and sensitivity for the quantification of this compound, particularly in complex matrices.
1. Sample Preparation:
-
Similar to the HPTLC method, extract the sample with a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm membrane filter before injection.
2. Chromatographic Conditions:
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A mixture of water (with 0.02 M trifluoroacetic acid, pH 2) and methanol in a 50:50 (v/v) ratio is an effective mobile phase.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 267 nm.
UV-Vis Spectrophotometry (General Method)
This method is simpler and more rapid than chromatographic techniques but may be less specific.
1. Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol or ethanol) to a known concentration.
-
The extract may require further dilution to fall within the linear range of the instrument.
2. Spectrophotometric Measurement:
-
Solvent: Use the same solvent for sample preparation as the blank.
-
Wavelength Scan: Perform a wavelength scan to determine the absorbance maximum (λmax) of this compound in the chosen solvent. The characteristic absorbance peak of this compound is often observed around 450 nm.
-
Quantification: Measure the absorbance of the sample at the determined λmax and calculate the concentration using a calibration curve prepared with standard solutions of this compound.
Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: General workflow for analytical method validation.
Conclusion
Both HPTLC and HPLC are robust and reliable methods for the quantification of this compound, with HPTLC being particularly well-suited for high-throughput screening and routine quality control, while HPLC offers higher separation efficiency for complex samples. UV-Vis spectrophotometry provides a simpler and more cost-effective alternative, but its lower specificity may be a limitation depending on the sample matrix. The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and accuracy, and the available instrumentation.
References
Lawsone's Therapeutic Effects: A Comparative Guide to In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
Lawsone (2-hydroxy-1,4-naphthoquinone), the primary bioactive constituent of the henna plant (Lawsonia inermis), has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Traditionally used in cosmetics and folk medicine, modern research is uncovering its potential as a therapeutic agent in several key areas, including inflammation, cancer, and microbial infections.[1] This guide provides an objective comparison of the in vitro and in vivo experimental data on this compound's therapeutic effects, offering a comprehensive resource for researchers in the field.
Anti-inflammatory Effects: From Cell Cultures to Animal Models
This compound has demonstrated significant anti-inflammatory properties both in laboratory assays and in preclinical animal models.[3] The in vitro findings on its ability to modulate key inflammatory markers have been successfully translated into in vivo efficacy, particularly in models of arthritis.[4]
Data Presentation: Anti-inflammatory Activity
| Assay Type | Model System | Key Parameters Measured | Results | Reference Drug | Citations |
| In Vitro | Inflammation-induced A431 epidermoid cells | TNF-α expression | Significant reduction in TNF-α. | - | [5] |
| In Vitro | - | NF-κB and TNF-α activity | Modulation of activity. | Prednisolone | [3] |
| In Vivo | Carrageenan-induced paw edema in rats | Inhibition of paw edema | This compound (500 mg/kg) showed a similar anti-inflammatory effect to the reference drug. | Phenylbutazone (100 mg/kg) | [6][7] |
| In Vivo | Freund's Complete Adjuvant (FCA)-induced rheumatoid arthritis in rats | Arthritic score, paw edema, inflammatory cytokines (TNF-α, IL-1β, IL-6), NF-ĸB, MMPs, VEGF, PGE2 | Dose-dependent reduction in arthritic score and paw edema. Significant decline in the expression of all measured inflammatory markers. | Piroxicam (10 mg/kg) | [4] |
Experimental Protocols
In Vitro Anti-inflammatory Assay (A431 Cells) [5]
-
Cell Culture: A431 human epidermoid carcinoma cells are cultured in appropriate media.
-
Induction of Inflammation: Inflammation is induced in the cells using agents like ethanol (200 mM) or hydrogen peroxide (250 µM) for 24 to 48 hours.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Quantification of Inflammatory Markers: The expression of pro-inflammatory cytokines, such as TNF-α, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Viability: A parallel MTT assay is conducted to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
In Vivo Anti-arthritic Assay (FCA-Induced Rat Model) [3][4]
-
Animal Model: Arthritis is induced in Sprague-Dawley rats by injecting Freund's Complete Adjuvant (FCA) into the sub-plantar region of the hind paw.
-
Grouping and Dosing: Animals are divided into groups: a control group, a disease model group, a reference drug group (e.g., Piroxicam, 10 mg/kg, i.p.), and this compound treatment groups (e.g., 100 and 200 mg/kg, p.o.).
-
Treatment Period: Treatment is administered daily for a specified period, for instance, from day 8 to day 22 post-FCA injection.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw edema (plethysmometrically) and assigning an arthritic score based on visual assessment of inflammation.
-
Biochemical and Histopathological Analysis: At the end of the study, blood and tissue samples are collected. Serum levels of inflammatory markers (TNF-α, IL-1β, IL-6, etc.) are quantified by ELISA. Paw tissues are subjected to histopathological examination (H&E staining) to assess inflammation, pannus formation, and bone erosion.
Signaling Pathway Visualization
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory cytokine expression.
Anticancer Effects: Cytotoxicity and Apoptosis Induction
This compound's anticancer potential has been extensively studied in vitro, demonstrating cytotoxic and pro-apoptotic effects across a variety of cancer cell lines.[2] While in vivo data is less comprehensive, it supports the potential of this compound and its derivatives as chemotherapeutic agents.[2][8] The primary mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.[2]
Data Presentation: Anticancer Activity
| Assay Type | Model System | Metric | Result | Citations |
| In Vitro | Human Lung Carcinoma (A549) | IC50 | 490 µg/ml (L. inermis extract) | [9] |
| In Vitro | Human Colorectal Cancer (DLD1) | IC50 | 480 µg/ml (L. inermis extract) | [9] |
| In Vitro | Human Hepatocellular Carcinoma (HepG2) | IC50 | 610 µg/ml (L. inermis extract) | [9] |
| In Vitro | Human Breast Cancer (MCF-7) | Cytotoxicity | Niosome-encapsulated this compound significantly increased cytotoxicity compared to free this compound. | [10] |
| In Vitro | A549, DLD1, HepG2 Cells | Apoptosis Induction | Induced apoptosis via increased Reactive Oxygen Species (ROS) production and decreased mitochondrial membrane potential. | [9] |
| In Vitro | Various Cancer Cells | Apoptosis Mechanism | Promotes apoptosis through activation of caspases 3, 8, and 9. | [2] |
| In Vivo | Azoxymethane-mediated colon cancer in rats | Tumor Growth | This compound suppresses colon cancer development. | [11] |
| In Vivo | Mouse skin carcinogenesis models | Tumor Incidence | Topical application of henna powder showed positive effects. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) [9]
-
Cell Seeding: Cancer cell lines (e.g., A549, DLD1, HepG2) are seeded in 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and incubated for 24 hours.
-
Treatment: Cells are treated with a range of concentrations of this compound or its extract and incubated for a further 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Apoptosis Assay (Flow Cytometry) [9]
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value.
-
Staining: After treatment, cells are harvested and stained with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis/necrosis).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
-
Mechanism Analysis: Further assays can be conducted to measure ROS production (e.g., using DCFH-DA stain) and changes in mitochondrial membrane potential (e.g., using Rhodamine 123 stain).
Signaling Pathway Visualization
Caption: this compound induces apoptosis via ROS and activation of caspases 8, 9, and 3.
Antimicrobial Effects: Broad-Spectrum Activity
This compound exhibits a broad spectrum of antimicrobial activity, with in vitro studies demonstrating its effectiveness against various pathogenic bacteria and fungi.[2][12] While in vivo antimicrobial studies are less common, the existing research indicates a potential for therapeutic application, although a discrepancy between in vitro potency and in vivo efficacy has been noted in some cases.[13][14]
Data Presentation: Antimicrobial Activity
| Assay Type | Organism | Metric | Result | Citations |
| In Vitro | Staphylococcus aureus, Enterococcus faecalis (Gram-positive bacteria) | Antibacterial Effectiveness | Two this compound derivatives (C17H12O2NCl and C17H12O2N) showed excellent effectiveness. | [2] |
| In Vitro | Fusarium oxysporum | MIC | 12 µg/mL | [2] |
| In Vitro | Aspergillus flavus | MIC | 50 µg/mL | [2] |
| In Vitro | Multi-drug resistant (MDR) microorganisms | Antibacterial Activity | Significant activity between 200 and 300 µg/mL. | [2] |
| In Vitro | Toxoplasma gondii tachyzoites | IC50 | 100 µg/ml (hydroalcoholic extract) | [14] |
| In Vivo | Toxoplasma gondii in rats | Survival Rate | No significant difference in survival rate compared to controls. | [14] |
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) [12]
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
In Vivo Anti-Toxoplasmosis Assay [14]
-
Animal Model: Mice or rats are infected with Toxoplasma gondii tachyzoites.
-
Treatment: Animals are treated with different concentrations of a this compound-containing extract via an appropriate route (e.g., gavage).
-
Monitoring: The survival rate and parasitic load in the animals are monitored over a specific period.
-
Comparison: The results from the treated groups are compared with positive control (e.g., pyrimethamine and sulfadiazine) and negative control groups. The discrepancy in this study suggests that factors like gastrointestinal absorption, metabolism, or rapid clearance may affect the in vivo efficacy of the hydroalcoholic extract.[14]
General Experimental Workflow
Caption: A general workflow from in vitro mechanistic studies to in vivo efficacy testing.
Conclusion
The available data strongly supports the therapeutic potential of this compound, with a generally good correlation between its in vitro mechanisms and in vivo effects, particularly in the context of inflammation. In vitro studies consistently demonstrate its ability to modulate key signaling pathways like NF-κB and induce apoptosis in cancer cells.[2][4] These findings translate to significant anti-inflammatory and anti-arthritic effects in animal models.[3][4] While the anticancer and antimicrobial activities are pronounced in vitro, further in vivo studies are required to establish optimal dosing, delivery systems, and efficacy in complex biological systems.[10][14] The discrepancy sometimes observed, as in the case of toxoplasmosis, highlights the critical importance of pharmacokinetics and bioavailability in translating a potent molecule into an effective drug.[14] This guide underscores the value of this compound as a promising natural compound for drug development and provides a foundational framework for future research.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of anti-inflammatory and immunomodulatory potential of this compound (2-hydroxy-1,4-naphthoquinone) using pre-clinical rodent model of rheumatoid arthritis [frontiersin.org]
- 4. Evaluation of anti-inflammatory and immunomodulatory potential of this compound (2-hydroxy-1,4-naphthoquinone) using pre-clinical rodent model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jms.mabjournal.com [jms.mabjournal.com]
- 6. ijpsm.com [ijpsm.com]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. In Vitro: Cytotoxicity, Apoptosis and Ameliorative Potential of Lawsonia inermis Extract in Human Lung, Colon and Liver Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-loaded Niosome and its antitumor activity in MCF-7 breast Cancer cell line: a Nano-herbal treatment for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of O-propargylthis compound in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial and antifungal activity of this compound and novel naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo study of the effects of Lawsonia inermis on Toxoplasma gondii - Armaghane Danesh [armaghanj.yums.ac.ir]
Unlocking the Therapeutic Potential of Lawsone: A Comparative Guide to Structure-Activity Relationships of its Derivatives
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of lawsone derivatives. By objectively comparing their performance across various biological activities and presenting supporting experimental data, this document aims to accelerate the discovery of novel therapeutic agents derived from this versatile natural product.
This compound, or 2-hydroxy-1,4-naphthoquinone, is a naturally occurring compound best known as the active ingredient in henna.[1][2] Beyond its traditional use as a dye, this compound serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiplatelet properties.[1][2][3] Understanding the relationship between the chemical structure of these derivatives and their biological function is paramount for designing more potent and selective drug candidates. This guide synthesizes key findings from recent studies to illuminate these critical SAR principles.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the naphthoquinone core. The following tables summarize the quantitative data from various studies, offering a clear comparison of the efficacy of different structural modifications.
Anticancer Activity
This compound derivatives have shown significant potential as anticancer agents, with their mechanism often linked to the induction of apoptosis and cell cycle arrest.[4][5] The cytotoxic effects of various derivatives against different cancer cell lines are presented below.
| Derivative Type | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | MCF-7 (Breast) | 141.25 ± 27.53 | [6] |
| MDA-MB-231 (Breast) | 139.42 ± 12.33 | [6] | ||
| Thio-derivatives | 2-((4-bromophenyl)thio)-3-hydroxy | - | - | [7] |
| O-acyl derivatives | 2-butanoyloxy | HeLa (Cervical) | >100 | [8] |
| IGROV-1 (Ovarian) | 46.7% viable cells at 100µM | [8] | ||
| SK-MEL-28 (Melanoma) | 74.5% viable cells at 100µM | [8] | ||
| Alkyl derivatives | 2-benzylthis compound | FaDu (Pharyngeal) | 5.2 | [5] |
| Bis-lawsone derivatives | 3,3'-(phenyl-methylene)bis | CCF-4 (Glioma) | Most effective of 22 compounds | [4] |
Key SAR Insights for Anticancer Activity:
-
Substitution at the C2 and C3 positions of the naphthoquinone ring is a key strategy for enhancing anticancer activity.
-
Introduction of a thiophenyl moiety has been explored, with the nature and position of the substituent on the phenyl ring affecting activity.[7][9]
-
Acylation and alkylation of the hydroxyl group can modulate cytotoxicity, with some derivatives showing selectivity towards certain cancer cell lines.[8]
-
Dimerization to form bis-lawsone derivatives can lead to potent pro-apoptotic activity.[4]
Antimicrobial Activity
The naphthoquinone scaffold is a well-known pharmacophore for antimicrobial agents.[10] Modifications to the this compound structure have yielded derivatives with significant antibacterial and antifungal properties.
| Derivative Type | Substitution | Microorganism | MIC (µg/mL) | Reference |
| This compound | - | Staphylococcus aureus | - | [11] |
| Candida albicans | Significant activity | [12] | ||
| Naphthoquinone derivatives | Chloro substituent | S. aureus ATCC 25923 | 16-32 | [12][13] |
| Nitro substituent | S. aureus ATCC 25923 | 32-64 | [12][13] | |
| 1,2,3-Triazole derivatives | N-substituted 1,2,3-triazole | Streptococcus mutans | 1.56-50 | [14] |
Key SAR Insights for Antimicrobial Activity:
-
The quinone moiety is crucial for antimicrobial effectiveness, often acting through the generation of reactive oxygen species.[10]
-
Introduction of halogen and nitro substituents on the naphthoquinone ring can enhance antibacterial activity against Gram-positive bacteria.[12][13]
-
Hybrid molecules , such as those incorporating a 1,2,3-triazole ring, have shown promising activity against dental caries pathogens.[14]
-
Interestingly, the introduction of substituents on the ketone function at position 4 has been shown to decrease antimicrobial properties in some cases.[11]
Antiplatelet Activity
Recent studies have highlighted the potential of this compound derivatives as novel antiplatelet agents for the treatment of thrombosis-related diseases.[9]
| Derivative | Agonist | IC50 (µM) | Reference |
| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione (Compound 4) | TRAP-6 | 15.03 ± 1.52 | [7][9] |
| Collagen | 5.58 ± 1.01 | [7][9] |
Key SAR Insights for Antiplatelet Activity:
-
The thiophenyl moiety significantly enhances antiplatelet activity.[7][9]
-
The position and nature of the substituent on the phenyl ring have a critical effect on the biological activity. For instance, a bromine atom at the para position of the phenyl ring resulted in the most potent compound in the series studied.[7][9]
Antioxidant Activity
The ability of this compound and its derivatives to scavenge free radicals and modulate oxidative stress has been investigated, suggesting their potential in treating diseases associated with oxidative damage.[15][16]
| Derivative Type | Assay | Activity Metric | Reference |
| This compound | FRAP (in A431 cells) | 94.41 ± 1.21 µM | [15][17] |
| FRAP (in 3T3 cells) | 93.50 ± 8.48 µM | [15][17] | |
| Dimeric Naphthoquinones | DPPH radical-scavenging | EC50 values comparable to rutin and BHT | [16] |
Key SAR Insights for Antioxidant Activity:
-
This compound itself exhibits good antioxidant activity.[15][17]
-
Dimeric derivatives and those containing electron-donating groups , such as methoxy substituents on an attached benzene ring, have shown improved antioxidant potential.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.
Synthesis of Thio-Derivatives of this compound[9]
A mixture of this compound (2-hydroxy-1,4-naphthoquinone) and a substituted thiol was stirred in water. The reaction was carried out using either conventional heating or microwave irradiation. After completion, the reaction mixture was cooled, and the resulting precipitate was filtered, washed with water, and dried to yield the desired thio-derivative. The products were characterized by ¹H NMR, ¹³C NMR, IR, and HRMS.[9]
Platelet Aggregation Inhibition Assay[7][9]
Human platelet-rich plasma (PRP) was obtained from healthy volunteers. Platelet aggregation was induced by the addition of agonists such as TRAP-6 (thrombin receptor activator peptide 6) or collagen. The this compound derivatives were pre-incubated with the PRP before the addition of the agonist. The change in light transmission, which corresponds to platelet aggregation, was monitored using an aggregometer. The concentration of the derivative that inhibited 50% of the aggregation (IC50) was then calculated.[7][9]
MTT Assay for Cytotoxicity[6][8]
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24 or 48 hours). After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated. The formazan crystals formed by viable cells were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Broth Microdilution Method for Antimicrobial Susceptibility Testing[10][11]
The minimum inhibitory concentration (MIC) of the this compound derivatives against various microbial strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial dilutions of the compounds were prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under appropriate conditions. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizing the Path to Discovery
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and relationships in the study of this compound derivatives.
Caption: A flowchart illustrating the general workflow from the synthesis of this compound derivatives to the identification of lead compounds through biological screening and SAR analysis.
Caption: A diagram showing the primary sites on the this compound molecule that are targeted for chemical modification to generate derivatives with diverse biological activities.
Caption: A simplified signaling pathway illustrating the proposed mechanisms by which anticancer this compound derivatives induce cell death and inhibit proliferation in cancer cells.[5]
References
- 1. Advancements in synthetic methodologies and biological applications of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pharmacologically important naphthoquinones and anticancer activity of 2-benzylthis compound through DNA topoisomerase-II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (this compound) as Novel Antiplatelet Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (this compound) as Novel Antiplatelet Agents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and antifungal activity of this compound and novel naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.org.co [scielo.org.co]
- 13. ijpsm.com [ijpsm.com]
- 14. Antimicrobial and Antibiofilm Activities of Synthetic this compound Derivatives Containing N-Substituted 1,2,3-Triazole Against Dental Caries Pathogens | Ratti | Journal of Health Science and Medical Research [jhsmr.org]
- 15. scialert.net [scialert.net]
- 16. Antioxidant and Antifungal Activity of Naphthoquinones Dimeric Derived from this compound [scirp.org]
- 17. article.imrpress.com [article.imrpress.com]
A Comparative Guide to a Novel Electrochemical Sensor Based on Lawsone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new electrochemical sensor based on lawsone (2-hydroxy-1,4-naphthoquinone) for the detection of cyanide and acetate ions. The performance of the this compound-based sensor is objectively compared with alternative analytical methods, supported by experimental data and detailed protocols.
Performance Comparison
The quantitative performance of the this compound-based electrochemical sensor for the detection of cyanide and acetate is summarized and compared with established analytical techniques.
Cyanide Detection
| Analytical Method | Analyte | Limit of Detection (LOD) | Linear Range | Principle |
| This compound-Based Electrochemical Sensor | [Ni(CN)₄]²⁻ | 3.31 ± 2.21 µmol L⁻¹[1] | 12.8 µM - 1.63 mM[1] | Square Wave Voltammetry |
| Free Cyanide | Estimated in the low µM range | Not explicitly stated | Quenching of this compound's reduction peak | |
| Amperometric Test | Free Cyanide | 4 µmol dm⁻³ | > 400 µmol dm⁻³[2] | Amperometry |
| Amperometric Inhibition Biosensor | Cyanide | 0.03 µM | 0.1 - 58.6 µM[3] | Enzyme Inhibition |
| Ion Chromatography with Amperometry | Free Cyanide | 2 ppb (approx. 77 nM)[4] | Not explicitly stated | Chromatographic separation and electrochemical detection |
| Gas Chromatography (GC) | Cyanide | 0.02 µg/L (approx. 0.77 nM)[4] | Not explicitly stated | Chromatographic separation and detection |
| Spectrophotometry | Cyanide | 2 - 5 µg/L (approx. 77 - 192 nM)[5] | Not explicitly stated | Colorimetric reaction |
Acetate Detection
| Analytical Method | Analyte | Limit of Detection (LOD) | Linear Range | Principle |
| This compound-Based Electrochemical Sensor | Acetate | Not explicitly stated | Not explicitly stated | Quenching of this compound's reduction peak |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Acetate | Not explicitly stated | 2 - 2000 µM[6] | Derivatization followed by GC-MS analysis |
| High-Performance Liquid Chromatography (HPLC) | Acetate | 5 µg/mL | 10 - 500 µg/mL[7] | Chromatographic separation and UV detection |
Experimental Protocols
Detailed methodologies for the fabrication of the this compound-based electrochemical sensor and the analytical procedure for analyte detection are provided below.
Fabrication of this compound-Modified Glassy Carbon Electrode (GCE)
This protocol describes the preparation of a this compound-modified glassy carbon electrode for use as an electrochemical sensor.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound (2-hydroxy-1,4-naphthoquinone)
-
Acetonitrile (analytical grade)
-
Deionized water
-
Alumina slurry (0.05 µm)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
Procedure:
-
GCE Pre-treatment:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the polished GCE in deionized water for 2 minutes, followed by sonication in acetonitrile for another 2 minutes to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cleaning:
-
Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.2 V at a scan rate of 100 mV/s until a stable voltammogram is obtained. This step ensures the removal of any organic and inorganic impurities from the electrode surface.
-
-
Modification of GCE with this compound:
-
Prepare a 1.0 mM solution of this compound in acetonitrile.
-
Immerse the pre-treated GCE into the this compound solution.
-
The modification can be achieved by either:
-
Passive Adsorption: Allowing the electrode to remain in the solution for a specific period (e.g., 30 minutes) to facilitate the adsorption of this compound onto the electrode surface.
-
Electrochemical Deposition: Applying a constant potential or cycling the potential in the this compound solution to electropolymerize or electrodeposit a thin film of this compound on the GCE surface.
-
-
-
Characterization of the Modified Electrode:
-
Characterize the successful modification of the GCE with this compound using electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a solution of 5 mM K₃[Fe(CN)₆] containing 0.1 M KCl. A decrease in the peak separation and charge transfer resistance compared to the bare GCE indicates successful modification.
-
Electrochemical Detection of Cyanide/Acetate
This protocol outlines the procedure for the quantitative detection of cyanide or acetate using the prepared this compound-modified GCE.
Materials:
-
This compound-modified GCE (working electrode)
-
Ag/AgCl electrode (reference electrode)
-
Platinum wire (counter electrode)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Standard solutions of sodium cyanide (NaCN) or sodium acetate (CH₃COONa) of known concentrations.
-
Sample solution (e.g., wastewater, biological fluid)
Procedure:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell with the this compound-modified GCE as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.
-
Add a known volume of the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) to the cell.
-
-
Electrochemical Measurement:
-
Record the background electrochemical signal of the this compound-modified electrode in the supporting electrolyte using a suitable technique, such as square wave voltammetry (SWV) or cyclic voltammetry (CV). For SWV, typical parameters might include a frequency of 15 Hz, an amplitude of 25 mV, and a step potential of 4 mV.[8]
-
The characteristic reduction peak of this compound will be observed.
-
-
Analyte Addition and Measurement:
-
Add a known concentration of the standard solution of cyanide or acetate to the electrochemical cell.
-
Record the SWV or CV response after each addition.
-
A decrease in the peak current of the this compound reduction signal will be observed, which is proportional to the concentration of the added analyte.
-
-
Calibration and Sample Analysis:
-
Construct a calibration curve by plotting the change in the peak current against the concentration of the analyte.
-
For sample analysis, add a known volume of the sample solution to the electrochemical cell and record the electrochemical response.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Visualizations
Diagrams illustrating the key processes and relationships are provided below using Graphviz (DOT language).
Caption: Experimental workflow for sensor fabrication and analyte detection.
Caption: Signaling pathway of the this compound-based electrochemical sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent developments in cyanide detection: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. astrobiology.nasa.gov [astrobiology.nasa.gov]
comparative analysis of lawsone content in different parts of the henna plant
The highest concentration of lawsone, the primary bioactive and coloring compound in the henna plant (Lawsonia inermis), is found in the leaves, with significantly lower levels detected in the flowers and branches. This distribution underscores the traditional use of henna leaves for cosmetic and medicinal purposes. For researchers and professionals in drug development, understanding this quantitative variance is critical for optimizing extraction processes and developing standardized botanical products.
This compound (2-hydroxy-1,4-naphthoquinone) is the molecule responsible for the characteristic dyeing properties of henna and is also associated with its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The concentration of this vital compound varies not only between different parts of the plant but is also influenced by geographical location, climate, and harvest time.[3][4]
Quantitative Comparison of this compound Content
Analysis of this compound concentration across different anatomical parts of the Lawsonia inermis plant reveals a distinct gradient, with the leaves being the primary reservoir of the compound. The data summarized below is derived from a study by Oda et al. (2018), which utilized High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) for precise quantification.
| Plant Part | This compound Concentration (μg/g of extract) | This compound Concentration (% w/w) | Reference |
| Leaves | 486.2 | ~0.049% | [4] |
| Flowers | 116.9 | ~0.012% | [4] |
| Branches | 5.4 | ~0.0005% | [4] |
It is important to note that this compound content in leaves can vary significantly. While the above study provides a direct comparison, other research reports the concentration in dried henna leaves to be much higher, typically ranging from 0.5% to over 2.0% by dry weight.[3][5][6][7] This variability highlights the importance of standardized testing for any commercial or research application.
Experimental Protocols
The quantification of this compound requires precise and validated analytical methods. The following sections detail the typical protocols for solvent extraction and chromatographic analysis.
Solvent Extraction of this compound
This method is commonly used to isolate this compound from plant material prior to quantification.
Objective: To extract this compound from various parts of the henna plant.
Materials:
-
Dried and powdered henna plant material (leaves, flowers, stems)
-
Organic solvents (e.g., diethyl ether, ethanol, chloroform, ethyl acetate)[3][5]
-
Sodium bicarbonate solution
-
Hydrochloric acid (0.12M)
-
Filter paper and funnel
-
Rotary evaporator or hot plate (set to a low temperature, e.g., 30°C)
Procedure:
-
Weigh a known amount of the dried, powdered plant material.
-
Suspend the powder in water.
-
Make the suspension alkaline by adding sodium bicarbonate. This helps in the initial separation of acidic compounds like this compound.
-
Filter the alkaline suspension.
-
Acidify the filtrate to a pH of approximately 3 using hydrochloric acid.
-
Perform a liquid-liquid extraction on the acidified filtrate using a nonpolar organic solvent like diethyl ether. This compound will partition into the organic phase.
-
Collect the organic phase containing the extracted this compound.
-
Evaporate the solvent at a low temperature to prevent the degradation of this compound.
-
The resulting reddish-brown material is the crude this compound extract, which can then be purified or directly analyzed.[3]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and widely used method for quantifying this compound.
Objective: To determine the precise concentration of this compound in an extract.
Instrumentation & Reagents:
-
HPLC system with a UV-Vis or MS/MS detector
-
C18 analytical column
-
Mobile phase: Typically a mixture of methanol and water (e.g., 70:30 v/v)[3]
-
This compound standard of known purity (e.g., from Sigma-Aldrich)
-
Sample and standard solutions prepared in the mobile phase
Procedure:
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound at different known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Preparation: Accurately weigh the crude extract and dissolve it in a known volume of the mobile phase to create a sample solution.
-
Analysis: Inject the sample solution into the HPLC system under the same conditions as the standards.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by interpolating its peak area on the standard calibration curve.
Visualizing the Analysis
To better illustrate the processes involved, the following diagrams outline the logical and experimental workflows.
Caption: Logical workflow for the comparative analysis of this compound content.
Caption: A typical experimental workflow for this compound extraction and HPLC analysis.
References
- 1. naphthoquinones: Topics by Science.gov [science.gov]
- 2. rjpponline.org [rjpponline.org]
- 3. journals.umt.edu.pk [journals.umt.edu.pk]
- 4. bromegrass bromus inermis: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of p-phenylenediamine and 2-hydroxy-1,4-naphthoquinone in henna tattoos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance Showdown: Lawsone as a Natural Corrosion Inhibitor Versus Synthetic Alternatives
A Comparative Guide for Researchers in Materials Science and Chemical Engineering
The relentless pursuit of effective and environmentally benign corrosion inhibitors has led researchers to explore natural compounds as viable alternatives to traditional synthetic inhibitors. Among these, Lawsone (2-hydroxy-1,4-naphthoquinone), the active component of the henna plant, has emerged as a promising green corrosion inhibitor. This guide provides an objective comparison of the performance of this compound against common synthetic corrosion inhibitors, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers, scientists, and professionals in the field.
Quantitative Performance Evaluation
The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which is a measure of how well it mitigates the corrosion rate of a material in a specific environment. The following table summarizes the performance of this compound and several synthetic inhibitors on mild steel in a 1M hydrochloric acid (HCl) solution, a common corrosive medium used in industrial applications.
| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Test Method | Reference |
| This compound | 500 mg/L (approx. 2.87 mM) | 30 | 93.14 | Weight Loss | [1] |
| 1.2 g/L (approx. 6.89 mM) | Not Specified | 92.06 | Electrochemical | [2] | |
| 3% (in a CuI-Lawsone complex) | 30 | 94.4 | Weight Loss, EIS, PDP | ||
| Benzotriazole (BTA) Derivative (1-acetyl-1H-benzotriazole) | 500 ppm (approx. 2.85 mM) | Not Specified | 80.55 | Potentiodynamic Polarization | [3] |
| 2-Mercaptobenzothiazole (MBT) | 400 ppm (approx. 2.39 mM) | 20 | 96.69 | Weight Loss | |
| Thiourea Derivative (1-phenyl-2-thiourea) | 5 mM | 60 | 98.96 | Potentiodynamic Polarization, EIS | [4][5] |
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.
Weight Loss Method (Gravimetric) - Based on ASTM G31
The weight loss method is a straightforward and widely used technique for determining corrosion rates.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of grit papers (e.g., 240, 400, 600, 800, 1000, and 1200 grit), degreased with a suitable solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specified concentration and temperature for a predetermined period (e.g., 24 hours).
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off according to ASTM G1 standards. This typically involves scrubbing with a soft brush in a solution containing inhibited acid.
-
Final Weighing: The cleaned and dried coupons are re-weighed to determine the final weight.
-
Calculation of Inhibition Efficiency (IE): The IE is calculated using the following formula: IE (%) = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss of the coupon in the uninhibited solution, and Wᵢ is the weight loss in the inhibited solution.
Potentiodynamic Polarization (PDP) - Based on ASTM G59
Potentiodynamic polarization is an electrochemical technique that provides insights into the kinetics of anodic and cathodic reactions and the corrosion current.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to reach a stable open circuit potential (OCP).
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting Tafel plot (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves.
-
Calculation of Inhibition Efficiency (IE): The IE is calculated as follows: IE (%) = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor, and icorr(inh) is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS) - Based on ASTM G106
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in the PDP method is used.
-
Stabilization: The working electrode is immersed in the test solution and allowed to stabilize at its OCP.
-
Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot shows the imaginary impedance versus the real impedance, while the Bode plot shows the impedance modulus and phase angle as a function of frequency. The data is then fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency (IE): The IE is calculated from the charge transfer resistance values: IE (%) = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) is the charge transfer resistance in the presence of the inhibitor, and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.
Mechanistic Insights and Visualizations
The corrosion inhibition mechanism of both this compound and synthetic inhibitors primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
Corrosion Inhibition Mechanism of this compound
This compound, with its hydroxyl and quinone groups, possesses lone pairs of electrons and π-electrons in its aromatic ring. This allows it to adsorb onto the metal surface through both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The adsorbed this compound molecules form a protective film that blocks the active corrosion sites.
General Corrosion Inhibition Workflow
The following diagram illustrates the typical workflow for evaluating the performance of a corrosion inhibitor.
Logical Comparison of this compound and Synthetic Inhibitors
This diagram provides a logical comparison of the key attributes of this compound and synthetic corrosion inhibitors.
Conclusion
This compound demonstrates significant potential as a green corrosion inhibitor, with performance comparable to, and in some cases exceeding, that of certain synthetic inhibitors. Its high inhibition efficiency, coupled with its natural origin and biodegradability, makes it an attractive candidate for further research and development in industrial corrosion protection. While many synthetic inhibitors offer excellent protection, the environmental and health considerations associated with some of them underscore the importance of exploring and optimizing natural alternatives like this compound. The detailed experimental protocols provided in this guide offer a framework for standardized testing, enabling researchers to contribute to the growing body of knowledge on sustainable corrosion management.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Lawsone
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical compounds like Lawsone are paramount to ensuring a secure working environment and maintaining environmental integrity. This compound, a red-orange dye found in the henna plant, is classified as a skin, eye, and respiratory irritant.[1][2][3] Adherence to proper disposal protocols is, therefore, not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step instructions for the safe and effective disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[3][4]
Waste Characterization and Segregation: The First Step to Safety
The initial and most critical phase in the proper disposal of any chemical waste is its correct characterization and segregation at the point of generation.[5][6] this compound waste should be categorized based on its physical state and any other contaminants present.
Table 1: this compound Waste Stream Characterization and Segregation
| Waste Category | Description | Recommended Disposal Container |
| Solid this compound Waste | Unused or expired this compound powder, contaminated weighing paper, or filter papers. | A designated, clearly labeled, and sealed container for solid chemical waste.[6] |
| Contaminated Labware | Gloves, pipette tips, vials, and other disposable labware that has come into contact with this compound. | A designated, clearly labeled, and sealed container for solid chemical waste.[6][7] |
| Liquid this compound Waste | Solutions containing this compound. Waste should be segregated based on the solvent (e.g., halogenated vs. non-halogenated). | A designated, clearly labeled, and sealed container for liquid chemical waste. |
| Spill Cleanup Debris | Absorbent materials used to clean up this compound spills. | A suitable clean, dry, closed container for disposal.[4] |
Step-by-Step Disposal Protocol for this compound Waste
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, before handling this compound waste.[7]
-
Waste Segregation: At the point of generation, carefully segregate this compound waste into the categories outlined in Table 1. Avoid mixing different waste streams.
-
Containerization:
-
Place solid this compound waste and contaminated labware into a designated, robust, and sealable container.
-
For liquid this compound waste, use a compatible, leak-proof container. Ensure the container is appropriate for the solvent used.
-
For spill cleanup, sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal.[4]
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other known hazards associated with the waste stream (e.g., flammable if in an organic solvent).[7]
-
Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure that incompatible waste types are stored separately.
-
Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal contractor.[5] Provide the contractor with the Safety Data Sheet (SDS) for this compound and a complete characterization of the waste. The recommended method of disposal for chemical waste of this nature is typically incineration at a permitted hazardous waste facility.[5] Never dispose of this compound waste down the drain or in the regular trash.[3][8]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. BI-LAWSONE - Safety Data Sheet [chemicalbook.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
Comprehensive Safety and Handling Guide for Lawsone
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Lawsone (2-hydroxy-1,4-naphthoquinone) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential risks before handling.
-
GHS Classification:
-
Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before use.[3] |
| Eye/Face Protection | Safety goggles or face shield | Goggles should provide a complete seal around the eyes. A face shield should be used when there is a risk of splashing.[1][2][4] |
| Skin and Body Protection | Laboratory coat or coveralls | A long-sleeved lab coat is the minimum requirement. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended.[1][2][5] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a fume hood or in poorly ventilated areas to avoid inhaling dust particles.[2][4] |
Quantitative Data Summary
This table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆O₃ | [1][6] |
| Molecular Weight | 174.16 g/mol | [1][6] |
| Appearance | Yellow to red-orange solid powder | [1][7] |
| Melting Point | 192-195 °C | [1] |
| Boiling Point | 265.11 °C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO | [8][9] |
| Toxicity (LD50) | 100 mg/kg (intraperitoneal, mouse) | [10] |
Operational and Disposal Plans
This section provides step-by-step guidance for the safe handling, storage, and disposal of this compound.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Handling:
-
Carefully weigh the required amount of this compound powder. Avoid creating dust.[2]
-
When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
-
Keep containers closed when not in use.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
It should be stored locked up and away from incompatible materials.[1] For long-term storage, keep the powder at -20°C.[8][9]
-
Solutions of this compound in a solvent should be stored at -80°C for up to one year.[8][9]
-
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.[1]
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material like sand or vermiculite.[1]
-
Carefully sweep up the material and place it in a sealed container for disposal.
-
Decontaminate the spill area with alcohol and then wash with soap and water.[1][11]
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
-
Chemical Waste:
-
All waste containing this compound, including contaminated absorbent materials, must be disposed of as hazardous chemical waste.
-
Place waste in a clearly labeled, sealed, and leak-proof container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
-
Contaminated PPE:
Experimental Protocol: Isolation of this compound from Henna Leaves
This protocol describes a method for the isolation of this compound from powdered henna leaves, adapted from published literature.[6]
Materials:
-
Powdered henna leaves
-
n-hexane
-
Toluene
-
Sodium hydroxide (0.2 M)
-
Hydrochloric acid (0.2 M)
-
Diethyl ether
-
Magnesium sulfate
-
Soxhlet apparatus
-
Rotary evaporator
-
Separating funnel
-
Thin-layer chromatography (TLC) supplies (ethanol: ethyl acetate 1:2 solvent system)
Procedure:
-
Extraction:
-
Add approximately 40 g of powdered henna leaves to 1 L of distilled n-hexane.
-
Stir the mixture continuously for 6-7 days.
-
Transfer the mixture to a thimble and place it in a Soxhlet apparatus. Heat for two days to extract the compounds.
-
Evaporate the solvent using a rotary evaporator.
-
-
Separation:
-
Dissolve the residue in 100 mL of toluene and transfer it to a separating funnel.
-
Add 100 mL of 0.2 M sodium hydroxide solution, shake well, and allow the layers to separate.
-
Collect the aqueous layer, which now contains the sodium salt of this compound.
-
-
Purification:
-
Acidify the aqueous layer with 0.2 M hydrochloric acid until a precipitate forms.
-
Extract the precipitate with diethyl ether.
-
Wash the ether solution with 30 mL of water and then dry it using magnesium sulfate.
-
Evaporate the ether under a vacuum to obtain a reddish-brown solid.
-
-
Final Purification:
-
Further purify the solid using thin-layer chromatography with an ethanol:ethyl acetate (1:2) solvent system.[6]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. supplyone.com [supplyone.com]
- 6. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | Antifungal | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound, 83-72-7 [thegoodscentscompany.com]
- 11. 2-Hydroxy-1,4-naphthoquinone - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
